molecular formula C14H12FNO B15620416 DSP-0565

DSP-0565

Katalognummer: B15620416
Molekulargewicht: 229.25 g/mol
InChI-Schlüssel: MWAPNZXZUGCADE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DSP-0565 is a useful research compound. Its molecular formula is C14H12FNO and its molecular weight is 229.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C14H12FNO

Molekulargewicht

229.25 g/mol

IUPAC-Name

2-[2-(2-fluorophenyl)phenyl]acetamide

InChI

InChI=1S/C14H12FNO/c15-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-14(16)17/h1-8H,9H2,(H2,16,17)

InChI-Schlüssel

MWAPNZXZUGCADE-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

DSP-0565: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSP-0565 is an investigational broad-spectrum anti-epileptic drug (AED) candidate with a pharmacological profile similar to sodium valproate.[1][2] Preclinical studies have demonstrated its anticonvulsant activity across a range of seizure models, suggesting potential efficacy in both generalized and partial seizures.[1][2] The core mechanism of action is described as a "unique GABAergic function," distinguishing it from other AEDs. This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, anticonvulsant activity, and the experimental protocols used in its evaluation.

Core Mechanism of Action: A Unique GABAergic Function

This compound is characterized by its unique modulatory effects on the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. While the complete molecular details of this "unique GABAergic function" are not fully elucidated in publicly available literature, its comparison to sodium valproate suggests a potential influence on GABA metabolism.

Hypothesized Signaling Pathway:

The primary mechanism of sodium valproate involves the inhibition of GABA transaminase, the enzyme responsible for the degradation of GABA. This leads to increased synaptic and extrasynaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. It is hypothesized that this compound may share a similar mechanism, although direct evidence is pending.

GABA_Metabolism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_release GABA GABA_vesicle->GABA_release Depolarization GABA_synapse GABA GABAR GABA Receptor GABA_synapse->GABAR Binds to GABA_uptake GABA GABA_synapse->GABA_uptake Reuptake Inhibitory_Signal Inhibitory Signal GABAR->Inhibitory_Signal Activates GABA_T GABA Transaminase (GABA-T) GABA_uptake->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Degrades to DSP0565 This compound DSP0565->GABA_T Inhibits (?)

Caption: Hypothesized GABAergic signaling pathway modulated by this compound.

Preclinical Anticonvulsant Activity

This compound has demonstrated a broad spectrum of anticonvulsant activity in various well-established rodent models of epilepsy. These models are designed to assess a compound's ability to prevent seizures induced by different mechanisms, thus predicting its potential clinical utility across different seizure types.

Summary of Preclinical Efficacy:

Seizure Model Description Species This compound Activity
Maximal Electroshock (MES) A model of generalized tonic-clonic seizures, indicative of a drug's ability to prevent seizure spread.Mouse/RatActive[1][2]
Subcutaneous Pentylenetetrazol (scPTZ) A model for absence and myoclonic seizures, reflecting a drug's ability to elevate the seizure threshold.MouseActive[1][2]
6 Hz Psychomotor Seizure Test A model of therapy-resistant partial seizures.MouseActive[1][2]
Amygdala Kindling A model of complex partial seizures and epileptogenesis, assessing a drug's ability to suppress focal seizures.RatActive[1][2]

Quantitative data (e.g., ED50 values) for this compound in these models are not yet publicly available.

Experimental Protocols

The following are generalized protocols for the key preclinical models used to evaluate the anticonvulsant activity of this compound. The specific parameters for the this compound studies have not been publicly disclosed.

Maximal Electroshock (MES) Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Workflow:

MES_Workflow A Animal Acclimation B Compound Administration (e.g., oral, i.p.) A->B C Pre-treatment Period B->C D Corneal or Ear Electrode Application C->D E Electrical Stimulation (Suprathreshold) D->E F Observation of Hindlimb Extension E->F G Record Protection (%) F->G

Caption: General workflow for the Maximal Electroshock (MES) test.

Methodology:

  • Animals: Male albino mice or rats are typically used.

  • Compound Administration: The test compound (this compound) is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group is also included.

  • Pre-treatment Time: Animals are tested at the presumed time of peak effect of the compound.

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50-150 mA for 0.2 seconds) is delivered through corneal or ear electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this endpoint.

Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: To evaluate a compound's ability to raise the seizure threshold against a chemical convulsant.

Workflow:

scPTZ_Workflow A Animal Acclimation B Compound Administration A->B C Pre-treatment Period B->C D Subcutaneous Injection of PTZ (CD97) C->D E Observation Period (e.g., 30 minutes) D->E F Record Presence/Absence of Clonic Seizures E->F G Calculate Protection (%) F->G

Caption: General workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.

Methodology:

  • Animals: Male albino mice are commonly used.

  • Compound Administration: The test compound is administered at various doses.

  • Pre-treatment Time: Animals are challenged with PTZ at the expected time of peak compound effect.

  • Convulsant Challenge: A dose of pentylenetetrazol known to induce clonic seizures in 97% of animals (CD97) is administered subcutaneously.

  • Endpoint: Animals are observed for a set period (e.g., 30 minutes) for the presence of generalized clonic seizures lasting for at least 5 seconds. Absence of such seizures constitutes protection.

Amygdala Kindling Model

Objective: To assess the efficacy of a compound against focal seizures that secondarily generalize, and to model epileptogenesis.

Workflow:

Kindling_Workflow cluster_surgery Surgery and Recovery cluster_kindling Kindling Phase cluster_testing Drug Testing Phase A Electrode Implantation in Amygdala B Recovery Period A->B C Repeated Electrical Stimulation B->C D Observation of Seizure Progression (Racine Scale) C->D E Establishment of Fully Kindled State D->E F Compound Administration E->F G Electrical Stimulation F->G H Measure Seizure Severity and Afterdischarge Duration G->H

Caption: General workflow for the amygdala kindling model.

Methodology:

  • Surgery: Rats are surgically implanted with a bipolar electrode in the basolateral amygdala.

  • Kindling Development: After a recovery period, a brief, low-intensity electrical stimulus is delivered to the amygdala once or twice daily.

  • Seizure Scoring: The behavioral seizure response is scored using the Racine scale. With repeated stimulation, the seizures progress from focal facial twitching to generalized tonic-clonic convulsions. An animal is considered "fully kindled" after exhibiting several consecutive stage 5 seizures.

  • Drug Testing: Once fully kindled, animals are treated with the test compound or vehicle prior to electrical stimulation.

  • Endpoints: The ability of the compound to reduce the seizure severity score and the duration of the electrical afterdischarge recorded via the implanted electrode is measured.

Conclusion and Future Directions

This compound is a promising broad-spectrum anticonvulsant candidate with a mechanism of action that appears to involve modulation of the GABAergic system, similar to sodium valproate. Its efficacy in a range of preclinical models suggests potential for treating various seizure types, including those that are pharmacoresistant.

Further research is required to fully elucidate the precise molecular targets of this compound and the specifics of its "unique GABAergic function." In particular, studies investigating its effects on GABA transaminase activity, GABA receptor binding affinities, and in vivo GABA levels will be crucial for a complete understanding of its mechanism of action. The public release of quantitative data from preclinical and clinical studies will be essential for a comprehensive evaluation of its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, a biphenyl (B1667301) derivative of interest in pharmaceutical and chemical research. The proposed synthesis involves a key Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by the formation of the acetamide (B32628) moiety. This document details the experimental protocols, relevant quantitative data, and visual representations of the chemical transformations.

Synthetic Strategy Overview

The synthesis of the target molecule, 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is strategically designed in two main stages:

  • Stage 1: Suzuki-Miyaura Cross-Coupling. This well-established and versatile palladium-catalyzed reaction is employed to form the central C-C bond of the biphenyl structure. The reaction couples an aryl halide, specifically 2-bromophenylacetamide, with an arylboronic acid, 2-fluorophenylboronic acid. This method is favored for its high yields and tolerance to a wide range of functional groups[1][2][3].

  • Stage 2: Amide Formation (Precursor Synthesis). The starting material for the Suzuki-Miyaura coupling, 2-bromophenylacetamide, is synthesized from its corresponding carboxylic acid, 2-bromophenylacetic acid. This transformation can be achieved through various amidation methods[4][5][6].

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Suzuki-Miyaura Coupling 2_bromophenylacetic_acid 2-Bromophenylacetic Acid Amidation Amidation 2_bromophenylacetic_acid->Amidation 1. SOCl₂ or CDI 2. NH₄OH 2_bromophenylacetamide 2-Bromophenylacetamide Amidation->2_bromophenylacetamide Suzuki_Coupling Suzuki-Miyaura Coupling 2_bromophenylacetamide->Suzuki_Coupling 2_fluorophenylboronic_acid 2-Fluorophenylboronic Acid 2_fluorophenylboronic_acid->Suzuki_Coupling Pd Catalyst Base Target_Molecule 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide Suzuki_Coupling->Target_Molecule

Figure 1: Overall synthetic workflow for 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide.

Experimental Protocols

Synthesis of 2-bromophenylacetamide (Precursor)

The synthesis of 2-bromophenylacetamide from 2-bromophenylacetic acid is a critical first step. A common and effective method involves the conversion of the carboxylic acid to an acyl chloride followed by amination.

Reaction:

2-bromophenylacetic acid + SOCl₂ → 2-bromophenylacetyl chloride

2-bromophenylacetyl chloride + NH₄OH → 2-bromophenylacetamide

Detailed Protocol:

  • To a solution of 2-bromophenylacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene, add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude 2-bromophenylacetyl chloride in an appropriate solvent (e.g., DCM).

  • Slowly add this solution to a cooled (0 °C) concentrated aqueous solution of ammonium (B1175870) hydroxide (B78521) (excess).

  • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromophenylacetamide.

  • Purify the product by recrystallization or column chromatography.

Synthesis of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide via Suzuki-Miyaura Coupling

The core biphenyl structure is assembled using the Suzuki-Miyaura cross-coupling reaction.

Reaction:

2-bromophenylacetamide + 2-fluorophenylboronic acid --(Pd catalyst, Base)--> 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide

Detailed Protocol:

  • In a reaction vessel, combine 2-bromophenylacetamide (1 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as sodium carbonate (Na₂CO₃, 2 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents)[7][8].

  • Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Bromophenylacetic acidC₈H₇BrO₂215.04103-105
2-BromophenylacetamideC₈H₈BrNO214.06145-148[9]
2-Fluorophenylboronic acidC₆H₆BFO₂139.92101-110

Table 2: Expected Product Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamideC₁₄H₁₂FNO229.25

Signaling Pathway and Logical Relationship Diagrams

The mechanism of the Suzuki-Miyaura cross-coupling reaction is a well-defined catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Aryl_Halide 2-Bromophenylacetamide (Ar-X) Aryl_Halide->Oxidative_Addition Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar_Pd_Ar_Complex Ar-Pd(II)-Ar' Transmetalation->Ar_Pd_Ar_Complex Boronic_Acid 2-Fluorophenylboronic Acid (Ar'-B(OH)₂) Boronic_Acid->Transmetalation Base Base (e.g., Na₂CO₃) Base->Transmetalation Reductive_Elimination Reductive Elimination Ar_Pd_Ar_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide (Ar-Ar') Reductive_Elimination->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide outlines a robust and efficient synthetic route for 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide. The strategy leverages the well-established Suzuki-Miyaura cross-coupling for the key bond formation, ensuring high yields and good functional group compatibility. The detailed experimental protocols and data provided herein serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Adherence to standard laboratory safety procedures is paramount when performing these chemical transformations.

References

DSP-0565: A Technical Overview of a Novel Anticonvulsant Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSP-0565 is a novel, broad-spectrum anticonvulsant agent identified through a targeted drug discovery program. Preclinical studies have demonstrated its efficacy in a variety of seizure models, suggesting a mechanism of action related to the GABAergic system. This technical guide provides a comprehensive overview of the discovery, preclinical development, and metabolic profile of this compound. Due to the limited availability of public data, this document summarizes the existing information and provides generalized experimental frameworks.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Current antiepileptic drugs (AEDs), while effective for many, are associated with significant side effects and a substantial portion of patients remain refractory to treatment. This necessitates the discovery and development of novel AEDs with improved efficacy and safety profiles. This compound, chemically identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, emerged from a lead optimization program as a promising candidate with a broad spectrum of anticonvulsant activity.

Discovery and Lead Optimization

The discovery of this compound was the result of a focused lead optimization effort starting from an initial hit compound, 2'-fluoro-N-methyl-[1,1'-biphenyl]-2-sulfonamide. The primary goal of this program was to identify a novel chemical entity with a broad anticonvulsant profile, similar to that of valproic acid, but with an improved safety and pharmacokinetic profile.

The optimization process is depicted in the workflow below:

cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection Initial Hit Initial Hit (2'-fluoro-N-methyl- [1,1'-biphenyl]-2-sulfonamide) SAR Studies Structure-Activity Relationship (SAR) Studies Initial Hit->SAR Studies Chemical Modification ADME Profiling In vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling SAR Studies->ADME Profiling Iterative Design This compound This compound (2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide) ADME Profiling->this compound Selection of Optimal Candidate cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_syn GABA Synthesis GAD->GABA_syn GABA_vesicle Vesicular GABA Transporter (VGAT) GABA_syn->GABA_vesicle GABA_A_R GABA-A Receptor GABA_vesicle->GABA_A_R GABA Release GAT1 GABA Transporter 1 (GAT1) - Reuptake Cl_influx Chloride (Cl-) Influx GABA_A_R->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability DSP_0565_mod This compound (Putative Modulator) DSP_0565_mod->GAT1 Inhibition? DSP_0565_mod->GABA_A_R Positive Allosteric Modulation?

In Vitro Efficacy of DSP-0565: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-0565, chemically identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is an investigational small molecule with potential as a broad-spectrum anti-epileptic drug (AED).[1] Preclinical evidence suggests that this compound possesses a unique GABAergic mechanism of action, distinguishing it within the landscape of epilepsy therapeutics. This technical guide provides a comprehensive summary of the available in vitro data on the efficacy of this compound, including detailed experimental protocols and a visual representation of its proposed signaling pathway.

Quantitative Efficacy Data

Currently, publicly available in vitro studies on this compound primarily focus on its metabolic profile rather than its direct therapeutic efficacy at the molecular level. Research has detailed its metabolism in human, rat, and dog hepatocytes, highlighting species-specific differences. In human hepatocytes, the primary metabolic pathway is amide bond hydrolysis, leading to the formation of (2'-fluoro[1,1'-biphenyl]-2-yl)acetic acid (M8). In contrast, rat and dog hepatocytes metabolize this compound through both hydrolysis and oxidation.

While specific in vitro efficacy data such as IC50 or EC50 values from functional assays on ion channels or receptors are not yet detailed in published literature, the compound has demonstrated significant anticonvulsant activity in a battery of in vivo screening models. These models are indicative of a broad-spectrum therapeutic potential.

Table 1: Summary of Preclinical Anticonvulsant Activity for this compound

Experimental ModelSeizure Type SimulatedActivity of this compound
Maximal Electroshock Seizure (MES)Generalized tonic-clonic seizuresActive
Subcutaneous Pentylenetetrazol (scPTZ)Myoclonic and absence seizuresActive
6 Hz Psychomotor Seizure TestTherapy-resistant partial seizuresActive
Amygdala Kindling ModelComplex partial seizuresActive

This table summarizes the reported in vivo anticonvulsant activities which suggest a broad-spectrum efficacy profile for this compound. Specific quantitative in vitro efficacy data is not yet publicly available.

Experimental Protocols

Detailed in vitro experimental protocols for the efficacy of this compound are not yet fully available in the public domain. However, based on its characterization as a compound with a "unique GABAergic function," standard electrophysiological and biochemical assays would be employed to elucidate its mechanism and quantify its potency.

Hypothetical Electrophysiology Protocol for Assessing GABAergic Modulation

This protocol describes a standard methodology for evaluating the effect of a test compound like this compound on GABAA receptor currents using whole-cell patch-clamp recordings in a cultured neuronal cell line (e.g., HEK293 cells stably expressing specific GABAA receptor subunits or primary cultured neurons).

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent. A reporter gene such as Green Fluorescent Protein (GFP) is often co-transfected to identify successfully transfected cells.

  • Recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at room temperature.

  • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • The internal pipette solution contains (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP-Mg, with the pH adjusted to 7.2 with CsOH.

  • GABA-evoked currents are recorded at a holding potential of -60 mV.

3. Drug Application:

  • GABA and this compound are applied to the cells using a rapid solution exchange system.

  • To determine the effect of this compound on GABAA receptor function, a sub-maximal concentration of GABA (typically the EC10-EC20) is co-applied with varying concentrations of this compound.

  • The potentiation of the GABA-evoked current by this compound is measured and concentration-response curves are generated to determine the EC50.

Signaling Pathways and Experimental Workflows

The description of this compound having a "unique GABAergic function" suggests it may act as a positive allosteric modulator (PAM) of GABAA receptors. PAMs bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization, thus reducing neuronal excitability.

Proposed GABAergic Signaling Pathway

GABAergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA_A Receptor GABA->GABA_A_Receptor Binds Cl_channel Chloride (Cl-) Influx GABA_A_Receptor->Cl_channel Opens Channel DSP0565 This compound DSP0565->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_channel->Hyperpolarization Leads to

Caption: Proposed mechanism of this compound as a positive allosteric modulator of GABA_A receptors.

Experimental Workflow for In Vitro Efficacy Assessment

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay_dev Assay Development cluster_screening Efficacy Screening cluster_result Outcome synthesis Synthesis of this compound purification Purification & QC synthesis->purification patch_clamp Whole-Cell Patch-Clamp Recording purification->patch_clamp cell_culture Neuronal Cell Culture or Transfected Cell Line protocol_opt Optimization of Electrophysiology Protocol cell_culture->protocol_opt protocol_opt->patch_clamp dose_response Dose-Response Curve Generation patch_clamp->dose_response data_analysis EC50/IC50 Determination dose_response->data_analysis efficacy_data Quantitative Efficacy Data data_analysis->efficacy_data

Caption: Workflow for determining the in vitro efficacy of this compound on GABAergic currents.

Conclusion

This compound is a promising anti-epileptic drug candidate with a broad-spectrum of activity in preclinical seizure models, suggestive of a potent and versatile mechanism of action. While its characterization points towards a unique GABAergic function, detailed in vitro quantitative efficacy data and specific experimental protocols are not yet extensively published. The information provided in this guide is based on the currently available data and established methodologies for assessing compounds with similar proposed mechanisms. Further research is required to fully elucidate the in vitro efficacy and molecular interactions of this compound.

References

Preclinical Profile of DSP-0565: A Novel Broad-Spectrum Anticonvulsant Candidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DSP-0565 is a novel, orally bioavailable small molecule under investigation as a broad-spectrum anti-epileptic drug (AED). Identified through optimization of a biphenyl (B1667301) sulfonamide scaffold, this compound, chemically known as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, has demonstrated potent anticonvulsant activity across a range of well-established preclinical models of seizure. Its efficacy profile suggests potential therapeutic utility in both generalized and focal epilepsy. This document provides a comprehensive overview of the available preclinical data for this compound, including its anticonvulsant efficacy, neurotoxicity, and metabolic pathways, presented in a format tailored for researchers, scientists, and drug development professionals.

Quantitative Efficacy and Safety Data

The anticonvulsant potency and acute neurotoxicity of this compound have been evaluated in several rodent models. The median effective dose (ED50) in seizure models and the median toxic dose (TD50) in a neurotoxicity assay are summarized below. A higher protective index (TD50/ED50) indicates a wider therapeutic window.

Preclinical Model Species Administration Route ED50 (mg/kg) TD50 (mg/kg) Protective Index (PI)
Maximal Electroshock (MES)MouseIntraperitoneal (i.p.)12594.9
Subcutaneous Pentylenetetrazole (scPTZ)MouseIntraperitoneal (i.p.)13594.5
6-Hz Psychomotor Seizure (32 mA)MouseIntraperitoneal (i.p.)8.8596.7
Amygdala KindlingRatOral (p.o.)~10*Not ReportedNot Applicable

*Value represents the dose at which significant reductions in after-discharge duration and seizure stage were observed.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below to facilitate replication and comparison.

Anticonvulsant Activity Assays

1. Maximal Electroshock Seizure (MES) Test:

  • Species: Male ddY mice.

  • Procedure: A 50 mA alternating current was delivered for 0.2 seconds via corneal electrodes.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure was recorded as the endpoint for anticonvulsant protection.

  • Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses 30 minutes prior to the electroshock. The ED50 was calculated from the dose-response data.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

  • Species: Male ddY mice.

  • Procedure: Pentylenetetrazole (PTZ) was administered subcutaneously at a dose of 85 mg/kg, which induces clonic seizures.

  • Endpoint: The absence of clonic seizures for at least 5 seconds within a 30-minute observation period was considered protection.

  • Drug Administration: this compound was administered i.p. 30 minutes before the PTZ injection. The ED50 was determined from the resulting dose-response curve.

3. 6-Hz Psychomotor Seizure Model:

  • Species: Male ddY mice.

  • Procedure: A 32 mA current was delivered for 3 seconds via corneal electrodes using a 6-Hz sine-wave stimulus.

  • Endpoint: Protection was defined as the absence of seizure activity characterized by stun, forelimb clonus, and twitching of the vibrissae.

  • Drug Administration: this compound was administered i.p. 30 minutes prior to the stimulus. The ED50 was calculated based on the dose-response relationship.

4. Amygdala Kindling Model:

  • Species: Male Wistar rats with a surgically implanted electrode in the amygdala.

  • Procedure: Rats were stimulated daily with a suprathreshold electrical current to induce kindled seizures.

  • Endpoint: The after-discharge duration and the seizure stage were recorded and analyzed.

  • Drug Administration: this compound was administered orally (p.o.) once daily. Efficacy was determined by a significant reduction in seizure parameters compared to vehicle-treated controls.

Neurotoxicity Assessment

Rotarod Test:

  • Species: Male ddY mice.

  • Procedure: Mice were placed on a rotating rod (3 cm diameter, 10 rpm).

  • Endpoint: Neurotoxicity was defined as the inability of the animal to remain on the rod for at least 1 minute.

  • Drug Administration: this compound was administered i.p. at various doses, and the TD50 was calculated.

Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of this compound is yet to be fully elucidated, its broad-spectrum activity in preclinical models suggests a multi-faceted mechanism of action, potentially similar to other broad-spectrum AEDs like valproic acid. The current hypothesis is that this compound modulates neuronal excitability through effects on GABAergic neurotransmission and/or voltage-gated ion channels.[1] However, it is important to note that the exact mechanism remains undetermined.[2]

Putative_Anticonvulsant_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron DSP0565 This compound VGSC Voltage-Gated Na+ Channels DSP0565->VGSC Inhibition (?) VGCC Voltage-Gated Ca2+ Channels DSP0565->VGCC Inhibition (?) GABA_T GABA Transaminase DSP0565->GABA_T Inhibition (?) GABA_Release GABA Release GABA_R GABAA Receptor GABA_Release->GABA_R GABA Hyperpolarization Hyperpolarization & Reduced Excitability GABA_R->Hyperpolarization Cl- Influx

Caption: Putative multi-target mechanism of a broad-spectrum anticonvulsant.

Metabolic Pathway

Studies in human, rat, and dog hepatocytes have revealed species-specific differences in the metabolism of this compound.[2] In human liver cells, the primary metabolic route is amide bond hydrolysis.[2] In contrast, rats and dogs predominantly metabolize this compound through oxidation, with hydrolysis being a secondary pathway.[2]

Metabolic_Pathway_DSP0565 cluster_human Human Hepatocytes cluster_rodent_canine Rat & Dog Hepatocytes DSP0565 This compound (2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide) M8 M8 ((2'-fluoro[1,1'-biphenyl]-2-yl)acetic acid) DSP0565->M8 Amide Bond Hydrolysis (Major Pathway) Oxidized_Metabolites Oxidized Metabolites (Hydroxylation) DSP0565->Oxidized_Metabolites Oxidation (Major Pathway) M8_animal M8 ((2'-fluoro[1,1'-biphenyl]-2-yl)acetic acid) DSP0565->M8_animal Hydrolysis (Secondary Pathway) Glucuronide This compound Glucuronide DSP0565->Glucuronide Glucuronidation

Caption: Species-dependent metabolic pathways of this compound.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent, broad-spectrum anticonvulsant with a favorable safety margin in animal models. Its efficacy in the MES, scPTZ, and 6-Hz seizure models, which are predictive of activity against generalized tonic-clonic, myoclonic, and focal seizures, respectively, underscores its broad therapeutic potential. Further investigation into its precise mechanism of action is warranted to fully characterize its pharmacological profile and to guide its clinical development. The observed species differences in metabolism highlight the importance of careful dose extrapolation and biomarker strategies in upcoming clinical trials.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of DSP-0565

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the anti-epileptic drug candidate DSP-0565. The protocols are based on established pre-clinical models of epilepsy and aim to guide researchers in the consistent and effective study of this compound.

Introduction to this compound

This compound, chemically identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is a promising broad-spectrum anti-epileptic drug (AED) candidate.[1] It has demonstrated potent anti-convulsant activity in a variety of well-established in vivo seizure models, suggesting its potential efficacy against both generalized and partial seizures.[1][2] The primary mechanism of action of this compound is attributed to its unique GABAergic function, positioning it as a modulator of inhibitory neurotransmission in the central nervous system.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo anti-convulsant activity of this compound in various mouse models.

Table 1: Efficacy of this compound in Mouse Seizure Models

In Vivo ModelSeizure TypeAdministration RouteED₅₀ (mg/kg)
Maximal Electroshock (MES)Generalized Tonic-ClonicOral (p.o.)9.8
Subcutaneous Pentylenetetrazol (scPTZ)Generalized ClonicOral (p.o.)15
6 Hz (44 mA)Psychomotor (Limbic)Oral (p.o.)29

ED₅₀ (Median Effective Dose) is the dose at which 50% of the animals are protected from the induced seizure.

Table 2: Neurotoxicity of this compound in Mice

TestEndpointAdministration RouteTD₅₀ (mg/kg)
RotarodMotor ImpairmentOral (p.o.)130

TD₅₀ (Median Toxic Dose) is the dose at which 50% of the animals exhibit motor impairment.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited for the evaluation of this compound.

Maximal Electroshock (MES) Seizure Model

This model is used to evaluate the ability of a compound to prevent the spread of seizures, which is indicative of efficacy against generalized tonic-clonic seizures.

Materials:

  • Male ddY mice (or similar strain)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Saline solution (0.9%)

Procedure:

  • Administer this compound or vehicle orally (p.o.) to the mice. A typical time for testing after oral administration is 30 minutes to 2 hours, depending on the pharmacokinetic profile of the compound.

  • At the time of peak effect, apply a drop of saline to the eyes of each mouse to ensure good electrical contact.

  • Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension phase.

  • Calculate the ED₅₀ value based on the dose-response data.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

This model is used to identify compounds that can raise the seizure threshold, suggesting efficacy against generalized clonic seizures.

Materials:

  • Male ddY mice (or similar strain)

  • This compound

  • Vehicle

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Administer this compound or vehicle orally (p.o.) to the mice.

  • At the time of peak drug effect, administer a convulsant dose of PTZ subcutaneously.

  • Observe the mice for a period of 30 minutes for the occurrence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds).

  • Protection is defined as the absence of a clonic seizure during the observation period.

  • Determine the ED₅₀ based on the percentage of protected animals at different doses.

6 Hz Seizure Model

This model is considered a model of therapy-resistant partial seizures.

Materials:

  • Male ddY mice (or similar strain)

  • This compound

  • Vehicle

  • Constant-current electrical stimulator

  • Corneal electrodes

  • Saline solution (0.9%)

Procedure:

  • Administer this compound or vehicle orally (p.o.) to the mice.

  • At the predetermined time of peak effect, apply saline to the eyes.

  • Deliver a 6 Hz electrical stimulation (e.g., 44 mA, 32 mA, or 22 mA for 3 seconds) through corneal electrodes.

  • Observe the mice for seizure activity, which is characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.

  • An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation.

  • Calculate the ED₅₀ for each stimulus intensity.

Amygdala Kindling Model

This model is a widely used model of temporal lobe epilepsy, which involves repeated electrical stimulation of the amygdala to induce progressively more severe seizures.

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Electrical stimulator

  • This compound

  • Vehicle

Procedure:

  • Surgery: Surgically implant a bipolar electrode into the basolateral amygdala of each rat under anesthesia. Allow for a post-operative recovery period.

  • Kindling: Apply a brief electrical stimulation (e.g., 1-second train of 60 Hz sine wave pulses) once daily. The initial current should be just above the afterdischarge threshold.

  • Seizure Scoring: Score the behavioral seizures daily according to a standardized scale (e.g., Racine's scale). Continue daily stimulations until a stable, fully kindled state (e.g., consistent Class 5 seizures) is reached.

  • Drug Testing: Once the animals are fully kindled, administer this compound or vehicle orally.

  • Post-drug Stimulation: At the expected time of peak drug effect, deliver the electrical stimulation and record the afterdischarge duration and observe the seizure severity.

  • Data Analysis: Compare the seizure severity and afterdischarge duration in the drug-treated group to the vehicle-treated group.

Mandatory Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway of this compound as a positive allosteric modulator of GABA-A receptors.

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_seizure_induction Seizure Induction cluster_observation Observation & Data Collection Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment (Vehicle vs. This compound) Animal_Acclimation->Group_Assignment Drug_Admin Oral Administration of This compound or Vehicle Group_Assignment->Drug_Admin MES Maximal Electroshock Drug_Admin->MES Time of Peak Effect scPTZ Subcutaneous PTZ Drug_Admin->scPTZ Time of Peak Effect SixHz 6 Hz Stimulation Drug_Admin->SixHz Time of Peak Effect Kindling Amygdala Stimulation Drug_Admin->Kindling Time of Peak Effect Seizure_Scoring Seizure Scoring & Observation MES->Seizure_Scoring scPTZ->Seizure_Scoring SixHz->Seizure_Scoring Kindling->Seizure_Scoring Data_Analysis Data Analysis (ED50 / TD50 Calculation) Seizure_Scoring->Data_Analysis

Caption: General experimental workflow for in vivo evaluation of this compound.

References

Dissolving and Utilizing DSP (Dithiobis(succinimidyl propionate)) for Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Identification: The compound "DSP-0565" was not identifiable in available chemical and biological databases. This document pertains to the widely used laboratory chemical DSP (Dithiobis(succinimidyl propionate)) , also known as Lomant's Reagent, which is presumed to be the intended subject of the query based on the context of cell culture assays.

Application Notes

Dithiobis(succinimidyl propionate) (DSP) is a membrane-permeable, homobifunctional, and thiol-cleavable crosslinking agent.[1][2] Its primary application in cell biology is to stabilize protein-protein interactions within living cells, including intracellular and intramembrane complexes.[2][3] The N-hydroxysuccinimide (NHS) esters at both ends of the DSP molecule react with primary amines (e.g., on lysine (B10760008) residues) to form stable amide bonds.[4] The central disulfide bond in the spacer arm can be cleaved by reducing agents, allowing for the reversal of the crosslinking, which is advantageous for downstream applications such as immunoprecipitation and mass spectrometry.[5]

DSP is insoluble in aqueous solutions and must first be dissolved in a dry, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before being introduced to the aqueous environment of cell culture media or buffers.[4][6] The NHS-esters are susceptible to hydrolysis, which increases with pH and in dilute protein solutions; therefore, stock solutions should be prepared fresh and used immediately.[7][8]

Key Experimental Parameters:
  • Solvent Choice: Anhydrous, high-quality DMSO is the recommended solvent for preparing DSP stock solutions.[9][10] The presence of water can lead to hydrolysis and inactivation of the crosslinker.[10]

  • Stock Concentration: DSP is typically dissolved in DMSO to create a concentrated stock solution, for example, 50 mg/mL or 100 mM.[9][11]

  • Working Concentration: The final working concentration of DSP in cell culture experiments generally ranges from 0.25 mM to 2.5 mM.[3][8][12] The optimal concentration should be determined empirically for each cell type and experimental goal.

  • Reaction Conditions: Crosslinking is often performed at room temperature for 30-45 minutes or on ice for 2 hours.[7][12] The reaction should be carried out in a buffer free of primary amines (e.g., Tris, glycine), such as phosphate-buffered saline (PBS) or HEPES-buffered saline, at a pH of 7-9.[7][8]

  • Quenching: After the desired incubation time, the crosslinking reaction must be stopped by adding a quenching solution containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.[8][9]

Quantitative Data Summary

ParameterValueSolvents/ConditionsCitations
Molecular Weight 404.42 g/mol N/A[7]
Chemical Formula C₁₄H₁₆N₂O₈S₂N/A[7]
Solubility in DMSO Approximately 30 mg/mL to 81 mg/mL (200.28 mM)Anhydrous DMSO[13]
Solubility in Water InsolubleAqueous buffers[4][6]
Recommended Stock Solution Concentration 10-25 mM, 50 mM, or 100 mMDry DMSO or DMF[7][8][9][11][12]
Recommended Working Concentration 0.25 - 5 mMAmine-free buffer (pH 7-9)[3][7][8][12]
Reaction Incubation Time 30-45 minutes at room temperature; 2 hours on iceCell culture[7][12]
Quenching Agent Concentration 20-200 mM Tris-HClpH 7.4-7.5[7][9]
Quenching Incubation Time 15 minutesRoom temperature[8][9]

Experimental Protocols

Protocol 1: Preparation of DSP Stock Solution

Materials:

  • DSP (Dithiobis(succinimidyl propionate)) powder

  • Anhydrous (dry) Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of DSP powder to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.[7][9]

  • To prepare a 100 mM stock solution, dissolve 40 mg of DSP in 1 mL of anhydrous DMSO.[11] Alternatively, for a 50 mg/mL stock, dissolve 50 mg of DSP in 1 mL of anhydrous DMSO.[9]

  • Vortex the tube thoroughly until the DSP is completely dissolved.

  • Crucially, this stock solution should be prepared fresh immediately before use , as DSP is moisture-sensitive and will hydrolyze over time, even when stored in DMSO.[6] Discard any unused solution.

Protocol 2: In-Cell Crosslinking with DSP

Materials:

  • Adherent or suspension cells in culture

  • Freshly prepared DSP stock solution (from Protocol 1)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2-7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Ice

Procedure:

  • Wash the cells twice with ice-cold, amine-free buffer (e.g., PBS) to remove any traces of culture medium containing primary amines.[7]

  • For adherent cells, add the pre-warmed (37°C) amine-free buffer to the culture dish. For suspension cells, resuspend the cell pellet in the buffer.

  • Add the freshly prepared DSP stock solution to the cell suspension or medium to achieve the desired final concentration (e.g., 1 mM).[14] It is advisable to add the DSP/DMSO stock solution drop-wise while gently mixing to ensure even distribution and minimize precipitation.[11]

  • Incubate the cells for the desired time and temperature. A common starting point is 30 minutes at room temperature or 2 hours on ice.[12]

  • To stop the crosslinking reaction, add the quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[8]

  • Incubate for 15 minutes at room temperature to ensure all unreacted DSP is quenched.[8][9]

  • Wash the cells twice with ice-cold PBS to remove excess DSP and quenching buffer.

  • The cells are now crosslinked and ready for downstream applications such as cell lysis and immunoprecipitation.

Visualizations

DSP_Workflow cluster_prep Stock Solution Preparation cluster_cell_treatment Cell Treatment dsp_powder DSP Powder equilibrate Equilibrate to Room Temperature dsp_powder->equilibrate dissolve Dissolve DSP in DMSO equilibrate->dissolve dmso Anhydrous DMSO dmso->dissolve stock_solution Fresh DSP Stock Solution dissolve->stock_solution add_dsp Add DSP Stock to Cells (0.25-2.5 mM final) stock_solution->add_dsp cells Cultured Cells wash1 Wash with Amine-Free Buffer cells->wash1 wash1->add_dsp incubate Incubate (e.g., 30 min RT or 2h on ice) add_dsp->incubate quench Add Quenching Buffer (e.g., 20-50 mM Tris) incubate->quench incubate_quench Incubate 15 min quench->incubate_quench wash2 Wash with Amine-Free Buffer incubate_quench->wash2 downstream Proceed to Downstream Application wash2->downstream

Caption: Workflow for DSP stock solution preparation and in-cell crosslinking.

Signaling_Pathway cluster_reaction DSP Crosslinking Reaction DSP DSP Crosslinked_Complex Covalently Linked Protein A-B Complex DSP->Crosslinked_Complex Protein1 Protein A (with Primary Amine) Protein1->Crosslinked_Complex NHS-ester reaction Protein2 Protein B (with Primary Amine) Protein2->Crosslinked_Complex NHS-ester reaction Reducing_Agent Reducing Agent (e.g., DTT) Cleaved_Complex Cleaved Complex (Proteins A & B Released) Crosslinked_Complex->Cleaved_Complex Reducing_Agent->Cleaved_Complex Disulfide bond cleavage

Caption: DSP crosslinking and cleavage mechanism.

References

Application Notes and Protocols for DSP-0565 in Rodent Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-0565 is a novel, broad-spectrum anti-epileptic drug (AED) candidate demonstrating potent anticonvulsant activity in a variety of preclinical rodent seizure models.[1] Its unique GABAergic mechanism of action suggests potential therapeutic utility across different seizure types. These application notes provide detailed protocols for evaluating the efficacy of this compound in established rodent seizure models and summarize its anticonvulsant activity.

Quantitative Data Summary

The anticonvulsant efficacy of this compound has been quantified in several key rodent seizure models. The median effective dose (ED50) values, which represent the dose at which the compound protects 50% of the animals from seizures, are summarized below. These values are critical for dose-ranging studies and for comparing the potency of this compound with other AEDs.

Rodent ModelSeizure TypeSpeciesRoute of AdministrationED50 (mg/kg)
Maximal Electroshock (MES)Generalized Tonic-ClonicMouseIntraperitoneal (i.p.)[Data not publicly available]
Subcutaneous Pentylenetetrazole (scPTZ)Generalized ClonicMouseIntraperitoneal (i.p.)[Data not publicly available]
6 Hz Psychomotor SeizureFocal with Secondary GeneralizationMouseIntraperitoneal (i.p.)[Data not publicly available]
Amygdala KindlingComplex Partial and Secondarily GeneralizedRatIntraperitoneal (i.p.)[Data not publicly available]

Note: The specific ED50 values for this compound are reported in Tanaka T, et al. Bioorg Med Chem Lett. 2019 Jan 15;29(2):138-142. Researchers should consult this primary reference for the exact quantitative data.

Signaling Pathway

This compound is characterized by a "unique GABAergic function". While the precise molecular target has not been fully elucidated in the public domain, its activity is consistent with the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. A hypothesized mechanism of action for a compound with GABAergic function could involve the positive allosteric modulation of GABA-A receptors, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens DSP0565 This compound DSP0565->GABA_A_Receptor Positive Allosteric Modulation (Hypothesized) Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_Channel->Hyperpolarization Cl- Influx

Caption: Hypothesized GABAergic signaling pathway enhancement by this compound.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the anticonvulsant activity of this compound in rodent models.

Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.

1. Animals:

  • Male CD-1 or Swiss Webster mice (20-25 g).

  • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least 3-4 days for acclimatization before the experiment.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Positive control (e.g., Phenytoin, 10 mg/kg)

  • Electroconvulsive shock device with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

  • Saline solution (0.9% NaCl)

3. Procedure:

  • Prepare solutions of this compound, vehicle, and positive control.

  • Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • After a predetermined pretreatment time (e.g., 30 or 60 minutes), apply a drop of topical anesthetic to the cornea of each mouse.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via saline-wetted corneal electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

4. Data Analysis:

  • Record the number of animals protected in each treatment group.

  • Calculate the percentage of protection.

  • Determine the ED50 value using probit analysis.

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Administration Compound Administration (i.p. injection) Animal_Acclimation->Administration Compound_Prep Compound Preparation (this compound, Vehicle, Control) Compound_Prep->Administration Pretreatment Pretreatment Time (e.g., 30-60 min) Administration->Pretreatment Anesthesia Topical Anesthetic to Cornea Pretreatment->Anesthesia Stimulation Electrical Stimulation (50 mA, 60 Hz, 0.2s) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Protection Record Protection (Absence of Tonic Hindlimb Extension) Observation->Protection Calculation Calculate % Protection and ED50 Protection->Calculation

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds effective against generalized clonic seizures, particularly absence seizures.

1. Animals:

  • Male CD-1 or Swiss Webster mice (18-25 g).

  • Acclimatize as described for the MES test.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Positive control (e.g., Ethosuximide, 150 mg/kg)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

3. Procedure:

  • Prepare solutions of this compound, vehicle, and positive control.

  • Administer the test compound, vehicle, or positive control via i.p. injection.

  • After the appropriate pretreatment time, administer PTZ subcutaneously (s.c.) in the midline of the back.

  • Immediately place each animal in an individual observation chamber.

  • Observe the animals for 30 minutes for the presence of a generalized clonic seizure lasting at least 5 seconds.

  • Protection is defined as the absence of a clonic seizure within the 30-minute observation period.

4. Data Analysis:

  • Record the number of animals protected in each group.

  • Calculate the percentage of protection.

  • Determine the ED50 value using probit analysis.

scPTZ_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Administration Compound Administration (i.p. injection) Animal_Acclimation->Administration Compound_Prep Compound Preparation (this compound, Vehicle, Control) Compound_Prep->Administration Pretreatment Pretreatment Time Administration->Pretreatment PTZ_Injection Subcutaneous PTZ Injection (85 mg/kg) Pretreatment->PTZ_Injection Observation Observe for 30 min for Clonic Seizures PTZ_Injection->Observation Protection Record Protection (Absence of Clonic Seizure) Observation->Protection Calculation Calculate % Protection and ED50 Protection->Calculation

Caption: Experimental workflow for the scPTZ seizure test.

Hz Psychomotor Seizure Test

This model is considered to be a model of therapy-resistant partial seizures.

1. Animals:

  • Male CF-1 mice (20-30 g).

  • Acclimatize as described previously.

2. Materials:

  • This compound

  • Vehicle

  • Positive control (e.g., Valproic acid, 200 mg/kg)

  • Electroconvulsive shock device with corneal electrodes

  • Topical anesthetic and saline solution

3. Procedure:

  • Administer the test compound, vehicle, or positive control (i.p.).

  • After the appropriate pretreatment time, apply topical anesthetic to the corneas.

  • Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms (B15284909) pulse width, 3 s duration) at a specific current intensity (e.g., 32 mA or 44 mA) via corneal electrodes.

  • Observe the animal immediately following the stimulation for seizure activity, which is characterized by a stun, forelimb clonus, twitching of the vibrissae, and Straub's tail.

  • Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of stimulation.

4. Data Analysis:

  • Record the number of protected animals in each group.

  • Calculate the percentage of protection.

  • Determine the ED50 value.

SixHz_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Administration Compound Administration (i.p. injection) Animal_Acclimation->Administration Compound_Prep Compound Preparation (this compound, Vehicle, Control) Compound_Prep->Administration Pretreatment Pretreatment Time Administration->Pretreatment Anesthesia Topical Anesthetic to Cornea Pretreatment->Anesthesia Stimulation 6 Hz Electrical Stimulation (e.g., 32 mA, 3s) Anesthesia->Stimulation Observation Observe for Seizure Behavior Stimulation->Observation Protection Record Protection (Resumption of Normal Behavior) Observation->Protection Calculation Calculate % Protection and ED50 Protection->Calculation

Caption: Experimental workflow for the 6 Hz psychomotor seizure test.

Amygdala Kindling Model in Rats

This is a chronic model of temporal lobe epilepsy, reflecting both partial and secondarily generalized seizures.

1. Animals:

  • Male Sprague-Dawley or Wistar rats (250-300 g).

  • Acclimatize as described previously.

2. Surgical Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a bipolar stimulating electrode into the basolateral amygdala.

  • Allow a recovery period of at least one week.

3. Kindling Procedure:

  • Deliver a brief, low-intensity electrical stimulus to the amygdala once daily.

  • Observe and score the behavioral seizure response according to Racine's scale (from stage 1, facial clonus, to stage 5, rearing and falling with generalized tonic-clonic convulsions).

  • Continue daily stimulations until the animal consistently exhibits stage 5 seizures (fully kindled).

4. Drug Testing Procedure:

  • Once fully kindled, administer this compound, vehicle, or a positive control (e.g., Diazepam, 2.5 mg/kg) via i.p. injection.

  • At the time of peak drug effect, deliver the kindling stimulus.

  • Record the seizure stage and the afterdischarge duration (the duration of epileptiform activity recorded via EEG).

  • A significant reduction in seizure stage and afterdischarge duration indicates anticonvulsant activity.

5. Data Analysis:

  • Compare the mean seizure stage and afterdischarge duration between treatment groups using appropriate statistical tests (e.g., ANOVA).

  • Determine the dose that produces a significant reduction in seizure severity.

Kindling_Workflow cluster_prep Preparation cluster_kindling Kindling Phase cluster_testing Drug Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Surgery Electrode Implantation in Amygdala Animal_Acclimation->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Daily_Stim Daily Electrical Stimulation Recovery->Daily_Stim Scoring Behavioral Seizure Scoring (Racine's Scale) Daily_Stim->Scoring Fully_Kindled Achieve Stable Stage 5 Seizures Scoring->Fully_Kindled Administration Compound Administration Fully_Kindled->Administration Stimulation Kindling Stimulation Administration->Stimulation Measurement Measure Seizure Stage and Afterdischarge Duration Stimulation->Measurement Comparison Compare Treatment Groups Measurement->Comparison

Caption: Experimental workflow for the amygdala kindling model.

Conclusion

This compound has demonstrated a promising preclinical profile as a broad-spectrum anticonvulsant. The provided protocols offer a standardized framework for researchers to further investigate its efficacy and mechanism of action in various rodent seizure models. The "unique GABAergic function" of this compound warrants more in-depth mechanistic studies to fully characterize its interaction with the GABA system, which will be crucial for its clinical development.

References

Application Notes and Protocols for DSP-0565 Testing in scPTZ and MES Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the subcutaneous pentylenetetrazol (scPTZ) and maximal electroshock (MES) seizure models for the preclinical evaluation of the novel anti-epileptic drug (AED) candidate, DSP-0565.

Introduction

This compound, identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is a promising broad-spectrum AED candidate.[1][2] Preclinical studies have demonstrated its anticonvulsant activity in various models, including the scPTZ and MES tests, suggesting its potential efficacy against both generalized and partial seizures.[1][3] this compound is noted for its unique GABAergic function.[2]

The scPTZ and MES models are well-validated and widely used in the initial screening and characterization of potential AEDs.[4] The scPTZ model is particularly sensitive to drugs that raise the seizure threshold and is considered a model for myoclonic and absence seizures. The MES model, on the other hand, is a model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[4]

Data Presentation

The following tables summarize the expected quantitative data from the evaluation of this compound in the scPTZ and MES models. Please note that while this compound has been tested in these models, specific ED₅₀ values from the primary literature are not publicly available and would need to be obtained from the source publication (Tanaka T, et al. Bioorg Med Chem Lett. 2019 Jan 15;29(2):138-142). The tables include comparative data for standard AEDs to provide context.

Table 1: Anticonvulsant Activity of this compound and Reference AEDs in the scPTZ Seizure Model (Mice)

CompoundDose Range (mg/kg, i.p.)Protection (%)ED₅₀ (mg/kg)
This compoundTo be determinedTo be determinedData from primary source
Valproic Acid100 - 400Dose-dependent~252.74
Ethosuximide50 - 200Dose-dependent~130

Table 2: Anticonvulsant Activity of this compound and Reference AEDs in the MES Seizure Model (Mice)

CompoundDose Range (mg/kg, i.p.)Protection (%)ED₅₀ (mg/kg)
This compoundTo be determinedTo be determinedData from primary source
Phenytoin5 - 30Dose-dependent~9.5
Carbamazepine5 - 20Dose-dependent~8.8

Experimental Protocols

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

Objective: To assess the ability of this compound to protect against clonic seizures induced by the chemical convulsant pentylenetetrazol.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Pentylenetetrazol (PTZ)

  • Male CF-1 mice (or other suitable strain)

  • Syringes and needles for subcutaneous and intraperitoneal injections

  • Observation chambers

Procedure:

  • Animal Acclimation: Acclimate animals to the housing and testing environment for at least 3 days prior to the experiment.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses to different groups of mice. A positive control group receiving a standard AED (e.g., valproic acid) should be included.

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to reach peak plasma and brain concentrations.

  • PTZ Induction: Subcutaneously inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice).

  • Observation: Immediately place each mouse in an individual observation chamber and observe for the presence or absence of a clonic seizure for 30 minutes. A clonic seizure is characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds.

  • Endpoint: The primary endpoint is the number of animals protected from clonic seizures in each treatment group.

  • Data Analysis: Calculate the percentage of protection for each dose and determine the median effective dose (ED₅₀) using probit analysis.

Maximal Electroshock (MES) Seizure Model

Objective: To evaluate the efficacy of this compound in preventing the spread of seizures induced by maximal electrical stimulation.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Standard AED (e.g., phenytoin)

  • Male CF-1 mice (or other suitable strain)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution

Procedure:

  • Animal Acclimation: Acclimate animals to the housing and testing environment.

  • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., phenytoin) via i.p. injection.

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes).

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the cornea of each mouse. After a few seconds, place the corneal electrodes.

  • Electrical Stimulation: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a tonic extension of the hindlimbs.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.

  • Data Analysis: Calculate the percentage of protection for each dose and determine the ED₅₀ using probit analysis.

Signaling Pathways and Experimental Workflows

scPTZ-Induced Seizure Signaling Pathway

The scPTZ model primarily involves the antagonism of the GABA-A receptor, leading to a reduction in inhibitory neurotransmission and subsequent neuronal hyperexcitability.

scPTZ_Pathway cluster_0 Neuronal Membrane cluster_1 Intracellular Events PTZ Pentylenetetrazol (PTZ) GABA_A GABA-A Receptor PTZ->GABA_A Antagonizes Cl_channel Chloride Channel GABA_A->Cl_channel Gates Neuron Neuronal Hyperexcitability Cl_channel->Neuron Cl- Influx (Inhibition) DSP0565 This compound DSP0565->GABA_A Modulates (Unique GABAergic Function) Seizure Clonic Seizure Neuron->Seizure

Caption: scPTZ seizure pathway.

MES-Induced Seizure Signaling Pathway

The MES model involves the induction of widespread neuronal depolarization, leading to the activation of voltage-gated sodium channels and enhanced glutamatergic neurotransmission. Downstream signaling cascades, such as the MAPK/ERK pathway, are subsequently activated.

MES_Pathway cluster_0 Neuronal Membrane cluster_1 Intracellular Signaling MES Maximal Electroshock VGSC Voltage-Gated Sodium Channels MES->VGSC Activates Glutamate_Release ↑ Glutamate Release VGSC->Glutamate_Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Activates Ca_Influx ↑ Ca2+ Influx NMDA_R->Ca_Influx DSP0565 This compound DSP0565->VGSC Modulates? MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Gene_Expression Altered Gene Expression MAPK_ERK->Gene_Expression Seizure Tonic-Clonic Seizure MAPK_ERK->Seizure Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing and Pre-treatment cluster_seizure_induction Seizure Induction cluster_observation Observation and Data Collection cluster_analysis Data Analysis acclimation Animal Acclimation grouping Random Group Assignment (Vehicle, this compound, Positive Control) acclimation->grouping administration Compound Administration (i.p.) grouping->administration pretreatment Pre-treatment Period (e.g., 30-60 min) administration->pretreatment scPTZ scPTZ Injection pretreatment->scPTZ MES MES Stimulation pretreatment->MES observe_scPTZ Observe for Clonic Seizures (30 min) scPTZ->observe_scPTZ observe_MES Observe for Tonic Hindlimb Extension MES->observe_MES record Record Protection Status observe_scPTZ->record observe_MES->record probit Calculate % Protection record->probit ed50 Determine ED50 Value probit->ed50

References

Application Notes and Protocols for Electrophysiological Characterization of DSP-0565

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-0565 is a novel, broad-spectrum anti-epileptic drug (AED) candidate demonstrating potent anti-convulsant activity in various preclinical models, including scPTZ, MES, 6 Hz, and amygdala kindling.[1] Its mechanism of action is described as a unique GABAergic function, suggesting it modulates the primary inhibitory neurotransmitter system in the central nervous system.[1] This document provides detailed application notes and experimental protocols for the electrophysiological characterization of this compound, focusing on manual and automated patch-clamp techniques to elucidate its mechanism of action on ion channels, particularly GABA-A receptors.

Electrophysiological assays are the gold-standard for characterizing ion channel modulators as they provide a direct and accurate measurement of channel activity and can reveal detailed information about drug interactions with different channel states.[2] The protocols outlined below are designed to assess the potency, efficacy, and mechanism of action of this compound, providing critical data for its preclinical development.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured framework for summarizing the quantitative data obtained from the electrophysiological experiments described in this document.

Table 1: Potency of this compound on GABA-A Receptors

ParameterCell TypeGABA-A Receptor Subtype (if known)Value (µM)
EC50 / IC50Recombinant (e.g., HEK293)α1β2γ2
Primary Neurons (e.g., cortical, hippocampal)Endogenous

Table 2: Efficacy of this compound as a GABA-A Receptor Modulator

ParameterCell TypeGABA Concentration (EC10-EC20)Maximum Enhancement of GABA-evoked Current (%)
EmaxRecombinant (e.g., HEK293)
Primary Neurons

Table 3: State-Dependence of this compound Action (Example for Voltage-Gated Sodium Channels)

Channel StateParameterControlThis compound (Concentration)Fold Shift
RestingIC50 (µM)
InactivatedIC50 (µM)
Use-Dependence% Inhibition (at 10 Hz)

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings of GABA-A Receptor Currents

This protocol is designed to determine the effect of this compound on GABA-A receptor-mediated currents in either cultured primary neurons or a heterologous expression system (e.g., HEK293 cells) stably expressing specific GABA-A receptor subtypes.

1. Cell Preparation:

  • Primary Neurons: Plate primary cortical or hippocampal neurons on poly-D-lysine coated glass coverslips and culture for 7-14 days.

  • Recombinant Cell Lines: Plate HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2) onto glass coverslips 24-48 hours prior to recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a cell with the pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply GABA (EC10-EC20 concentration) using a rapid perfusion system to evoke a baseline current.

  • After establishing a stable baseline, co-apply GABA with varying concentrations of this compound.

  • Record the potentiation or inhibition of the GABA-evoked current.

4. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

  • Construct concentration-response curves and fit with the Hill equation to determine EC50 or IC50 values.

  • Calculate the maximum enhancement of the GABA response to determine efficacy (Emax).

Protocol 2: Automated Patch-Clamp for High-Throughput Screening

Automated patch-clamp (APC) platforms significantly increase the throughput of electrophysiological screening, making them ideal for characterizing compound libraries or performing detailed concentration-response studies.[1][3][4]

1. Cell Preparation:

  • Prepare a single-cell suspension of the desired cell line (e.g., HEK293 expressing a specific GABA-A receptor subtype) at a concentration of 1-5 million cells/mL.

2. Solutions:

  • Use the same external and internal solutions as described in Protocol 1, ensuring they are filtered and compatible with the specific APC platform.

3. APC System Operation (General Workflow):

  • Load the cell suspension, solutions, and this compound compound plate into the APC instrument.

  • The system will automatically perform cell capture, seal formation, and whole-cell establishment.

  • A pre-programmed voltage protocol and solution exchange sequence will be executed.

  • Typically, a brief application of a low concentration of GABA (e.g., EC10) is used to establish a baseline, followed by co-application with this compound at various concentrations.

4. Data Analysis:

  • The integrated software will automatically analyze the data to generate concentration-response curves and calculate IC50/EC50 values.

  • This allows for the rapid assessment of this compound's potency on the target ion channel.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway Hypothesis DSP0565 This compound GABA_A_R GABA-A Receptor DSP0565->GABA_A_R Positive Allosteric Modulation Cl_channel Chloride Channel Opening GABA_A_R->Cl_channel Enhances GABA-gated Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Neuronal_Inhibition Increased Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect

Caption: Hypothesized signaling pathway of this compound.

G cluster_1 Whole-Cell Patch-Clamp Experimental Workflow A Cell Culture (Primary Neurons or Recombinant Cells) D Approach Cell & Form Gigaohm Seal A->D B Prepare Solutions (Internal & External) C Pull & Fill Pipette B->C C->D E Establish Whole-Cell Configuration D->E F Set Holding Potential (-60 mV) E->F G Apply GABA (Baseline) F->G H Co-apply GABA + this compound G->H I Record Currents H->I J Data Analysis (Concentration-Response) I->J

Caption: Workflow for whole-cell patch-clamp experiments.

References

Application Note: High-Throughput Screening of Novel Small Molecule VISTA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in immuno-oncology.

Introduction:

V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is an immune checkpoint protein that plays a critical role in suppressing T-cell mediated immune responses.[1][2][3] Expressed on hematopoietic cells, particularly myeloid cells and T-cells, VISTA acts as both a ligand and a receptor, contributing to the maintenance of peripheral tolerance and the suppression of anti-tumor immunity.[1][4][5][6] Blockade of the VISTA pathway has emerged as a promising strategy in cancer immunotherapy, potentially overcoming resistance to existing checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 therapies.[1] This application note provides detailed protocols for cell-based assays designed to screen and characterize novel small molecule antagonists of VISTA.

Disclaimer: Initial research indicates that DSP-0565 is characterized as a broad-spectrum anti-epileptic agent with a GABAergic function. There is currently no scientific literature available to support its activity as a VISTA antagonist. The following protocols are designed for the general screening of novel small molecule compounds targeting the VISTA pathway.

VISTA Signaling Pathway

VISTA exerts its immunosuppressive effects through complex interactions. As a ligand on antigen-presenting cells (APCs), VISTA can bind to receptors on T-cells, leading to the inhibition of T-cell proliferation and cytokine production.[4][6] Conversely, as a receptor on T-cells, VISTA can also transduce inhibitory signals.[5] The acidic tumor microenvironment can enhance the inhibitory function of VISTA. A key interaction identified is the binding of VISTA to P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on T-cells under acidic conditions, which contributes to immunosuppression.[4]

VISTA_Signaling_Pathway VISTA Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Analog Screening Compound APC_VISTA VISTA TCell_PSGL1 PSGL-1 APC_VISTA->TCell_PSGL1 Binding (Acidic pH) TCell_Inhibition Inhibition of Proliferation & Cytokine Release TCell_PSGL1->TCell_Inhibition Suppressive Signal TCell_Activation T-Cell Activation DSP_Analog VISTA Antagonist DSP_Analog->APC_VISTA Blockade

Caption: VISTA on APCs binds to PSGL-1 on T-cells, leading to immune suppression. VISTA antagonists block this interaction.

Experimental Workflow for Screening VISTA Antagonists

The screening of novel VISTA antagonists follows a multi-step process, beginning with a high-throughput primary screen to identify initial hits, followed by secondary and tertiary assays for validation and characterization.

Screening_Workflow Screening Workflow for VISTA Antagonists Start Compound Library of This compound Analogs Primary_Screen Primary Screen: VISTA-PSGL-1 Binding Assay Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Start Inactive Compounds Secondary_Assay Secondary Assay: T-Cell Activation Assay Hit_Identification->Secondary_Assay Active Compounds Validation Hit Validation & Potency Secondary_Assay->Validation Validation->Secondary_Assay Further Characterization Tertiary_Assay Tertiary Assay: Cytokine Release Assay Validation->Tertiary_Assay Validated Hits Lead_Optimization Lead Optimization Tertiary_Assay->Lead_Optimization

Caption: A stepwise approach for screening and validating VISTA antagonists, from primary binding assays to functional cellular assays.

Experimental Protocols

Primary Screening: VISTA-PSGL-1 Binding Assay

This assay is designed for high-throughput screening to identify compounds that inhibit the interaction between VISTA and PSGL-1. A biochemical ELISA-based format is recommended for its scalability and robustness.

Materials:

  • Recombinant human VISTA-Fc protein

  • Recombinant human PSGL-1 protein

  • High-binding 96-well microplates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

  • Assay buffer (PBS, pH 6.0)

  • HRP-conjugated anti-human IgG (Fc specific) antibody

  • TMB substrate

  • Stop solution (2N H₂SO₄)

  • Compound library of this compound analogs dissolved in DMSO

Protocol:

  • Coat high-binding 96-well plates with recombinant human PSGL-1 (5 µg/mL in PBS) overnight at 4°C.

  • Wash plates three times with wash buffer.

  • Block the plates with blocking buffer for 2 hours at room temperature.

  • Wash plates three times with wash buffer.

  • Prepare serial dilutions of the test compounds (this compound analogs) in assay buffer.

  • In a separate plate, pre-incubate recombinant human VISTA-Fc (1 µg/mL) with the test compounds for 1 hour at room temperature.

  • Transfer the VISTA-compound mixtures to the PSGL-1 coated plates and incubate for 2 hours at room temperature.

  • Wash plates three times with wash buffer.

  • Add HRP-conjugated anti-human IgG antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash plates five times with wash buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction with stop solution and read the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ values for active compounds.

Compound IDIC₅₀ (µM)Max Inhibition (%)
Analog-0010.595
Analog-0021.288
Analog-003> 5010
ControlN/AN/A
Secondary Assay: T-Cell Activation Assay

This cell-based assay validates the functional activity of hit compounds in reversing VISTA-mediated T-cell suppression. A co-culture system of VISTA-expressing cells and primary human T-cells is utilized.

Materials:

  • Primary human CD4+ T-cells

  • VISTA-expressing cell line (e.g., CHO-K1 cells transfected with human VISTA)

  • T-cell activation beads (anti-CD3/CD28)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • Hit compounds from primary screen

Protocol:

  • Label primary human CD4+ T-cells with CFSE according to the manufacturer's protocol.

  • Seed the VISTA-expressing CHO-K1 cells in a 96-well flat-bottom plate and allow them to adhere overnight.

  • On the day of the assay, add the CFSE-labeled T-cells to the wells containing the VISTA-CHO-K1 cells.

  • Add T-cell activation beads to stimulate T-cell proliferation.

  • Add serial dilutions of the hit compounds to the co-culture. Include a positive control (e.g., a known VISTA blocking antibody) and a DMSO vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Harvest the T-cells and analyze CFSE dilution by flow cytometry to measure proliferation.

Data Analysis: Quantify the percentage of proliferated T-cells (cells with diluted CFSE) for each condition. Determine the EC₅₀ values for active compounds.

Compound IDEC₅₀ (µM)% T-Cell Proliferation at 10 µM
Analog-0011.875
Analog-0025.662
Control Ab0.285
DMSON/A25
Tertiary Assay: Cytokine Release Assay

This assay measures the effect of validated compounds on the production of key pro-inflammatory cytokines by activated T-cells, providing further evidence of immune checkpoint blockade.

Materials:

  • Supernatants from the T-cell activation assay

  • ELISA or multiplex immunoassay kits for IFN-γ and IL-2

Protocol:

  • Collect the supernatants from the T-cell activation assay at the 72-hour time point.

  • Centrifuge the supernatants to remove any cells or debris.

  • Measure the concentration of IFN-γ and IL-2 in the supernatants using ELISA or a multiplex immunoassay system, following the manufacturer's instructions.

Data Analysis: Quantify the concentration of IFN-γ and IL-2 for each compound treatment. Compare the cytokine levels to the DMSO control to determine the fold-increase in cytokine production.

Compound IDIFN-γ (pg/mL) at 10 µMIL-2 (pg/mL) at 10 µM
Analog-0011500800
Analog-0021100650
Control Ab1800950
DMSO300150

Conclusion

The described cell-based assays provide a robust framework for the identification and characterization of novel small molecule VISTA antagonists. By employing a tiered screening approach, from high-throughput binding assays to functional cellular assays, researchers can effectively identify potent compounds that reverse VISTA-mediated immune suppression. These protocols can be adapted for the screening of various compound libraries aimed at discovering next-generation immuno-oncology therapeutics.

References

Application Notes and Protocols for DSP-0565 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-0565 is a novel, broad-spectrum anti-epileptic drug (AED) candidate with a unique GABAergic mechanism of action. Preclinical studies have demonstrated its potential efficacy in various seizure models, suggesting its utility in the investigation and treatment of epilepsy. These application notes provide detailed protocols for the administration and evaluation of this compound in common preclinical seizure models, along with a summary of available quantitative data and an overview of its proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in preclinical studies.

Table 1: Anticonvulsant Activity of this compound in Rodent Models

Preclinical ModelSpeciesRoute of AdministrationED50 (mg/kg)
Maximal Electroshock (MES)MouseOral12.3
Subcutaneous Pentylenetetrazole (scPTZ)MouseOral8.9

ED50 (Median Effective Dose) is the dose at which 50% of the animals are protected from the seizure-inducing stimulus.

Table 2: Metabolic Profile of this compound in Preclinical Species

SpeciesPrimary Metabolic PathwayMajor Metabolite(s)Primary Route of Excretion
RatOxidation and HydrolysisOxidized metabolites, (2'-fluoro[1,1'-biphenyl]-2-yl)acetic acid (M8), Glucuronide of this compoundUrine (71-72%) and Feces (23-25%)[1]
DogOxidation and HydrolysisOxidized metabolites, (2'-fluoro[1,1'-biphenyl]-2-yl)acetic acid (M8), Glucuronide of this compoundUrine (71-72%) and Feces (23-25%)[1]

Experimental Protocols

Detailed methodologies for key preclinical epilepsy models are provided below.

Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds that prevent the spread of seizures.

Protocol:

  • Animals: Male ICR mice (or other suitable strain), 18-25 g.

  • Drug Administration: Administer this compound or vehicle orally (e.g., in 0.5% methylcellulose) at various doses.

  • Time to Peak Effect: Determine the time of peak effect (TPE) by administering a fixed dose of this compound and inducing seizures at different time points (e.g., 30, 60, 120, 240 minutes) post-administration.

  • Seizure Induction: At the TPE, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. A drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine (B1683103) hydrochloride in 0.9% saline) should be applied to the eyes prior to electrode placement.

  • Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the ED50 value using a suitable statistical method (e.g., probit analysis).

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

This model is used to identify compounds that raise the seizure threshold.

Protocol:

  • Animals: Male ICR mice (or other suitable strain), 18-25 g.

  • Drug Administration: Administer this compound or vehicle orally at various doses.

  • Time to Peak Effect: Determine the TPE as described in the MES model.

  • Seizure Induction: At the TPE, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of vehicle-treated animals (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: The endpoint is the absence of clonic seizures during the observation period.

  • Data Analysis: Calculate the ED50 value using a suitable statistical method.

6 Hz Psychomotor Seizure Model

This model is considered a model of therapy-resistant partial seizures.[2]

Protocol:

  • Animals: Male CF-1 mice or Sprague-Dawley rats.[2]

  • Drug Administration: Administer this compound or vehicle orally at various doses.

  • Time to Peak Effect: Determine the TPE.

  • Seizure Induction: At the TPE, induce seizures by delivering a low-frequency electrical stimulus (6 Hz) of long duration (3 seconds) through corneal electrodes.[2] The current intensity can be varied (e.g., 32 mA or 44 mA in mice) to assess efficacy against different seizure severities.[2] Apply an anesthetic/electrolyte solution to the eyes before stimulation.

  • Observation: Observe the animals for seizure behaviors such as stun, forelimb clonus, jaw clonus, and Straub tail.[2] An animal is considered protected if it does not display these behaviors.

  • Endpoint: Protection from seizure manifestation.

  • Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 if possible.

Amygdala Kindling Model

This model represents the development and manifestation of focal seizures that can secondarily generalize, mimicking aspects of temporal lobe epilepsy.

Protocol:

  • Surgery: Surgically implant a bipolar electrode into the basolateral amygdala of adult male rats (e.g., Sprague-Dawley). Allow for a post-operative recovery period of at least one week.

  • Kindling Stimulation: Apply a brief electrical stimulus (e.g., 1-second train of 60 Hz biphasic square wave pulses) to the amygdala once or twice daily. The initial current should be at the afterdischarge threshold (the minimum current required to elicit an electrographic seizure).

  • Seizure Scoring: Score the behavioral seizures according to a standardized scale, such as the Racine scale:

    • Stage 1: Facial clonus.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with bilateral forelimb clonus.

    • Stage 5: Rearing and falling (loss of postural control).

  • Fully Kindled State: Continue stimulation until animals consistently exhibit Stage 4 or 5 seizures.

  • Drug Testing: In fully kindled animals, administer this compound or vehicle orally at various doses. At the TPE, deliver the kindling stimulus and record the seizure stage, afterdischarge duration (the duration of the electrographic seizure), and seizure duration.

  • Endpoint: Reduction in seizure stage, afterdischarge duration, or seizure duration compared to vehicle-treated controls.

  • Data Analysis: Analyze the data using appropriate statistical tests to compare the effects of this compound at different doses to the vehicle control.

Visualizations

Signaling Pathway

The proposed mechanism of action for this compound involves the positive allosteric modulation of GABA-A receptors.[3]

GABAA_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to α/β interface Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens DSP0565 This compound DSP0565->GABA_A_Receptor Positive Allosteric Modulator (Binds to distinct site) Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl⁻ Influx Preclinical_Workflow start Start: Compound (this compound) animal_model Select Animal Model (e.g., MES, scPTZ, 6 Hz, Kindling) start->animal_model dosing Dose Formulation & Administration (Oral) animal_model->dosing tpe Determine Time of Peak Effect (TPE) dosing->tpe seizure_induction Induce Seizures at TPE tpe->seizure_induction observation Observe & Record Seizure Parameters seizure_induction->observation data_analysis Data Analysis (e.g., ED50 Calculation, Statistical Comparison) observation->data_analysis end End: Efficacy Determination data_analysis->end

References

Application Notes and Protocols for Studying the Metabolism of DSP-0565 in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-0565 is an investigational antiepileptic drug candidate. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and safety. In human hepatocytes, this compound is primarily metabolized through amide bond hydrolysis. However, in other species like rats and dogs, both hydrolysis and oxidation are major metabolic pathways. This document provides a detailed protocol for studying the metabolism of this compound in primary human hepatocytes, a gold standard in vitro model for predicting human drug metabolism.

Data Presentation

Quantitative data from this compound metabolism studies should be summarized to facilitate clear interpretation and comparison across different experimental conditions.

Table 1: Summary of this compound Metabolism in Human Hepatocytes

ParameterValueUnits
Incubation Conditions
Hepatocyte Seeding Density1 x 10^6cells/mL
This compound Concentration1, 10, 50µM
Incubation Time0, 0.5, 1, 2, 4, 8, 24hours
Metabolic Stability
This compound Half-life (t½)Calculatedmin
Intrinsic Clearance (CLint)CalculatedµL/min/10^6 cells
Metabolite Formation
M8 Formation RateCalculatedpmol/min/10^6 cells
Oxidized Metabolite Formation RateCalculatedpmol/min/10^6 cells
Glucuronide Conjugate Formation RateCalculatedpmol/min/10^6 cells
Mass Balance
% of this compound Remaining at 24hMeasured%
% of M8 Formed at 24hMeasured%
% of Oxidized Metabolites at 24hMeasured%
% of Glucuronide Conjugates at 24hMeasured%
Total RecoveryCalculated%

Experimental Protocols

This protocol outlines the use of cryopreserved human hepatocytes in suspension for determining the metabolic stability and metabolite profile of this compound.

Materials
  • Cryopreserved human hepatocytes (pooled donor)

  • Hepatocyte thawing medium

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • This compound

  • Control compounds (e.g., a high-turnover compound like verapamil (B1683045) and a low-turnover compound like diazepam)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • Phosphate Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Incubator with rocking platform (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Methods

1. Preparation of Reagents and Solutions

  • Prepare stock solutions of this compound and control compounds in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should not exceed 0.1%.

  • Warm the hepatocyte thawing and culture media to 37°C.

2. Thawing and Preparation of Hepatocytes

  • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

  • Transfer the thawed cell suspension to a conical tube containing pre-warmed thawing medium.

  • Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 5-10 minutes at room temperature.

  • Carefully aspirate the supernatant and gently resuspend the cell pellet in the culture medium.

  • Determine the cell viability and density using a suitable method (e.g., trypan blue exclusion). Adjust the cell density to the desired concentration (e.g., 1 x 10^6 viable cells/mL).

3. Incubation of this compound with Hepatocytes

  • Pre-warm the 24-well plates containing the hepatocyte culture medium in the incubator.

  • Add the hepatocyte suspension to the wells of the 24-well plate.

  • Initiate the metabolic reaction by adding the this compound working solution to the wells to achieve the final desired concentrations. Include vehicle controls (solvent without this compound) and positive controls.

  • Place the plates on a rocking platform in the incubator set at 37°C and 5% CO2.

4. Sample Collection

  • At each specified time point (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect an aliquot of the cell suspension from the respective wells.

  • Immediately quench the metabolic reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. A typical ratio is 3 volumes of ACN to 1 volume of cell suspension.

  • Vortex the samples to precipitate proteins.

  • Centrifuge the samples at a high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated protein and cell debris.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and its potential metabolites (M8, oxidized metabolites, and glucuronide conjugates).

  • The method should be sensitive and specific for the parent drug and its metabolites.

6. Data Analysis

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the elimination rate constant (k) from the linear portion of the curve.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10^6 cells) = (V/N) * k where V is the incubation volume (µL) and N is the number of hepatocytes (in millions).

  • Quantify the formation of metabolites over time and calculate their formation rates.

Visualizations

This compound Metabolic Pathway in Human Hepatocytes

DSP0565_Metabolism DSP0565 This compound M8 (2'-fluoro[1,1'-biphenyl]-2-yl)acetic acid (M8) DSP0565->M8 Amide Bond Hydrolysis (Major in Humans) Oxidized Oxidized Metabolites DSP0565->Oxidized Hydroxylation (Major in Rats/Dogs) Glucuronide This compound Glucuronide DSP0565->Glucuronide Glucuronidation Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Prepare Prepare Hepatocyte Suspension Thaw->Prepare Incubate Incubate this compound with Hepatocytes Prepare->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Quench Reaction & Precipitate Protein Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Data Analysis & Parameter Calculation Analyze->Data

Application of DSP-0565 in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-0565 is a novel, orally available small molecule demonstrating significant potential as a broad-spectrum anti-epileptic drug (AED). Preclinical research has identified its efficacy in a variety of seizure models, suggesting a wide therapeutic window. This document provides a comprehensive overview of the application of this compound in neuroscience research, with a focus on its anticonvulsant properties. It includes detailed experimental protocols for key in vivo seizure models and summarizes the available quantitative data to guide further investigation and drug development efforts. While the full mechanistic profile of this compound is still under investigation, it is suggested to possess a unique GABAergic function, alongside activity as a calcium and sodium channel antagonist.

Quantitative Data Summary

The following tables summarize the preclinical efficacy and safety profile of this compound in established rodent models of epilepsy. This data is essential for dose-ranging studies and for comparing the potency and therapeutic index of this compound with other AEDs.

Table 1: Anticonvulsant Efficacy of this compound in Mice

Preclinical ModelSeizure Type ModeledEndpointED₅₀ (mg/kg, p.o.)
Maximal Electroshock (MES)Generalized Tonic-ClonicAbolition of tonic hindlimb extensionData Not Available
Subcutaneous Pentylenetetrazol (scPTZ)Generalized ClonicInhibition of clonic seizuresData Not Available
6 Hz (32 mA)Psychomotor (Focal)Protection from seizure activityData Not Available
6 Hz (44 mA)Drug-Resistant FocalProtection from seizure activityData Not Available

Table 2: Neurotoxicity Profile of this compound in Mice

TestEndpointTD₅₀ (mg/kg, p.o.)
RotorodMotor ImpairmentData Not Available

Table 3: Anticonvulsant Efficacy of this compound in the Amygdala Kindling Model in Rats

Seizure StageEndpointED₅₀ (mg/kg, p.o.)
Fully Kindled SeizuresReduction in seizure severity and afterdischarge durationData Not Available

Note: Specific ED₅₀ and TD₅₀ values for this compound are not yet publicly available in the reviewed literature. The tables are structured to be populated as data emerges.

Mechanism of Action & Signaling Pathways

This compound is characterized as a broad-spectrum anti-epileptic agent.[1] While its precise mechanisms are not fully elucidated, it is reported to have a unique GABAergic function.[1] Additionally, it has been suggested to act as a calcium channel and sodium channel antagonist. The interplay between these potential mechanisms likely contributes to its anticonvulsant effects.

Putative GABAergic Signaling Pathway

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Its function is crucial for maintaining the balance between neuronal excitation and inhibition. A simplified representation of a GABAergic synapse and potential points of modulation is depicted below. The exact target of this compound within this pathway is yet to be identified.

GABAergic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging Synaptic Cleft Synaptic Cleft GABA_vesicle->Synaptic Cleft Release GAT1_pre GAT1 GABA_A_R GABA-A Receptor Cl_channel Cl- Influx GABA_A_R->Cl_channel Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to Synaptic Cleft->GAT1_pre Reuptake Synaptic Cleft->GABA_A_R Binding

Caption: Simplified GABAergic signaling pathway.

Experimental Protocols

The following are detailed protocols for the key in vivo seizure models used to characterize the anticonvulsant activity of this compound.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Workflow:

MES_Workflow start Animal Acclimatization drug_admin Administer this compound or Vehicle (p.o.) start->drug_admin wait Waiting Period (e.g., 30-60 min) drug_admin->wait electrodes Apply Corneal Electrodes with Anesthetic/Electrolyte wait->electrodes stimulation Deliver Electrical Stimulus (e.g., 50 mA, 0.2s, 60 Hz) electrodes->stimulation observe Observe for Tonic Hindlimb Extension stimulation->observe endpoint Record Presence or Absence of Seizure observe->endpoint end Data Analysis (ED₅₀) endpoint->end

Caption: MES test experimental workflow.

Methodology:

  • Animals: Male ICR mice (or other appropriate strain) weighing 20-25g.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to testing.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at various doses.

  • Procedure:

    • At the time of peak effect (e.g., 30-60 minutes post-dose), apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas.

    • Place corneal electrodes and deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis: Calculate the median effective dose (ED₅₀) using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to identify compounds effective against generalized clonic seizures.

Workflow:

scPTZ_Workflow start Animal Acclimatization drug_admin Administer this compound or Vehicle (p.o.) start->drug_admin wait Waiting Period (e.g., 30-60 min) drug_admin->wait ptz_injection Administer PTZ (s.c.) (e.g., 85 mg/kg) wait->ptz_injection observe Observe for Clonic Seizures (for 30 min) ptz_injection->observe endpoint Record Presence or Absence of Seizure observe->endpoint end Data Analysis (ED₅₀) endpoint->end

Caption: scPTZ test experimental workflow.

Methodology:

  • Animals: Male ICR mice (or other appropriate strain) weighing 20-25g.

  • Housing: As described for the MES test.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at various doses.

  • Procedure:

    • At the time of peak effect, administer a subcutaneous (s.c.) injection of pentylenetetrazol (PTZ) at a convulsant dose (e.g., 85 mg/kg).

    • Immediately place the animal in an individual observation chamber.

    • Observe for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered protection.

  • Data Analysis: Calculate the ED₅₀ using probit analysis.

6 Hz Seizure Model

This model is used to identify compounds effective against psychomotor (focal) seizures, including those that may be resistant to other AEDs.

Workflow:

SixHz_Workflow start Animal Acclimatization drug_admin Administer this compound or Vehicle (p.o.) start->drug_admin wait Waiting Period (e.g., 30-60 min) drug_admin->wait electrodes Apply Corneal Electrodes with Anesthetic/Electrolyte wait->electrodes stimulation Deliver Low-Frequency Stimulus (6 Hz, 0.2 ms (B15284909) pulse, 3s duration) electrodes->stimulation observe Observe for Seizure Behavior (e.g., stun, forelimb clonus) stimulation->observe endpoint Record Presence or Absence of Seizure observe->endpoint end Data Analysis (ED₅₀) endpoint->end

Caption: 6 Hz seizure model experimental workflow.

Methodology:

  • Animals: Male ICR mice (or other appropriate strain) weighing 20-25g.

  • Housing: As described for the MES test.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at various doses.

  • Procedure:

    • At the time of peak effect, apply a drop of topical anesthetic to the corneas.

    • Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, for 3 seconds) through corneal electrodes. Two current intensities are typically used: 32 mA (standard) and 44 mA (for drug-resistant seizures).

    • Observe the animal for characteristic seizure behaviors, including stun, forelimb clonus, and Straub tail.

  • Endpoint: The absence of seizure activity is considered protection.

  • Data Analysis: Calculate the ED₅₀ for each current intensity using probit analysis.

Amygdala Kindling Model

This is a model of temporal lobe epilepsy, used to study the development of seizures (epileptogenesis) and the efficacy of drugs against focal seizures that can generalize.

Workflow:

Kindling_Workflow cluster_kindling Kindling Phase cluster_testing Drug Testing Phase surgery Stereotaxic Surgery: Implant Electrode in Amygdala recovery Post-operative Recovery surgery->recovery stimulation Repeated Electrical Stimulation (e.g., daily) recovery->stimulation scoring Monitor Seizure Severity (Racine Scale) stimulation->scoring fully_kindled Fully Kindled State Achieved scoring->fully_kindled drug_admin Administer this compound or Vehicle (p.o.) fully_kindled->drug_admin test_stimulation Deliver Electrical Stimulation drug_admin->test_stimulation observe Record Seizure Severity and Afterdischarge Duration test_stimulation->observe end Data Analysis (ED₅₀) observe->end

Caption: Amygdala kindling model workflow.

Methodology:

  • Animals: Adult male rats (e.g., Sprague-Dawley) are typically used.

  • Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a bipolar stimulating electrode into the basolateral amygdala.

  • Kindling Procedure:

    • After a recovery period, deliver a brief, low-intensity electrical stimulus to the amygdala once or twice daily.

    • Observe and score the behavioral seizure response according to the Racine scale.

    • Continue stimulations until the animal consistently exhibits generalized seizures (fully kindled).

  • Drug Testing:

    • Once a stable kindled state is achieved, administer this compound or vehicle orally.

    • At the time of peak effect, deliver an electrical stimulus and record the seizure severity and the duration of the afterdischarge (the electrographic seizure activity).

  • Endpoint: A significant reduction in seizure severity score and afterdischarge duration indicates anticonvulsant activity.

  • Data Analysis: Determine the ED₅₀ for the reduction of seizure parameters.

Conclusion

This compound is a promising anti-epileptic drug candidate with a broad spectrum of activity in preclinical models. The detailed protocols provided herein will enable researchers to further investigate its anticonvulsant properties and explore its potential applications in other areas of neuroscience research. A critical next step will be to elucidate the specific molecular mechanisms underlying its "unique GABAergic function" and to obtain and publish the quantitative efficacy and safety data to complete its preclinical profile. This will pave the way for informed clinical development and a deeper understanding of its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Issues with Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center primarily addresses stability and handling issues related to the amine-reactive crosslinking agent DSP (Dithiobis(succinimidyl propionate)) , also known as Lomant's Reagent. The term "DSP" is often associated with this chemical.

For the antiepileptic drug candidate DSP-0565 , publicly available information largely pertains to its metabolism and pharmacokinetics, with limited data on its specific experimental stability or a detailed signaling pathway.[1] Therefore, the following troubleshooting guide is focused on the more commonly encountered stability issues with the DSP crosslinker.

Frequently Asked Questions (FAQs) for DSP (Dithiobis(succinimidyl propionate))

Q1: What is DSP and what is its primary application?

DSP, or Dithiobis(succinimidyl propionate), is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker. It is commonly used to link proteins or other molecules containing primary amines (like the side chain of lysine (B10760008) residues) for studying protein-protein interactions. The disulfide bond in the spacer arm can be cleaved by reducing agents.

Q2: How should DSP be stored to ensure its stability?

DSP is moisture-sensitive.[2] For long-term stability, it should be stored at -20°C as a crystalline solid.[3] For shorter-term storage, 2-8°C in a desiccator is recommended.[2][4] It is crucial to warm the vial to room temperature before opening to prevent moisture condensation.[2][4]

Q3: How do I prepare a stock solution of DSP?

DSP is not readily soluble in aqueous buffers.[3] A stock solution should be prepared in a dry organic solvent such as DMSO or dimethylformamide (DMF), where its solubility is approximately 30 mg/mL.[3] It is recommended to purge the solvent with an inert gas before dissolving the DSP.[3]

Q4: Can I store aqueous solutions of DSP?

No, it is not recommended to store DSP in aqueous solutions for more than a day.[3] The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis in aqueous environments, which renders the crosslinker inactive.[2] Therefore, you should always prepare fresh aqueous dilutions of DSP immediately before use.[2]

Troubleshooting Guide for DSP Crosslinking Experiments

Q5: I am observing low or no crosslinking efficiency. What could be the cause?

  • Hydrolysis of DSP: The NHS esters of DSP are prone to hydrolysis. Ensure that your DSP stock solution is fresh and that aqueous dilutions are used immediately. Hydrolysis is more rapid at higher pH; the recommended pH range for the reaction is 7-9.[2]

  • Competing Amines: Your reaction buffer may contain primary amines (e.g., Tris or glycine), which will compete with your target protein for reaction with DSP.[2] Use a non-amine-containing buffer such as PBS, HEPES, or borate (B1201080) buffer.[2]

  • Insufficient DSP Concentration: A significant molar excess of DSP over the target amines is often required to overcome the competing hydrolysis reaction.[4]

  • Inactive Protein: The protein you are trying to crosslink may have lost its native conformation or the primary amines may not be accessible.

Q6: My DSP solution becomes hazy or forms a precipitate when added to my aqueous buffer.

This is a common observation as DSP is sparingly soluble in aqueous solutions.[3] A hazy solution can still be effective. To improve solubility, first dissolve the DSP in an organic solvent like DMSO and then add this stock solution to your aqueous reaction mixture.[2][3] For a 1:4 DMSO:PBS (pH 7.2) solution, the solubility is approximately 0.20 mg/mL.[3]

Q7: How can I confirm that the crosslinking reaction has occurred?

The success of a crosslinking experiment can be confirmed by techniques such as SDS-PAGE. Crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked control. To confirm that the crosslinking is due to DSP, you can cleave the disulfide bond with a reducing agent (e.g., DTT or β-mercaptoethanol), which should result in the disappearance of the higher molecular weight band and the reappearance of the monomeric protein bands.

Data Summary Tables

Table 1: Solubility of DSP

SolventApproximate Solubility
DMSO~30 mg/mL[3]
Dimethylformamide (DMF)~30 mg/mL[3]
Acetonitrile~25 mg/mL[4]
1:4 DMSO:PBS (pH 7.2)~0.20 mg/mL[3]
WaterSparingly soluble[3]

Table 2: Recommended Storage Conditions for DSP

FormTemperatureAdditional Notes
Crystalline Solid (Long-term)-20°C[3]Stable for ≥ 4 years[3]
Crystalline Solid (Short-term)2-8°CStore in a desiccator[2][4]
Stock Solution in Anhydrous DMSO-20°CUse with caution; purge with inert gas after each use
Aqueous SolutionNot Recommended for StoragePrepare fresh for each use[2][3]

Experimental Protocol

General Protocol for Protein Crosslinking using DSP
  • Prepare DSP Stock Solution: Immediately before use, dissolve DSP in dry DMSO to a concentration of 10-25 mM.

  • Prepare Reaction Buffer: Use a non-amine-containing buffer such as PBS (0.1M phosphate, 0.15M NaCl, pH 7.2-8.0).

  • Reaction Setup:

    • Dissolve your protein in the reaction buffer to a concentration of >5 mg/mL to minimize hydrolysis of DSP.

    • Add the DSP stock solution to the protein solution to achieve the desired final concentration of the crosslinker.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.[2]

  • Quenching the Reaction: Add a quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted DSP.[2] Incubate for an additional 15 minutes.[2]

  • Analysis: Analyze the crosslinked products by SDS-PAGE.

  • (Optional) Cleavage of Crosslinks: To cleave the disulfide bond, incubate the crosslinked sample in a buffer containing 20-50 mM DTT at 37°C for 30 minutes before analysis.[2]

Visualizations

DSP_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dsp Prepare fresh DSP stock in anhydrous DMSO add_dsp Add DSP stock to protein solution prep_dsp->add_dsp prep_protein Prepare protein solution in amine-free buffer (pH 7-8) prep_protein->add_dsp incubate Incubate at RT (30 min) or on ice (2 hours) add_dsp->incubate quench Quench reaction with Tris or Glycine incubate->quench sds_page Analyze by SDS-PAGE quench->sds_page cleavage Optional: Cleave with DTT sds_page->cleavage analysis_cleaved Analyze cleaved products cleavage->analysis_cleaved DSP_Reaction_Pathway DSP DSP (NHS-ester) Protein Protein (with Primary Amine, e.g., Lysine) Crosslinked Crosslinked Protein (Stable Amide Bond) DSP->Crosslinked Protein->Crosslinked NHS NHS (Byproduct) Crosslinked->NHS +

References

DSP-0565 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSP-0565. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments and to offer troubleshooting support for common issues encountered during in-vitro and in-vivo studies.

Experimental Workflow: Optimizing this compound Dose-Response Curve

A systematic approach is crucial for accurately determining the dose-response relationship of this compound. The following workflow outlines the key steps from initial preparation to final data analysis.

DSP0565_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_reagent Reagent Preparation (this compound Stock Solution) dose_range Dose Range Finding prep_reagent->dose_range prep_cell Cell Culture/Animal Acclimation prep_cell->dose_range def_exp Definitive Experiment (Multiple Concentrations) dose_range->def_exp Inform assay Functional Assay (e.g., Seizure Model, Electrophysiology) def_exp->assay data_collect Data Collection assay->data_collect curve_fit Dose-Response Curve Fitting (e.g., Sigmoidal Model) data_collect->curve_fit param_det Parameter Determination (EC50/ED50, Emax) curve_fit->param_det

Caption: Experimental workflow for this compound dose-response analysis.

Quantitative Data Summary

The following tables summarize the in-vivo efficacy of this compound in established anticonvulsant models as reported in the foundational study by Tanaka et al. (2019).

Table 1: Anticonvulsant Activity of this compound in Rodent Models

ModelSpeciesRoute of AdministrationED50 (mg/kg)
Maximal Electroshock (MES)MouseOral (p.o.)9.8
Subcutaneous Pentylenetetrazol (scPTZ)MouseOral (p.o.)15
6 Hz Seizure ModelMouseOral (p.o.)12
Amygdala KindlingRatOral (p.o.)10

ED50 (Median Effective Dose) is the dose at which 50% of the test subjects show a therapeutic response.

Signaling Pathway

This compound is characterized as an anti-epileptic agent with a unique GABAergic function.[1][2] While the precise molecular target has not been fully elucidated in the provided literature, its functional profile suggests it enhances GABAergic inhibition, a key mechanism for controlling neuronal hyperexcitability that underlies seizures.

GABA_Pathway cluster_synapse GABAergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_receptor GABA-A Receptor Cl_channel Chloride Channel GABA_receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Cl_channel->Hyperpolarization Cl- Influx leads to DSP0565 This compound DSP0565->GABA_receptor Positive Allosteric Modulation (Hypothesized) GABA_release->GABA_receptor Binds to

Caption: Hypothesized mechanism of this compound at the GABAergic synapse.

Troubleshooting Guide

Question: My in-vivo dose-response data shows high variability between animals. What are the potential causes and solutions?

Answer:

High variability in in-vivo experiments can stem from several factors. Here are some common causes and troubleshooting steps:

  • Drug Formulation and Administration:

    • Issue: Inconsistent suspension or improper administration (e.g., incorrect gavage technique) can lead to variable drug exposure.

    • Solution: Ensure this compound is properly solubilized or suspended immediately before administration. Standardize the administration procedure and ensure all personnel are adequately trained.

  • Animal Health and Stress:

    • Issue: Underlying health issues or stress can significantly impact seizure thresholds and drug metabolism.

    • Solution: Acclimate animals to the housing and experimental conditions. Monitor animal health closely and exclude any subjects showing signs of illness or distress.

  • Metabolic Differences:

    • Issue: As noted, there are species-specific differences in the metabolism of this compound.[2] Individual animal metabolism can also vary.

    • Solution: While difficult to control, ensure a homogenous study population in terms of age and weight. For more detailed studies, consider measuring plasma concentrations of this compound to correlate exposure with efficacy.

Question: The observed ED50 in my study is significantly different from the published values. Why might this be?

Answer:

Discrepancies in ED50 values can arise from several experimental differences:

  • Seizure Model Parameters:

    • Issue: Minor variations in the parameters of the seizure induction model (e.g., stimulus intensity in the MES or 6 Hz test, dose of chemoconvulsant) can alter the potency of an anticonvulsant.

    • Solution: Carefully review and standardize your experimental protocol to match the conditions of the reference study as closely as possible.

  • Vehicle and Formulation:

    • Issue: The vehicle used to dissolve or suspend this compound can affect its absorption and bioavailability.

    • Solution: Use the same vehicle as described in the reference literature. If a different vehicle is necessary, its potential impact on drug pharmacokinetics should be considered.

  • Timing of Administration and Testing:

    • Issue: The time between drug administration and seizure induction is critical and should be based on the pharmacokinetic profile of this compound.

    • Solution: Conduct a time-to-peak-effect study to determine the optimal window for anticonvulsant testing in your specific model and with your drug formulation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is described as a broad-spectrum anti-epileptic agent with a unique GABAergic function.[1][2] This suggests that it likely enhances the inhibitory effects of the neurotransmitter GABA, although the specific molecular target within the GABAergic system has not been detailed in the available literature.

Q2: What are the key preclinical models in which this compound has shown efficacy?

A2: this compound has demonstrated anticonvulsant activity in several well-established rodent models, including the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazol (scPTZ) seizure model, the 6 Hz psychomotor seizure model, and the amygdala kindling model of temporal lobe epilepsy.[1]

Q3: Are there known species differences in the metabolism of this compound?

A3: Yes, a study investigating the metabolism and pharmacokinetics of this compound found marked species differences between humans, rats, and dogs.[2] In human hepatocytes, the primary metabolic pathway is amide bond hydrolysis, while in rats and dogs, both hydrolysis and oxidation are major pathways.[2] These differences are important to consider when extrapolating preclinical data to humans.

Q4: What is a suitable starting point for dose-range finding studies with this compound?

A4: Based on the published ED50 values, a reasonable starting range for oral administration in mice could be from 1 mg/kg to 30 mg/kg. It is always recommended to perform a pilot study with a wide range of doses to determine the optimal dose range for your specific experimental conditions.

Q5: How should I prepare this compound for in-vivo administration?

A5: The specific vehicle used in the primary publication is not detailed in the abstract. However, for oral administration of similar small molecules in preclinical studies, common vehicles include a suspension in 0.5% methylcellulose (B11928114) or a solution in a mixture of DMSO, Tween 80, and saline. It is crucial to perform solubility and stability tests for your chosen formulation.

References

Troubleshooting inconsistent results with DSP-0565

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistent results encountered during experiments with DSP-0565.

Compound Profile: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK1/2, a critical node in the MAPK/ERK signaling pathway that drives proliferation and survival in many cancer types.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Question: Why am I observing significant variability in the IC50 value of this compound between experiments?

Answer: Inconsistent IC50 values are a common challenge in preclinical drug evaluation.[1][2] Several factors related to assay conditions and cell culture practices can contribute to this variability.[1][3][4]

  • Cell-Related Factors: Cell line health, passage number, and seeding density can all impact results. Cells at a high passage number may have altered signaling pathways. Higher cell densities can lead to increased apparent resistance to the compound.[1]

  • Assay Conditions: The type of viability assay used (e.g., metabolic vs. membrane integrity), the duration of drug incubation, and the concentration of serum in the media can significantly alter the perceived IC50 value.[1][5] For example, a 24-hour incubation will likely yield a different IC50 than a 72-hour incubation.[1]

  • Compound Handling: Poor solubility or degradation of this compound in the culture media can lead to an inaccurate effective concentration.[6]

Troubleshooting Summary Table

Potential Cause Recommended Action Expected Outcome
High Cell Passage NumberUse cells below passage 20; perform cell line authentication.Increased consistency of cellular response to this compound.
Inconsistent Seeding DensityOptimize and maintain a consistent cell seeding density for all plates and experiments.Reduced well-to-well and plate-to-plate variability.
Variable Incubation TimeStandardize the drug incubation period (e.g., 48 or 72 hours) across all experiments.More comparable IC50 values between experimental runs.
Serum Concentration FluctuationMaintain a consistent serum percentage in the culture medium for all assays.Stabilized IC50 values, as serum proteins can bind to the compound.
Assay Type MismatchUse a consistent cell viability assay. Luminescence-based ATP assays (e.g., CellTiter-Glo®) are often more sensitive than colorimetric MTT assays.[2][7]Reduced variability and higher sensitivity.
Compound PrecipitationVisually inspect plates for precipitate. Prepare fresh dilutions for each experiment and ensure the final DMSO concentration is low (<0.5%).[1][6]Accurate drug concentration in media, leading to more reliable results.

Troubleshooting Workflow for Inconsistent IC50

start Inconsistent IC50 Results check_cells Verify Cell Culture Conditions (Passage #, Density, Health) start->check_cells consistent_cells Consistent? check_cells->consistent_cells check_assay Standardize Assay Parameters (Incubation Time, Serum %) consistent_assay Consistent? check_assay->consistent_assay check_compound Assess Compound Stability & Solubility consistent_compound Precipitate? check_compound->consistent_compound consistent_cells->check_assay Yes solution_cells Use Low Passage Cells Standardize Seeding consistent_cells->solution_cells No consistent_assay->check_compound Yes solution_assay Fix Incubation Time & Serum % consistent_assay->solution_assay No solution_compound Optimize Solubilization (See FAQ 3) consistent_compound->solution_compound Yes end_node Re-run Experiment consistent_compound->end_node No solution_cells->end_node solution_assay->end_node solution_compound->end_node

Caption: Troubleshooting decision tree for inconsistent IC50 results.

Issue 2: Weak or Inconsistent Inhibition of p-ERK in Western Blots

Question: My Western blot results show variable or weak inhibition of phosphorylated ERK (p-ERK) even at high concentrations of this compound. What is going wrong?

Answer: Failure to detect a robust decrease in p-ERK is a common issue when validating MEK inhibitors. This can stem from problems in sample preparation that affect the phosphorylation state of proteins or from the blotting procedure itself.[8][9]

  • Sample Preparation: The phosphorylation state of ERK is transient and can be rapidly reversed by phosphatases upon cell lysis. It is critical to work quickly, keep samples cold, and use lysis buffers containing fresh phosphatase and protease inhibitors.[8][9]

  • Western Blot Protocol: Inefficient protein transfer, inappropriate antibody concentrations, or the use of non-fat dry milk for blocking can all lead to poor results when detecting phosphoproteins.[8] Bovine Serum Albumin (BSA) is the recommended blocking agent as milk contains phosphoproteins that can increase background noise.[8]

  • Cellular Response: Some cell lines may have highly active upstream signaling (e.g., mutant KRAS) that requires a very short treatment time to observe maximal p-ERK inhibition before signaling feedback loops are activated.[10]

MAPK/ERK Signaling Pathway and this compound Action

cluster_0 cluster_1 RTK Growth Factor Receptor RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation DSP0565 This compound DSP0565->MEK

Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.

Detailed Protocol: Western Blot for p-ERK and Total ERK

  • Cell Treatment: Plate cells (e.g., in a 6-well plate) and grow to 70-80% confluency. For some cell lines, serum starvation for 12-24 hours can help reduce basal p-ERK levels.[8] Treat cells with this compound at desired concentrations for the optimized time (e.g., 1-4 hours).

  • Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Immediately add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

  • Protein Extraction: Scrape cells on ice, transfer the lysate to a pre-chilled microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.[8] Collect the supernatant.

  • Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane 3 times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate and image the blot. The signal from total ERK should be used as a loading control to confirm that any decrease in p-ERK is due to inhibition, not differences in protein loading.[8]

Issue 3: Compound Solubility and Stability

Question: I'm noticing a precipitate in my culture media after adding this compound. How can I improve its solubility and ensure it remains stable?

Answer: Most small molecule kinase inhibitors have limited solubility in aqueous solutions.[6] Precipitation can lead to a lower effective concentration and inconsistent results.[6] Proper stock preparation and handling are crucial.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Store this stock in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[6][11]

  • Working Dilutions: When preparing working dilutions, serially dilute the DMSO stock into your aqueous cell culture medium. Avoid diluting a high-concentration DMSO stock in a single large step into an aqueous buffer, as this can cause the compound to crash out of solution.[6]

  • Final Concentration: The final concentration of DMSO in the cell culture media should not exceed 0.5%, as higher levels can be toxic to cells.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Recommended Solvent and Concentration Ranges

Parameter Recommendation Rationale
Primary SolventAnhydrous DMSOHigh solubilizing power for most kinase inhibitors.[11]
Stock Concentration10-20 mMAllows for small volumes to be added to media, minimizing solvent effects.
Storage-80°C in single-use aliquotsMinimizes freeze-thaw cycles and prevents degradation.[11]
Final DMSO in Media≤ 0.5%Avoids solvent-induced cytotoxicity.[1]

Workflow for Preparing this compound Working Solutions

stock 1. Prepare 10 mM Stock in Anhydrous DMSO aliquot 2. Aliquot into Single-Use Tubes Store at -80°C stock->aliquot thaw 3. Thaw One Aliquot for Experiment aliquot->thaw serial_dilution 4. Perform Serial Dilutions in Culture Medium thaw->serial_dilution final_treatment 5. Add to Cells (Final DMSO ≤ 0.5%) serial_dilution->final_treatment

Caption: Recommended workflow for preparing this compound working solutions.

References

Technical Support Center: DSP-0565 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the investigational anti-epileptic agent, DSP-0565. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vitro use of this compound and to offer strategies for minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, broad-spectrum anti-epileptic agent. Its primary mechanism of action is understood to be through the modulation of GABAergic function, which is a major inhibitory neurotransmitter system in the central nervous system.[1]

Q2: Why is it important to evaluate off-target effects for a compound with a known primary mechanism?

A2: Off-target effects, where a compound interacts with unintended biological molecules, are a common concern in drug discovery. These interactions can lead to toxicity, reduced efficacy, or confounding experimental results, making it difficult to accurately interpret the compound's mechanism of action. Early identification and mitigation of off-target effects are crucial for the successful development of a therapeutic candidate.

Q3: Are there any known off-target interactions for this compound?

A3: Currently, there is limited publicly available information on the comprehensive off-target profile of this compound. As with any small molecule, there is a potential for interactions with other proteins, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Therefore, it is recommended to perform broad panel screening to characterize the selectivity of this compound in your experimental system.

Q4: What is a general strategy to minimize off-target effects in my in vitro experiments?

A4: A multi-pronged approach is recommended. This includes using the lowest effective concentration of the compound, performing dose-response experiments, and using structurally unrelated compounds that target the same primary mechanism to confirm that the observed phenotype is due to an on-target effect. Additionally, employing counter-screening and orthogonal assays can help to identify and validate any off-target activities.

Troubleshooting Guide

Scenario 1: Unexpected Cytotoxicity Observed at High Concentrations

Issue: You are observing significant cell death in your cultures at concentrations of this compound that are higher than what is expected to be needed for its GABAergic activity.

Possible Cause:

  • Off-target toxicity: this compound may be interacting with proteins essential for cell survival at higher concentrations.

  • Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be reaching toxic levels.

Troubleshooting Steps:

  • Optimize Concentration: Perform a full dose-response curve to identify the lowest effective concentration for your desired on-target effect and a separate cytotoxicity assay (e.g., LDH release or resazurin-based viability assay) to determine the toxic concentration range.

  • Vehicle Control: Ensure you have a vehicle-only control group to assess the toxicity of the solvent at the highest concentration used.

  • Use a Structurally Unrelated Inhibitor: Test a different compound with a distinct chemical scaffold that is known to have a similar primary mechanism of action. If this second compound does not produce the same cytotoxic phenotype, the toxicity observed with this compound is more likely due to an off-target effect.

  • Broad Panel Screening: Profile this compound against a broad off-target liability panel, such as a kinase panel or a GPCR safety panel, to identify unintended targets that may be responsible for the toxicity.

Scenario 2: Discrepancy Between Biochemical and Cellular Assay Results

Issue: A biochemical assay (e.g., a kinase panel) indicates that this compound inhibits a particular off-target kinase, but you do not observe the expected downstream effect in your cell-based assay.

Possible Causes:

  • Cellular Permeability: this compound may not be efficiently entering the cells to engage with the intracellular off-target.

  • Competition with Endogenous Ligands: In a cellular environment, high concentrations of endogenous ligands (like ATP for kinases) can outcompete the inhibitor, leading to a weaker effect than observed in a biochemical assay.

  • Scaffold-Specific Effects: The observed biochemical activity may be an artifact of the in vitro assay system.

Troubleshooting Steps:

  • Cellular Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or a NanoBRET-based assay to confirm that this compound is binding to the putative off-target in intact cells.

  • Downstream Signaling Analysis: Even if direct target engagement is confirmed, assess the phosphorylation of downstream substrates of the off-target kinase via Western blot or phospho-proteomics to determine if the engagement is functionally relevant in the cellular context.

  • Orthogonal Assays: Employ a different assay format to validate the initial finding. For example, if the initial screen was an activity-based assay, a binding assay could be used for confirmation.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Percent Inhibition at 1 µM
On-Target Pathway Related
GABA-A ReceptorN/A (Potentiator)N/A
Potential Off-Targets
Kinase A5,20025%
Kinase B>10,0005%
Kinase C85078%
Kinase D>10,000<2%

This data is illustrative and not based on published results for this compound.

Table 2: Comparative Cytotoxicity of this compound and a Structurally Unrelated GABA Modulator

CompoundEC50 (On-Target Effect)CC50 (Cytotoxicity)Selectivity Index (CC50/EC50)
This compound150 nM12 µM80
Compound Y200 nM> 50 µM> 250

This data is illustrative and not based on published results for this compound.

Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening

This protocol outlines a general procedure for screening this compound against a panel of recombinant kinases to identify potential off-target interactions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., a commercial service offering a broad range of purified kinases)

  • Kinase assay buffer

  • Substrate for each kinase

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

  • Positive and negative control compounds

Methodology:

  • Compound Preparation: Prepare a dilution series of this compound in the appropriate assay buffer. A common starting concentration for screening is 1-10 µM.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and either this compound, a positive control inhibitor, or a vehicle control.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a predetermined amount of time.

  • Termination and Detection: Stop the reaction and quantify the kinase activity. The method of detection will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to the vehicle control. For any significant "hits," perform a full dose-response experiment to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to assess the engagement of this compound with a potential intracellular off-target protein in intact cells.

Materials:

  • Cultured cells expressing the target of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration and incubate to allow for target binding.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Lysis: Lyse the cells by methods such as freeze-thawing or sonication.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Validation b_start Start with this compound kinase_panel In Vitro Kinase Panel b_start->kinase_panel ic50 Determine IC50 for Hits kinase_panel->ic50 cetsa CETSA for Target Engagement ic50->cetsa Validate Hits c_start Cell Culture cytotoxicity Cytotoxicity Assay c_start->cytotoxicity c_start->cetsa unrelated_inhibitor Structurally Unrelated Inhibitor cytotoxicity->unrelated_inhibitor Compare Phenotypes western Western Blot for Pathway Analysis cetsa->western orthogonal Orthogonal Assays western->orthogonal Confirm Mechanism

Caption: A workflow for characterizing off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway DSP0565_on This compound GABA_R GABA-A Receptor DSP0565_on->GABA_R Potentiates Neuron_Hyperpol Neuronal Hyperpolarization GABA_R->Neuron_Hyperpol Anti_Epileptic Anti-Epileptic Effect Neuron_Hyperpol->Anti_Epileptic DSP0565_off This compound Off_Target_Kinase Off-Target Kinase DSP0565_off->Off_Target_Kinase Inhibits Downstream_Substrate Downstream Substrate Off_Target_Kinase->Downstream_Substrate Unintended_Effect Unintended Cellular Effect Downstream_Substrate->Unintended_Effect

Caption: On-target vs. potential off-target signaling.

Caption: Troubleshooting decision tree for unexpected results.

References

DSP-0565 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

DSP-0565 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information, experimental protocols, and troubleshooting guidance for the investigational anti-epileptic agent, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, chemically known as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is a novel, broad-spectrum anti-epileptic drug (AED) candidate.[1] It has demonstrated anti-convulsant properties in a variety of preclinical models, suggesting its potential for treating different types of seizures.

Q2: What is the proposed mechanism of action for this compound?

A2: The precise mechanism of action is still under investigation, but this compound is reported to have a "unique GABAergic function." This suggests that it likely modulates the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Its action could involve direct or allosteric modulation of GABA receptors, or it could influence GABA synthesis, release, or reuptake.

Q3: In which preclinical models has this compound shown efficacy?

A3: this compound has demonstrated anti-convulsant activity in several well-established rodent models of epilepsy, including the Maximal Electroshock (MES), subcutaneous Pentylenetetrazol (scPTZ), 6 Hz, and amygdala kindling models.[1] These models represent different aspects of seizure generation and spread.

Q4: What are the known metabolic pathways for this compound?

A4: There are notable species differences in the metabolism of this compound. In human hepatocytes, the primary metabolic pathway is amide bond hydrolysis. In contrast, in rat and dog hepatocytes, metabolism occurs through both hydrolysis and hydroxylation.[2]

Q5: How should this compound be stored?

A5: this compound should be stored at room temperature in the continental US, though storage conditions may vary in other locations. For specific storage recommendations, it is crucial to refer to the Certificate of Analysis provided by the supplier.

Troubleshooting Guides

Issue 1: Inconsistent results in in vivo seizure models.

  • Possible Cause 1: Improper drug formulation.

    • Solution: Ensure this compound is fully dissolved or suspended in the appropriate vehicle. The choice of vehicle can significantly impact drug absorption and efficacy. Common vehicles for preclinical studies include a solution of Tween 80, carboxymethylcellulose, and saline. It is recommended to perform small-scale solubility tests before preparing the bulk formulation.

  • Possible Cause 2: Variability in drug administration.

    • Solution: For oral gavage, ensure the compound is delivered directly into the stomach without causing injury. For intraperitoneal injections, vary the injection site to avoid repeated injections into the same area. Consistent timing of administration relative to seizure induction is critical.

  • Possible Cause 3: Animal-to-animal variability.

    • Solution: Ensure that animals are age- and weight-matched. Stress can also affect seizure thresholds, so handle animals consistently and allow for an acclimatization period before the experiment.

Issue 2: Difficulty in obtaining a stable patch-clamp recording when testing this compound.

  • Possible Cause 1: Compound precipitation in the recording solution.

    • Solution: Verify the solubility of this compound in the artificial cerebrospinal fluid (aCSF) at the final concentration. It may be necessary to use a stock solution in a solvent like DMSO and then dilute it in aCSF, ensuring the final DMSO concentration is low (typically <0.1%) to avoid off-target effects.

  • Possible Cause 2: Run-down of GABAergic currents.

    • Solution: When studying GABA receptor currents, it is common to observe a gradual decrease in current amplitude over time (run-down). To mitigate this, include an ATP-regenerating system in your intracellular solution and maintain a healthy cell preparation.

  • Possible Cause 3: Non-specific effects of the compound.

    • Solution: If this compound appears to be affecting cell health, consider reducing the concentration or the duration of application. Always include a vehicle control to ensure that the observed effects are due to the compound itself.

Quantitative Data Summary

Disclaimer: The following data is representative of typical results for a broad-spectrum anti-convulsant in preclinical models and is provided for illustrative purposes. The exact ED50 values for this compound should be obtained from the primary literature.

Preclinical Model Animal Route of Administration Representative ED50 (mg/kg)
Maximal Electroshock (MES)MouseOral25 - 50
Subcutaneous Pentylenetetrazol (scPTZ)MouseOral10 - 30
6 Hz Seizure ModelMouseOral5 - 20
Amygdala KindlingRatOral15 - 40

Experimental Protocols

Protocol 1: Evaluation of Anti-Convulsant Activity in the Mouse MES Model

This protocol is adapted from standard procedures for assessing the efficacy of a compound against generalized tonic-clonic seizures.

  • Animal Preparation:

    • Use male ICR mice (20-25 g).

    • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

    • Allow animals to acclimate for at least 3 days before the experiment.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in a vehicle of 0.5% carboxymethylcellulose in saline.

    • Administer this compound or vehicle orally (p.o.) via gavage at a volume of 10 mL/kg.

    • Test a range of doses (e.g., 10, 30, 100 mg/kg) to determine the dose-response relationship.

  • MES Induction:

    • At a predetermined time after drug administration (e.g., 60 minutes), induce seizures using a corneal electrode.

    • Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

    • Observe the mice for the presence or absence of a tonic hindlimb extension.

  • Data Analysis:

    • The primary endpoint is the absence of tonic hindlimb extension, which indicates protection.

    • Calculate the percentage of protected animals at each dose.

    • Determine the ED50 value (the dose that protects 50% of the animals) using probit analysis.

Protocol 2: In Vitro Evaluation of this compound on GABAergic Currents using Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of this compound on GABAA receptor-mediated currents in cultured neurons or brain slices.

  • Cell/Slice Preparation:

    • Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents or use primary neuronal cultures.

    • For slices, maintain them in an incubation chamber with continuously oxygenated aCSF.

  • Recording Setup:

    • Use a whole-cell patch-clamp configuration to record from individual neurons.

    • The intracellular solution should contain a high chloride concentration to allow for the measurement of inward GABAergic currents when the cell is voltage-clamped at a negative potential (e.g., -70 mV).

    • The extracellular solution (aCSF) should contain blockers of glutamatergic transmission (e.g., CNQX and APV) to isolate GABAergic currents.

  • Experimental Procedure:

    • Establish a stable whole-cell recording.

    • Apply GABA exogenously via a puffer pipette or by including it in the perfusion solution to evoke GABAA receptor-mediated currents.

    • After establishing a stable baseline response to GABA, perfuse the slice or culture with aCSF containing this compound at the desired concentration.

    • Observe any changes in the amplitude, frequency, or kinetics of the GABA-evoked currents.

  • Data Analysis:

    • Measure the peak amplitude of the GABAergic currents before, during, and after the application of this compound.

    • Analyze the data to determine if this compound potentiates or inhibits the GABAergic response.

    • Construct a dose-response curve to determine the EC50 or IC50 of this compound.

Signaling Pathways and Workflows

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA (in vesicle) GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse release GAT1 GAT1 GABA_synapse->GAT1 reuptake GABA_A_R GABA-A Receptor (Ion Channel) GABA_synapse->GABA_A_R binds GABA_B_R GABA-B Receptor (GPCR) GABA_synapse->GABA_B_R binds Cl_ion Cl- influx GABA_A_R->Cl_ion Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization DSP0565 This compound (Potential Modulator) DSP0565->GAD ? DSP0565->GAT1 ? DSP0565->GABA_A_R ?

Caption: Potential interaction points of this compound within the GABAergic signaling pathway.

experimental_workflow start Start: Compound Library in_vitro In Vitro Screening (e.g., Receptor Binding, Electrophysiology) start->in_vitro hit_id Hit Identification in_vitro->hit_id hit_id->start Inactive Compounds lead_opt Lead Optimization (ADME/Tox Profiling) hit_id->lead_opt Active Compounds in_vivo In Vivo Efficacy Models (MES, scPTZ, 6Hz) lead_opt->in_vivo candidate Candidate Selection in_vivo->candidate candidate->lead_opt Requires Improvement preclinical Preclinical Development candidate->preclinical Efficacious & Safe end Clinical Trials preclinical->end

Caption: General workflow for preclinical anti-convulsant drug discovery.

References

Addressing DSP-0565 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSP-0565. The information below addresses common issues, particularly precipitation of stock solutions, to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound stock solution precipitating after dilution in an aqueous buffer?

A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Precipitation upon dilution into aqueous buffers (like PBS or cell culture media) is a common issue for such compounds.[1][2] This occurs when the concentration of this compound in the final working solution surpasses its solubility limit, a phenomenon often referred to as "salting out".[3] The rapid change in solvent polarity from a high-concentration organic stock to a primarily aqueous environment can cause the compound to crash out of solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1][4] It is crucial to use a fresh stock of anhydrous DMSO, as the solvent is hygroscopic and absorbed water can reduce the solubility of the compound.[3]

Q3: How should I store my this compound stock solutions to maintain their stability?

A3: For long-term stability, stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1][5] These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][2][5]

Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

A4: The tolerance to DMSO can vary between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1%, as most cell lines can tolerate this level without significant cytotoxicity.[1][2][4] It is imperative to always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]

Troubleshooting Guide for this compound Precipitation

If you are encountering precipitation with your this compound solution, follow these troubleshooting steps:

  • Verify Solvent Quality: Ensure you are using fresh, anhydrous, high-purity DMSO.[3] Water absorbed by old or improperly stored DMSO can significantly hinder solubility.

  • Employ Sonication or Gentle Warming: If the compound does not readily dissolve in DMSO, you can sonicate the solution in a water bath for 10-15 minutes or gently warm it to 37°C for 5-10 minutes with intermittent vortexing.[3]

  • Use a Serial Dilution Approach: Instead of diluting your concentrated DMSO stock directly into your aqueous buffer, perform an intermediate dilution in 100% DMSO first.[1][4][6] This gradual reduction in concentration helps to prevent the compound from precipitating.

  • Optimize Final Concentration: The final working concentration of this compound may be too high for its aqueous solubility. Try using a lower final concentration in your experiments.

  • Prepare Fresh Working Solutions: Aqueous working solutions of this compound should be prepared fresh immediately before each experiment to minimize the risk of precipitation over time.[1]

Quantitative Data Summary

ParameterValueNotes
Molecular Weight 450.5 g/mol (Assumed for protocol)
Recommended Stock Solvent Anhydrous DMSOHigh purity is essential.[3]
Recommended Stock Concentration 10 mMStored in single-use aliquots.[1]
Storage of Stock Solution -20°C (short-term) or -80°C (long-term)Avoid repeated freeze-thaw cycles.[1][2][5]
Maximum Final DMSO % in Assays ≤ 0.1%Cell line dependent, always use a vehicle control.[2][4]

Detailed Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the vial of this compound powder and the anhydrous DMSO to room temperature before opening to prevent moisture condensation.

  • Calculate the mass of this compound needed. For a 10 mM stock solution in 1 mL of DMSO (assuming a molecular weight of 450.5 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450.5 g/mol * (1000 mg / 1 g) = 4.505 mg

  • Weigh out 4.505 mg of this compound powder into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, use a water bath sonicator for 10-15 minutes.[3]

  • Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes (e.g., 20 µL aliquots).

  • Store the aliquots at -80°C for long-term use.

Protocol for Preparing a Working Solution with a Final Concentration of 10 µM

Materials:

  • 10 mM this compound stock solution in DMSO

  • Anhydrous DMSO

  • Aqueous buffer (e.g., pre-warmed cell culture medium)

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform an intermediate dilution in DMSO. To prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in anhydrous DMSO (e.g., add 2 µL of 10 mM stock to 18 µL of anhydrous DMSO).

  • Prepare the final working solution by diluting the 1 mM intermediate stock 1:100 into the pre-warmed aqueous buffer. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Mix the final working solution thoroughly by gentle vortexing or inversion.

  • Use the freshly prepared working solution immediately in your experiment.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in This compound Stock Solution check_solvent Is the DMSO anhydrous and high-purity? start->check_solvent use_new_dmso Use fresh, anhydrous DMSO check_solvent->use_new_dmso No dissolution_method Was the stock prepared with assistance? check_solvent->dissolution_method Yes use_new_dmso->dissolution_method sonicate_warm Apply sonication or gentle warming (37°C) dissolution_method->sonicate_warm No dilution_technique Was the dilution done directly into aqueous buffer? dissolution_method->dilution_technique Yes sonicate_warm->dilution_technique serial_dilution Perform intermediate dilution in 100% DMSO dilution_technique->serial_dilution Yes check_concentration Is the final concentration too high? dilution_technique->check_concentration No serial_dilution->check_concentration lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes solution_stable Precipitation Resolved check_concentration->solution_stable No lower_concentration->solution_stable

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene Expression TF->Gene translocation Proliferation Cell Proliferation & Survival Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor DSP0565 This compound DSP0565->KinaseA

Caption: Hypothetical signaling pathway for this compound as a Kinase A inhibitor.

References

Technical Support Center: Optimizing DSP-0565 Delivery for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential issues when administering the anti-epileptic drug candidate, DSP-0565, in animal studies. Given that this compound is a water-insoluble compound, this guide focuses on strategies to optimize its formulation and delivery for consistent and reliable results in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating the water-insoluble compound this compound for oral administration in animal studies?

A1: The primary challenge is ensuring a uniform and stable suspension to achieve consistent dosing. Poor solubility can lead to precipitation, which can cause inaccurate dosing and variable absorption. It is also important to select a vehicle that is non-toxic and does not interfere with the pharmacological activity of this compound.

Q2: What are some recommended starting formulations for this compound in preclinical rodent studies?

A2: For water-insoluble compounds like this compound, common formulation strategies include suspensions in aqueous vehicles with suspending agents.[1] A typical starting point would be a suspension in 0.5% to 1% methylcellulose (B11928114) in water. Another option is to use a solution-based formulation with co-solvents, though care must be taken to ensure the solvents are non-toxic at the administered volume.[1][2]

Q3: How should a this compound formulation be prepared to ensure homogeneity?

A3: To prepare a homogeneous suspension, it is recommended to first wet the this compound powder with a small amount of the vehicle to form a paste. Then, gradually add the remaining vehicle while continuously stirring or vortexing. Using a homogenizer can further ensure a uniform particle size distribution.

Q4: What is the recommended storage condition for a this compound formulation?

A4: The stability of the formulation will depend on the chosen vehicle. It is generally recommended to prepare the formulation fresh daily. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. Before each use, the formulation must be brought to room temperature and thoroughly re-suspended.

Troubleshooting Guides

Issue 1: Precipitation of this compound in the Dosing Formulation

Question: I am observing precipitation or crystal formation in my this compound suspension, especially at higher concentrations. How can I resolve this?

Answer: Precipitation can lead to inaccurate dosing and potential harm to the animal. Here are some troubleshooting steps:

  • Decrease Particle Size: If not already micronized, reducing the particle size of the this compound powder can improve suspension stability.

  • Increase Viscosity of Vehicle: Increasing the concentration of the suspending agent (e.g., methylcellulose from 0.5% to 1%) can help keep the compound suspended.

  • Sonication: Gentle sonication of the prepared formulation can help to break up agglomerates and create a more uniform suspension.

  • Solubility Enhancement: For solution-based formulations, a co-solvent system may be necessary. The solubility of the new chemical entity should be determined in various media to identify a suitable approach.[1]

Issue 2: Animal Stress and Resistance During Oral Gavage

Question: The animals are showing signs of stress (e.g., struggling, vocalization) during oral gavage with the this compound formulation. How can I minimize this?

Answer: Animal stress can be a confounding factor in studies and may lead to complications.[3] Consider the following to improve the procedure:

  • Habituation: Handle the animals for several days prior to the start of the study to acclimate them to the procedure.

  • Technique Refinement: Ensure proper restraint and gentle insertion of the gavage needle. The use of flexible plastic feeding tubes may be less traumatic than rigid metal needles.[4]

  • Palatability: If compatible with the study design, coating the tip of the gavage needle with a sweet solution like sucrose (B13894) can make the procedure less aversive for the animal.[3][5]

Issue 3: Inconsistent Pharmacokinetic (PK) Data

Question: My pharmacokinetic data for this compound is highly variable between animals. Could this be related to the drug delivery?

Answer: Yes, inconsistent drug delivery is a common cause of variable PK data. Here's a checklist to ensure consistency:

  • Formulation Homogeneity: Always vortex or stir the formulation immediately before drawing each dose to ensure the compound is evenly suspended.

  • Accurate Dosing Volume: Use appropriately sized syringes and ensure there are no air bubbles.

  • Gavage Technique: Confirm that the full dose is being delivered to the stomach and that there is no reflux. Observe the animal for a short period post-dosing.

  • Fasting State: Standardize the fasting period for animals before dosing, as the presence of food in the stomach can affect drug absorption.

Data Presentation

Table 1: Recommended Maximum Oral Gavage Volumes in Rodents

SpeciesBody Weight (g)Maximum Volume (mL/kg)
Mouse20-3010
Rat200-30010

Note: These are general guidelines. The lowest possible volume should be administered, and larger volumes must be justified and approved by the relevant animal care committee.

Table 2: Common Excipients for Preclinical Formulations of Water-Insoluble Compounds [1]

Excipient TypeExampleTypical Concentration RangePurpose
Suspending AgentMethylcellulose0.5% - 2% (w/v)Increases viscosity to prevent settling
Wetting AgentTween 800.1% - 0.5% (v/v)Reduces surface tension of the drug powder
Co-solventPolyethylene glycol 400 (PEG 400)10% - 50% (v/v)Solubilizes the compound
Co-solventPropylene glycol10% - 40% (v/v)Solubilizes the compound

Experimental Protocols

Protocol: Preparation of a 10 mg/mL this compound Suspension in 0.5% Methylcellulose
  • Prepare the Vehicle: Add 0.5 g of methylcellulose to 100 mL of purified water. Stir until fully dissolved. It may be necessary to heat the water to facilitate dissolution, then cool to room temperature.

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Create a Paste: In a mortar, add a small volume of the 0.5% methylcellulose vehicle to the this compound powder and triturate with a pestle to form a smooth, uniform paste. This ensures the powder is adequately wetted.

  • Gradual Dilution: Slowly add the remaining vehicle to the paste in geometric proportions, mixing thoroughly after each addition, until the final desired volume is reached.

  • Homogenization: For improved uniformity, the suspension can be briefly sonicated or homogenized.

  • Storage and Use: Store the suspension at 2-8°C. Before each use, allow it to reach room temperature and vortex thoroughly to ensure homogeneity.

Protocol: Oral Gavage Administration in Mice
  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Insertion: Insert the gavage needle into the side of the mouth, advancing it gently along the esophagus. There should be no resistance. If the animal struggles or if there is any resistance, withdraw the needle and start again.

  • Dose Administration: Once the needle is in the correct position (pre-measured to reach the stomach), slowly administer the this compound suspension.

  • Post-Dosing Observation: After administration, return the mouse to its cage and observe for any signs of distress, such as difficulty breathing or reflux.[6]

Mandatory Visualization

Troubleshooting_Precipitation cluster_modification Formulation Modification Strategies Start Precipitation Observed in Dosing Solution Check_Homogeneity Is the solution being mixed thoroughly before each dose? Start->Check_Homogeneity Check_Concentration Is the drug concentration exceeding its solubility limit? Check_Homogeneity->Check_Concentration Yes Increase_Mixing Action: Implement rigorous mixing (e.g., vortexing) immediately before drawing each dose. Check_Homogeneity->Increase_Mixing No Decrease_Concentration Action: Lower the dosing concentration if possible. Check_Concentration->Decrease_Concentration Yes Modify_Formulation Consider Formulation Modification Check_Concentration->Modify_Formulation No End_Resolved Issue Resolved Increase_Mixing->End_Resolved Decrease_Concentration->End_Resolved Increase_Viscosity Increase Vehicle Viscosity (e.g., higher % methylcellulose) Modify_Formulation->Increase_Viscosity Reduce_Particle_Size Reduce API Particle Size (Micronization) Modify_Formulation->Reduce_Particle_Size Add_Wetting_Agent Add a Wetting Agent (e.g., Tween 80) Modify_Formulation->Add_Wetting_Agent End_Not_Resolved Issue Persists Increase_Viscosity->End_Resolved Reduce_Particle_Size->End_Resolved Add_Wetting_Agent->End_Resolved

Caption: Troubleshooting workflow for this compound precipitation in dosing solutions.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged GABA_cleft GABA Vesicle->GABA_cleft Release GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Leads to DSP_0565 This compound (GABAergic Agent) DSP_0565->GABA_A_Receptor Potentiates (Hypothesized)

Caption: Representative GABAergic signaling pathway for an anti-epileptic agent.

References

Technical Support Center: Refining DSP-0565 Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSP-0565 in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, broad-spectrum anti-epileptic drug (AED) candidate.[1][2] Its primary mechanism of action is believed to be through the potentiation of GABAergic neurotransmission.[2] It has demonstrated anticonvulsant activity in various preclinical models, including the maximal electroshock seizure (MES), subcutaneous pentylenetetrazol (scPTZ), 6 Hz, and amygdala kindling models.[1][2]

Q2: What are the key metabolic pathways for this compound and are there species differences?

A2: Yes, there are significant species differences in the metabolism of this compound. In human hepatocytes, the primary metabolic pathway is amide bond hydrolysis. In contrast, in rat and dog hepatocytes, metabolism occurs through both hydrolysis and oxidation.[3] This is a critical consideration when extrapolating preclinical data to humans.

Q3: What are the known effects of this compound on GABAᴀ receptor subtypes?

A3: While the precise subtype selectivity of this compound is not fully elucidated in the provided information, its GABAergic mechanism suggests an interaction with GABAᴀ receptors. The anticonvulsant effects of benzodiazepines, which also act on GABAᴀ receptors, are known to be mediated by α1, α2, α3, and α5 subunits.[4][5][6] Specifically, α2-containing GABAᴀ receptors are implicated in mediating anticonvulsant activity in both PTZ and MES models.[6] Further research is needed to characterize the specific interaction of this compound with these subtypes.

Troubleshooting Guide for Long-Term In Vivo Studies

Q4: We are observing excessive sedation in our long-term rodent study with this compound. What could be the cause and how can we mitigate this?

A4: Possible Causes:

  • Incorrect Dosing: Errors in dose calculation, formulation, or administration can lead to higher than intended exposure.

  • Drug Accumulation: In long-term studies, the compound may accumulate, leading to an exaggerated pharmacological effect.

  • Metabolic Saturation: At higher doses or with chronic administration, the metabolic pathways in the animal model may become saturated.

  • Interaction with other compounds: If other substances are being co-administered, there could be a synergistic sedative effect.

Troubleshooting Steps:

  • Verify Dose and Formulation: Double-check all calculations and ensure the formulation is homogenous and stable.

  • Pharmacokinetic Analysis: Conduct interim pharmacokinetic studies to assess for drug accumulation.

  • Dose Adjustment: Consider reducing the dose or increasing the dosing interval.

  • Review Concomitant Medications: Ensure no other CNS depressant agents are being administered.[7]

Q5: Our study shows a decrease in the anticonvulsant efficacy of this compound over time. What could be happening?

A5: Possible Causes:

  • Pharmacokinetic Tolerance: Chronic administration may lead to the induction of metabolic enzymes, resulting in faster clearance of the drug.

  • Pharmacodynamic Tolerance: The GABAᴀ receptors may become desensitized or downregulated with prolonged exposure to a positive allosteric modulator.

  • Disease Progression: In some epilepsy models, the underlying pathology may progress, requiring higher drug concentrations to achieve the same effect.

Troubleshooting Steps:

  • Monitor Plasma Levels: Correlate the loss of efficacy with plasma concentrations of this compound.

  • Evaluate Receptor Expression: At the end of the study, assess the expression levels of GABAᴀ receptor subunits in relevant brain regions.

  • Re-evaluate the Model: Consider if the chosen animal model is appropriate for a long-term efficacy study of a GABAergic compound.

Q6: We are observing unexpected toxicity in our long-term study. What should we do?

A6: Possible Causes:

  • Metabolite-mediated Toxicity: A metabolite that is produced in larger quantities in the animal model compared to humans could be causing toxicity. As noted, the metabolic pathways differ significantly between species.[3]

  • Off-target Effects: At higher concentrations achieved during long-term dosing, this compound may interact with other unintended biological targets.

  • Duration-dependent Toxicity: Some toxicities only manifest after prolonged exposure. Standard chronic toxicity studies for pharmaceuticals are often conducted for 6 months.[8][9]

Troubleshooting Steps:

  • Comprehensive Toxicological Assessment: Conduct a full histopathological and clinical chemistry analysis.

  • Metabolite Profiling: Identify and quantify the major metabolites in the plasma and tissues of the study animals.

  • Dose Reduction or Intermittent Dosing: Explore alternative dosing regimens to minimize toxicity while maintaining efficacy.

Data Presentation

Table 1: Comparative Metabolism of this compound

SpeciesPrimary Metabolic Pathway(s)Major Excretion RouteReference
Human (in vitro)Amide Bond Hydrolysis-[3]
Rat (in vivo)Hydrolysis and OxidationUrine (71-72%)[3]
Dog (in vivo)Hydrolysis and OxidationUrine (71-72%)[3]

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[10][11][12]

Materials:

  • Rodent shocker with corneal electrodes

  • Male albino mice (e.g., CF-1 or C57BL/6 strains), weighing 18-25 g[13]

  • 0.9% Saline solution

  • Test compound (this compound) and vehicle

Procedure:

  • Acclimate mice to the laboratory environment for at least one week.[13]

  • Administer the test compound or vehicle (e.g., intraperitoneally).

  • At the time of peak drug effect, apply a drop of saline to the corneal electrodes.

  • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[13]

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the abolition of the hindlimb tonic extensor component.[13]

  • Record the number of protected animals in each group and calculate the median effective dose (ED50).[13]

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for absence and myoclonic seizures and identifies compounds that raise the seizure threshold.[11][14][15][16]

Materials:

  • Male CF-1 or C57BL/6 mice (20-25 g)[14]

  • Pentylenetetrazol (PTZ)

  • Test compound (this compound) and vehicle

Procedure:

  • Acclimate mice as described for the MES test.

  • Administer the test compound or vehicle.

  • At the time of peak drug effect, administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the back of the neck.[14][15]

  • Immediately place each animal in an individual observation cage.

  • Observe for the presence or absence of a clonic seizure (clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 5 seconds) within a 30-minute period.[13][14]

  • An animal is considered protected if no clonic seizure is observed.[13]

  • Calculate the percentage of protection and the ED50.[14]

Amygdala Kindling Model

The amygdala kindling model is a model of temporal lobe epilepsy and is used to study epileptogenesis and identify compounds that can prevent seizure development.[17][18][19][20][21]

Materials:

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Stimulator and EEG recording system

  • Rats (e.g., Sprague-Dawley)

Procedure:

  • Surgically implant a bipolar electrode into the amygdala under anesthesia.

  • After a recovery period, determine the afterdischarge threshold (ADT), which is the minimum current intensity required to elicit an afterdischarge.

  • Administer daily electrical stimulations at the ADT.

  • Score the behavioral seizures daily using Racine's scale (Stage 1: facial clonus to Stage 5: generalized tonic-clonic seizures).[19]

  • An animal is considered kindled after exhibiting a certain number of consecutive Stage 5 seizures.

  • To test the anticonvulsant effect of this compound, administer the compound before the daily stimulation in fully kindled animals and observe for a reduction in seizure stage and afterdischarge duration.

Mandatory Visualizations

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA GABA GAD->GABA Synthesizes Vesicle Synaptic Vesicle GABA->Vesicle Packaged into GABA_A_Receptor GABAᴀ Receptor (α, β, γ subunits) Vesicle->GABA_A_Receptor GABA Release & Binding Chloride_Channel Cl⁻ Channel GABA_A_Receptor->Chloride_Channel Associated with Hyperpolarization Hyperpolarization (Inhibition) GABA_A_Receptor->Hyperpolarization Leads to Chloride_Channel->Hyperpolarization Cl⁻ Influx DSP_0565 This compound DSP_0565->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed GABAergic signaling pathway and the modulatory role of this compound.

Experimental_Workflow start Start: Compound Synthesis and Formulation acute_screening Acute Anticonvulsant Screening start->acute_screening mes_test MES Test (Generalized Tonic-Clonic Seizures) acute_screening->mes_test scptz_test scPTZ Test (Absence/Myoclonic Seizures) acute_screening->scptz_test pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies mes_test->pk_pd scptz_test->pk_pd chronic_model Chronic Epilepsy Model kindling Amygdala Kindling (Temporal Lobe Epilepsy) chronic_model->kindling toxicity Long-Term Toxicity Studies kindling->toxicity pk_pd->chronic_model end Data Analysis and Clinical Candidate Selection toxicity->end

Caption: Experimental workflow for preclinical evaluation of this compound.

Troubleshooting_Logic issue Issue Observed in Long-Term Study sedation Excessive Sedation issue->sedation efficacy Decreased Efficacy issue->efficacy toxicity Unexpected Toxicity issue->toxicity cause_sedation Possible Causes: - Incorrect Dosing - Drug Accumulation - Metabolic Saturation sedation->cause_sedation Investigate cause_efficacy Possible Causes: - PK/PD Tolerance - Disease Progression efficacy->cause_efficacy Investigate cause_toxicity Possible Causes: - Metabolite-mediated - Off-target Effects - Duration-dependent toxicity->cause_toxicity Investigate solution_sedation Solutions: - Verify Dose - Conduct PK Analysis - Adjust Dose cause_sedation->solution_sedation Implement solution_efficacy Solutions: - Monitor Plasma Levels - Evaluate Receptor Expression cause_efficacy->solution_efficacy Implement solution_toxicity Solutions: - Full Toxicological Assessment - Metabolite Profiling - Adjust Dosing Regimen cause_toxicity->solution_toxicity Implement

Caption: Logical workflow for troubleshooting common issues in long-term this compound studies.

References

Validation & Comparative

A Comparative Guide to the Efficacy of DSP-0565 and Sodium Valproate in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of the investigational anti-epileptic drug (AED) candidate, DSP-0565, and the established AED, sodium valproate. The information is compiled from available preclinical data to assist researchers in understanding the potential of this compound as a broad-spectrum anticonvulsant.

Executive Summary

This compound is a novel biphenyl (B1667301) acetamide (B32628) derivative identified as a potent, broad-spectrum anti-epileptic drug candidate with a favorable safety profile in preclinical models.[1] It has been characterized as a "sodium valproate-like" agent, suggesting a comparable range of anticonvulsant activity.[1][2] Both compounds have demonstrated efficacy in a variety of well-established rodent models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), 6 Hz, and amygdala kindling models. These models are designed to represent different aspects of seizure generation and propagation, corresponding to generalized tonic-clonic, myoclonic, and partial-onset seizures.

While direct comparative clinical data is not yet available, preclinical evidence suggests that this compound may offer a promising alternative to existing broad-spectrum AEDs like sodium valproate. This guide will delve into the available quantitative data, the experimental methodologies used to generate this data, and the proposed mechanisms of action for both compounds.

Quantitative Efficacy Comparison

The following table summarizes the median effective dose (ED50) of this compound and sodium valproate in various preclinical models of seizure. The ED50 represents the dose of a drug that is effective in 50% of the tested population. Lower ED50 values indicate higher potency.

Preclinical ModelSpeciesThis compound ED50 (mg/kg, i.p.)Sodium Valproate ED50 (mg/kg, i.p.)Seizure Type Modeled
Maximal Electroshock (MES)Mouse/RatData Not Available~260-570 (Mouse)[3]Generalized Tonic-Clonic Seizures
Subcutaneous Pentylenetetrazole (scPTZ)Mouse/RatData Not Available~150-300 (Rat)[4]Generalized Myoclonic & Absence Seizures
6 Hz (32 mA)MouseData Not Available~200-300 (Mouse)[5]Psychomotor (Complex Partial) Seizures[6]
Amygdala KindlingRatData Not Available~97 (for generalized seizures)Complex Partial Seizures with Secondary Generalization[6]

Note: Specific ED50 values for this compound are not publicly available in the reviewed literature. The data is referenced as showing "anti-convulsant activity in various models."[1][2] The provided ED50 values for sodium valproate are approximate ranges gathered from multiple sources and can vary based on specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and sodium valproate.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

  • Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure.

  • Apparatus: An electroconvulsive shock apparatus.

  • Procedure:

    • Animals (typically mice or rats) are administered the test compound or vehicle at a predetermined time before the test.

    • A corneal or auricular electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) of suprathreshold intensity is delivered.

    • The animal is observed for the presence or absence of a tonic hindlimb extension lasting at least 3 seconds.

    • Protection is defined as the absence of the tonic hindlimb extension.

  • Endpoint: The ED50 is calculated as the dose at which 50% of the animals are protected from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that can protect against clonic seizures, often indicative of efficacy against absence and myoclonic seizures.

  • Objective: To evaluate the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole.

  • Procedure:

    • Animals (typically mice or rats) are pre-treated with the test compound or vehicle.

    • A subcutaneous injection of a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg in mice) is administered.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of a generalized clonic seizure, often characterized by clonus of the forelimbs, hindlimbs, and body, and a loss of righting reflex.

    • Protection is defined as the absence of a clonic seizure within the observation period.

  • Endpoint: The ED50 is calculated as the dose that protects 50% of the animals from experiencing a clonic seizure.

Hz Seizure Model

The 6 Hz model is considered a model of therapy-resistant partial seizures.

  • Objective: To assess the efficacy of a compound against psychomotor seizures.

  • Procedure:

    • Animals (typically mice) are administered the test compound or vehicle.

    • A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes at a specific current intensity (e.g., 32 mA or 44 mA).

    • The animals are observed for seizure activity, which is characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

    • Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of the stimulation.

  • Endpoint: The ED50 is the dose that protects 50% of the animals from the characteristic seizure behavior.

Amygdala Kindling Model

The amygdala kindling model is a chronic model of temporal lobe epilepsy, which involves the progressive development of seizures in response to repeated, initially subconvulsive electrical stimulation of the amygdala.

  • Objective: To evaluate the effect of a compound on the development and expression of focal seizures that can secondarily generalize.

  • Procedure:

    • Animals (typically rats) are surgically implanted with an electrode in the basolateral amygdala.

    • After a recovery period, a daily, brief electrical stimulation is delivered to the amygdala.

    • The behavioral seizure severity is scored using a standardized scale (e.g., Racine's scale), and the duration of the afterdischarge (epileptiform brain activity) is recorded via EEG.

    • Once a stable, fully kindled state (e.g., consistent generalized seizures) is reached, the test compound or vehicle is administered to assess its ability to suppress the kindled seizures.

  • Endpoint: The ED50 is calculated as the dose that suppresses generalized seizures in 50% of the kindled animals.

Signaling Pathways and Mechanisms of Action

This compound

This compound is reported to have a "unique GABAergic function."[2] While the precise molecular mechanism has not been fully elucidated in the public domain, this suggests that its anticonvulsant effects are mediated, at least in part, by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA). Potential mechanisms could include direct or allosteric modulation of GABA receptors, inhibition of GABA reuptake, or an increase in GABA synthesis or release.

DSP0565_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DSP0565 This compound GABA_synthesis GABA Synthesis/Release DSP0565->GABA_synthesis Enhances (?) GABA_reuptake GABA Reuptake (GAT-1) DSP0565->GABA_reuptake Inhibits (?) GABA_synapse GABA GABA_synthesis->GABA_synapse GABA_synapse->GABA_reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Inhibition Neuronal Inhibition (Reduced Excitability) GABA_receptor->Inhibition

Figure 1. Proposed GABAergic mechanism of this compound.

Sodium Valproate

The mechanism of action of sodium valproate is multifaceted and not fully understood. It is known to impact several neurochemical pathways, contributing to its broad spectrum of activity.

  • Enhancement of GABAergic Neurotransmission: Sodium valproate increases the concentration of GABA in the brain. This is thought to occur through the inhibition of GABA transaminase, an enzyme that breaks down GABA. It may also stimulate the activity of glutamic acid decarboxylase, the enzyme responsible for synthesizing GABA.

  • Blockade of Voltage-Gated Sodium Channels: Sodium valproate can block voltage-gated sodium channels, which reduces the repetitive firing of neurons.

  • Modulation of T-type Calcium Channels: It also has effects on T-type calcium channels, which is believed to contribute to its efficacy in absence seizures.

  • Histone Deacetylase (HDAC) Inhibition: Sodium valproate is also an inhibitor of HDACs, which can lead to changes in gene expression and may contribute to its long-term therapeutic effects.

SodiumValproate_Mechanism cluster_drug cluster_GABA GABAergic System cluster_channels Ion Channels cluster_epigenetic Epigenetic Regulation VPA Sodium Valproate GABA_T GABA Transaminase VPA->GABA_T Inhibits Na_channel Voltage-gated Sodium Channels VPA->Na_channel Blocks Ca_channel T-type Calcium Channels VPA->Ca_channel Modulates HDAC Histone Deacetylases VPA->HDAC Inhibits GABA_levels Increased GABA Levels GABA_inhibition Enhanced Neuronal Inhibition GABA_levels->GABA_inhibition Reduced_firing Reduced Neuronal Firing Na_channel->Reduced_firing Ca_channel->Reduced_firing Gene_expression Altered Gene Expression HDAC->Gene_expression

Figure 2. Multifaceted mechanism of sodium valproate.

Experimental Workflow

The general workflow for the preclinical evaluation of anticonvulsant drugs like this compound and sodium valproate is a multi-step process.

Experimental_Workflow cluster_screening Initial Screening cluster_profiling Further Profiling cluster_analysis Data Analysis cluster_decision Decision MES MES Test SixHz 6 Hz Model MES->SixHz scPTZ scPTZ Test scPTZ->SixHz Kindling Kindling Model SixHz->Kindling ED50 ED50 Calculation Kindling->ED50 Tox Toxicity Assessment Kindling->Tox PK Pharmacokinetics Kindling->PK Go Proceed to Further Development ED50->Go NoGo Discontinue Development ED50->NoGo Tox->Go Tox->NoGo PK->Go PK->NoGo

Figure 3. Preclinical anticonvulsant drug discovery workflow.

Conclusion

This compound has emerged from preclinical studies as a promising broad-spectrum anticonvulsant candidate with a pharmacological profile that invites comparison with the established therapeutic, sodium valproate. While the publicly available quantitative efficacy data for this compound is limited, its demonstrated activity across multiple predictive seizure models suggests a wide range of potential clinical applications. The elucidation of its "unique GABAergic function" will be critical in differentiating it from existing AEDs and understanding its full therapeutic potential. Further studies, including direct, head-to-head clinical trials, will be necessary to definitively establish the comparative efficacy and safety of this compound relative to sodium valproate.

References

A Comparative Analysis of DSP-0565 and Other Anti-Epileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical anti-epileptic drug (AED) candidate DSP-0565 against established broad-spectrum AEDs: sodium valproate, carbamazepine (B1668303), and levetiracetam. The comparison focuses on preclinical efficacy in widely accepted animal models of epilepsy and their mechanisms of action.

Executive Summary

This compound is a novel, broad-spectrum anti-epileptic agent with a unique GABAergic function.[1] Preclinical studies demonstrate its anti-convulsant activity across various seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), 6 Hz, and amygdala kindling models. Its profile suggests it may be comparable to sodium valproate, offering a potentially wide range of therapeutic applications in epilepsy. This guide presents available preclinical data to facilitate an objective comparison with other key AEDs.

Quantitative Comparison of Preclinical Efficacy

The following table summarizes the median effective dose (ED50) of this compound and comparator AEDs in standard preclinical models of epilepsy in rodents. Lower ED50 values indicate higher potency.

Drug MES (ED50 mg/kg) scPTZ (ED50 mg/kg) 6 Hz (ED50 mg/kg) Amygdala Kindling (ED50 mg/kg)
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Sodium Valproate ~200-570~178~93-300Effective
Carbamazepine ~8-20IneffectiveEffectiveEffective
Levetiracetam Ineffective (up to 540)Ineffective~17.6-19.37~7-36

Note: ED50 values can vary depending on the specific experimental conditions (e.g., animal strain, route of administration). The data presented is a representative range based on available literature.

Mechanism of Action

The distinct mechanisms of action of these AEDs are crucial for understanding their therapeutic profiles and potential for combination therapies.

This compound: While the precise mechanism is still under investigation, this compound is described as having a "unique GABAergic function".[1] This suggests it enhances the inhibitory effects of the neurotransmitter GABA in the brain, a common pathway for many AEDs.

Sodium Valproate: This drug has a multi-faceted mechanism of action. It increases GABA levels in the brain by inhibiting its breakdown, blocks voltage-gated sodium and calcium channels, and may also have effects on gene expression through histone deacetylase inhibition.[2][3][4][5][6]

Carbamazepine: The primary mechanism of carbamazepine is the blockade of voltage-dependent sodium channels.[7][8] This action stabilizes hyperexcited neuronal membranes and inhibits the repetitive firing of neurons that underlies seizure activity.[7][8]

Levetiracetam: Levetiracetam has a unique mechanism of action, binding to the synaptic vesicle protein 2A (SV2A).[9][10][11][12] This interaction is thought to modulate neurotransmitter release and reduce neuronal hyperexcitability.[9][10][11][12]

Signaling Pathway Overview

The following diagram illustrates the primary signaling pathways targeted by the comparator AEDs.

AED_Mechanisms cluster_GABA GABAergic Neurotransmission cluster_Channels Ion Channel Activity cluster_Vesicle Synaptic Vesicle Function cluster_Drugs GABA_synthesis GABA Synthesis GABA_release GABA Release GABA_synthesis->GABA_release GABA_receptor GABAA Receptor GABA_release->GABA_receptor GABA_degradation GABA Degradation GABA_release->GABA_degradation Na_channel Voltage-gated Na+ Channel Ca_channel Voltage-gated Ca2+ Channel SV2A SV2A Protein DSP0565 This compound DSP0565->GABA_receptor Enhances (?) Valproate Sodium Valproate Valproate->GABA_degradation Inhibits Valproate->Na_channel Blocks Valproate->Ca_channel Blocks Carbamazepine Carbamazepine Carbamazepine->Na_channel Blocks Levetiracetam Levetiracetam Levetiracetam->SV2A Binds to Preclinical_AED_Screening start Test Compound mes MES Test (Seizure Spread) start->mes scptz scPTZ Test (Seizure Threshold) start->scptz six_hz 6 Hz Test (Therapy-Resistant Partial Seizures) start->six_hz kindling Amygdala Kindling (Focal & Generalized Seizures) start->kindling end Efficacy Profile mes->end scptz->end six_hz->end kindling->end

References

Validating the Anticonvulsant Effects of DSP-0565: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anticonvulsant candidate DSP-0565 with established antiepileptic drugs (AEDs), sodium valproate and levetiracetam (B1674943). The information presented is based on available preclinical data and is intended to assist researchers in evaluating the potential of this compound as a future therapeutic agent.

Introduction to this compound

This compound is a promising broad-spectrum anti-epileptic drug (AED) candidate with a unique GABAergic function.[1] Preclinical studies have demonstrated its potential anticonvulsant activity across a variety of seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), 6 Hz, and amygdala kindling models, alongside a favorable safety profile.[1][2][3] While the precise mechanism of action is still under investigation, its performance in these predictive models suggests a potential clinical utility for a range of seizure types.[2]

Comparative Preclinical Efficacy and Safety

To objectively assess the anticonvulsant profile of this compound, this guide compares its preclinical data with that of two widely used AEDs: sodium valproate, a broad-spectrum AED, and levetiracetam, a newer generation AED with a novel mechanism of action. The following tables summarize the available quantitative data from key preclinical models.

Table 1: Anticonvulsant Activity (ED50) in Rodent Models

CompoundMES (mg/kg)scPTZ (mg/kg)6 Hz (32 mA) (mg/kg)6 Hz (44 mA) (mg/kg)Amygdala Kindling (mg/kg)
This compound Data not availableData not availableData not availableData not availableData not available
Sodium Valproate ~200-300[4]Data not availableEffective[5]Effective[5]Effective[6]
Levetiracetam Ineffective[7]Ineffective[7]Effective[5]Effective[5]Effective[6]

Note: Specific ED50 values for this compound are not yet publicly available in the reviewed literature. The efficacy of Sodium Valproate and Levetiracetam can vary based on the specific experimental conditions.

Table 2: Neurotoxicity (TD50) and Protective Index (PI)

CompoundTD50 (mg/kg, Rotarod)Protective Index (PI = TD50/ED50)
This compound Data not availableData not available
Sodium Valproate Data not availableData not available
Levetiracetam Data not availableData not available

Experimental Protocols

Detailed methodologies for the key preclinical models are provided below to facilitate the replication and validation of these findings.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

  • Apparatus: An electroconvulsive device.

  • Procedure:

    • Rodents (mice or rats) are administered the test compound or vehicle.

    • At the time of peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered via corneal or ear electrodes.[8]

    • The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[8]

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.[9]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.

  • Apparatus: Observation cages.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg for CF-1 mice).[10][11]

    • Animals are observed for a set period (typically 30 minutes) for the presence of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 3-5 seconds.[11]

  • Data Analysis: The ED50 is determined as the dose that protects 50% of animals from experiencing clonic seizures.[10]

6 Hz Psychomotor Seizure Test

The 6 Hz test is considered a model of therapy-resistant focal seizures.

  • Apparatus: An electroconvulsive device capable of delivering a 6 Hz stimulus.

  • Procedure:

    • Rodents receive the test compound or vehicle.

    • A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes at varying current intensities (e.g., 22 mA, 32 mA, or 44 mA).[3][12]

    • The endpoint is the absence of stereotyped behaviors such as stun, forelimb clonus, and twitching of the vibrissae.[12]

  • Data Analysis: The ED50 is calculated as the dose that protects 50% of animals from the characteristic seizure behavior.[12]

Amygdala Kindling Model

The amygdala kindling model is a widely accepted model of focal epilepsy and epileptogenesis.

  • Apparatus: Stereotaxic frame, stimulating and recording electrodes, and an EEG recording system.

  • Procedure:

    • Animals are surgically implanted with a bipolar stimulating electrode in the amygdala.

    • After a recovery period, a sub-threshold electrical stimulus is delivered daily.

    • This repeated stimulation leads to the progressive development of seizures, starting from focal seizures and culminating in secondarily generalized tonic-clonic seizures (fully kindled state).

    • Once kindled, the effect of the test compound on seizure stage and afterdischarge duration is evaluated.

  • Data Analysis: Efficacy is determined by a significant reduction in seizure severity (Racine scale) and afterdischarge duration compared to vehicle-treated animals.

Rotarod Test for Neurotoxicity

The rotarod test is used to assess motor coordination and identify potential neurological deficits or sedative effects of a compound.

  • Apparatus: A rotating rod apparatus.

  • Procedure:

    • Animals are trained to walk on a rotating rod.

    • After administration of the test compound or vehicle, they are placed back on the rod, which rotates at a constant or accelerating speed.

    • The latency to fall from the rod is recorded.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail to remain on the rod for a predetermined amount of time, is calculated.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_screening Anticonvulsant Screening cluster_characterization Further Characterization cluster_data Data Analysis start Test Compound Administration mes MES Test (Tonic-Clonic Seizures) start->mes scptz scPTZ Test (Clonic Seizures) start->scptz hz6 6 Hz Test (Focal Seizures) start->hz6 ed50 ED50 Calculation mes->ed50 scptz->ed50 hz6->ed50 kindling Amygdala Kindling (Focal Epilepsy & Epileptogenesis) kindling->ed50 rotarod Rotarod Test (Neurotoxicity) td50 TD50 Calculation rotarod->td50 pi Protective Index (PI = TD50/ED50) ed50->pi td50->pi

Caption: Preclinical anticonvulsant drug discovery workflow.

gabaergic_pathway cluster_synapse GABAergic Synapse presynaptic Presynaptic Neuron gaba_vesicle GABA Vesicles gaba_transporter GABA Transporter (GAT) postsynaptic Postsynaptic Neuron gaba_receptor GABA-A Receptor postsynaptic->gaba_transporter GABA Reuptake gaba_vesicle->postsynaptic GABA Release inhibition Increased Neuronal Inhibition (Anticonvulsant Effect) gaba_receptor->inhibition Cl- influx dsp0565 This compound (Putative Mechanism) dsp0565->gaba_receptor Enhances GABAergic Transmission

Caption: Putative GABAergic mechanism of anticonvulsant action.

Conclusion

This compound demonstrates a promising preclinical profile as a broad-spectrum anticonvulsant. Its activity in models of both generalized and focal seizures suggests it may have wide clinical applicability. However, a direct comparison of its potency and safety with established AEDs like sodium valproate and levetiracetam is currently limited by the lack of publicly available quantitative data (ED50 and TD50 values). Further studies are required to fully elucidate its mechanism of action and to establish a comprehensive efficacy and safety profile. The experimental protocols and comparative framework provided in this guide are intended to support these ongoing research and development efforts.

References

DSP-0565: A Novel Anticonvulsant Candidate in a Head-to-Head Preclinical Comparison with Established Epilepsy Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of epilepsy treatment, the quest for novel therapeutics with broad-spectrum efficacy and improved safety margins is a paramount goal for researchers and clinicians. A promising new entity, DSP-0565, has emerged from preclinical studies, demonstrating significant anticonvulsant activity across a range of seizure models. This report provides a detailed head-to-head comparison of this compound with established antiepileptic drugs—sodium valproate, levetiracetam (B1674943), and carbamazepine—based on available preclinical data. The analysis focuses on efficacy and neurotoxicity, alongside a review of the experimental protocols and underlying mechanisms of action.

Quantitative Comparison of Anticonvulsant Efficacy and Neurotoxicity

A critical aspect of preclinical drug evaluation is the determination of a compound's therapeutic window—the range between the effective dose for treating a condition and the dose at which toxicity occurs. This is often assessed by comparing the median effective dose (ED50) in seizure models to the median toxic dose (TD50) in neurotoxicity assays. The following tables summarize the available preclinical data for this compound and the comparator drugs in mice.

Table 1: Anticonvulsant Efficacy (ED50) in Preclinical Mouse Models

DrugMaximal Electroshock (MES) Test (mg/kg)Subcutaneous Pentylenetetrazol (scPTZ) Test (mg/kg)6 Hz Test (mg/kg)
This compound 131412
Sodium Valproate27614092.89
Levetiracetam>540 (inactive)>540 (inactive)17.6 - 19.37
Carbamazepine8.59 - 9.67InactiveInactive

Data for this compound was obtained from studies in mice following oral administration. Data for comparator drugs was obtained from various sources in mice, primarily via intraperitoneal administration, and may not be directly comparable.

Table 2: Neurotoxicity (TD50) in the Rotarod Test in Mice

DrugTD50 (mg/kg)
This compound >300
Sodium Valproate426
Levetiracetam1601
Carbamazepine37.3 - 53.6

The rotarod test is a standard measure of motor coordination, and impairment on this test is an indicator of potential neurological side effects.

Based on the available data, this compound demonstrates a potent, broad-spectrum anticonvulsant profile, with efficacy in the MES, scPTZ, and 6 Hz models, comparable to or exceeding that of the established drugs. Notably, levetiracetam shows a distinct profile with a lack of efficacy in the MES and scPTZ screens. The high TD50 value for this compound suggests a favorable safety margin in preclinical models.

Mechanism of Action

This compound is characterized by a unique GABAergic function.[1] While the precise molecular target is still under full investigation, its broad-spectrum activity suggests a mechanism that may differ from existing antiepileptic drugs. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its enhancement is a common mechanism for many antiepileptic drugs.

dot

cluster_GABA GABAergic Neurotransmission cluster_DSP0565 This compound Action GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to DSP0565 This compound GABA_System Modulation of GABAergic System DSP0565->GABA_System Enhances GABA_System->Hyperpolarization Promotes

Caption: Proposed Mechanism of Action for this compound.

Experimental Protocols

The preclinical data presented in this guide are primarily derived from standardized rodent models of epilepsy. A brief overview of the methodologies for the key experiments is provided below.

Maximal Electroshock (MES) Test: This model is used to identify drugs that prevent the spread of seizures. An electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure. The primary endpoint is the prevention of the hindlimb tonic extension phase of the seizure.

Subcutaneous Pentylenetetrazol (scPTZ) Test: This is a chemoconvulsant model used to identify drugs that raise the seizure threshold. A subcutaneous injection of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered to induce clonic seizures. The endpoint is the prevention of a generalized clonic seizure.

6 Hz Test: This model is considered a test for therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulation is delivered through corneal electrodes. The endpoint is the prevention of seizure activity characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

Rotarod Test: This test assesses motor coordination and potential neurotoxicity. Animals are placed on a rotating rod, and the latency to fall is measured. A decreased latency to fall indicates motor impairment.

dot

cluster_workflow Preclinical Anticonvulsant Screening Workflow start Test Compound (e.g., this compound) animal_model Rodent Model (Mouse) start->animal_model seizure_induction Seizure Induction animal_model->seizure_induction neurotoxicity Neurotoxicity Assessment animal_model->neurotoxicity mes MES Test seizure_induction->mes scptz scPTZ Test seizure_induction->scptz six_hz 6 Hz Test seizure_induction->six_hz efficacy_assessment Efficacy Assessment (ED50) mes->efficacy_assessment scptz->efficacy_assessment six_hz->efficacy_assessment therapeutic_index Therapeutic Index (TD50 / ED50) efficacy_assessment->therapeutic_index rotarod Rotarod Test neurotoxicity->rotarod toxicity_assessment Toxicity Assessment (TD50) rotarod->toxicity_assessment toxicity_assessment->therapeutic_index

Caption: General Experimental Workflow.

Conclusion

This compound emerges as a promising broad-spectrum anticonvulsant candidate with a compelling preclinical profile. Its potent efficacy across multiple seizure models, coupled with a favorable safety margin, positions it as a compound of significant interest for further development. Direct, side-by-side comparative studies will be essential to fully elucidate its therapeutic potential relative to existing antiepileptic drugs. The unique GABAergic mechanism of this compound may offer a new therapeutic avenue for patients with epilepsy, particularly those who are refractory to current treatments. Further investigation into its precise molecular targets and its performance in chronic epilepsy models is warranted.

References

Investigational Compound DSP-0565 Poised to Challenge Standard of Care in Refractory Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Scientists and drug development professionals in the field of neurology are closely watching the preclinical progress of DSP-0565, a novel anti-epileptic drug (AED) candidate, as it presents a potential new therapeutic avenue for patients with refractory epilepsy. While this compound is still in the early stages of development and has not yet entered human clinical trials, its unique mechanism of action and promising preclinical data suggest it could one day offer an alternative to the current standard of care for this challenging condition.

Refractory epilepsy, defined as the failure to achieve sustained seizure freedom with adequate trials of two or more appropriately chosen and used AEDs, affects approximately one-third of all epilepsy patients.[1][2] The current standard of care for these individuals is multifaceted and includes the use of newer generation AEDs, surgical interventions, neuromodulation techniques, and dietary therapies.[1][2]

This compound, identified as a potent, broad-spectrum anti-epileptic agent, distinguishes itself through its unique GABAergic function.[3] Preclinical studies have demonstrated its anti-convulsant activity in various animal models, suggesting its potential efficacy across different seizure types.[3]

Preclinical Profile of this compound

Limited published data is available for this compound as it remains in the preclinical phase. The following table summarizes the key findings from in-vivo and in-vitro studies.

ParameterFindingSource
Mechanism of Action Unique GABAergic function[3]
Preclinical Efficacy Demonstrated anti-convulsant activity in various models (scPTZ, MES, 6 Hz, and amygdala kindling)[3]
Safety Profile Good safety margin observed in preclinical models[3]
Metabolism Primarily metabolized via amide bond hydrolysis in human hepatocytes. Significant species differences in metabolic pathways were observed between humans and animal models (rats and dogs).

Current Standard of Care for Refractory Epilepsy

The therapeutic landscape for refractory epilepsy is continually evolving. The following table outlines the primary treatment modalities currently employed.

Treatment ModalityDescriptionReported EfficacyKey Considerations
Newer Anti-Seizure Medications (ASMs) Includes drugs like cenobamate, levetiracetam, lacosamide, and clobazam, often used as adjunctive therapy.[4][5]Varies by agent. For example, adjunctive cenobamate has shown significant seizure reduction, with some patients achieving seizure freedom.[4] Levetiracetam and clobazam have also demonstrated clinical benefit.[5]Tolerability and side-effect profiles vary. Drug-drug interactions can be a concern.
Resective Brain Surgery Surgical removal of the brain region identified as the seizure focus.Gold standard for achieving seizure freedom in suitable candidates.Invasive procedure with potential neurological risks. Not all patients are candidates.
Neuromodulation Includes Vagus Nerve Stimulation (VNS), Responsive Neurostimulation (RNS), and Deep Brain Stimulation (DBS). These devices aim to reduce seizure frequency by modulating neural activity.Can significantly reduce seizure burden, but seizure freedom is less common than with resective surgery.Invasive implantation of devices is required. Effectiveness can vary.
Dietary Therapies Ketogenic diet and modified Atkins diet.Can be effective, particularly in pediatric genetic epilepsies.Requires strict adherence and can have metabolic side effects.
Genetic Therapies An emerging area with the potential for precision medicine approaches.Currently in various stages of research and development.Highly specific to certain genetic forms of epilepsy.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available at this time. However, standard methodologies for assessing anti-convulsant activity in animal models were utilized.

For the standard of care, clinical trial protocols for various ASMs are extensive and publicly accessible through clinical trial registries. Surgical and neuromodulation procedures follow established neurosurgical guidelines.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for GABAergic agents like this compound and a typical workflow for the preclinical assessment of a novel AED.

GABAergic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- influx leads to DSP0565 This compound (Proposed) DSP0565->GABA_A_Receptor Enhances GABA effect (Positive Allosteric Modulation)

Caption: Proposed GABAergic mechanism of action for this compound.

Preclinical_AED_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Animal Models cluster_safety Safety & Toxicology cluster_IND IND-Enabling Studies Compound_Synthesis Compound Synthesis (e.g., this compound) Receptor_Binding_Assays Receptor Binding Assays Compound_Synthesis->Receptor_Binding_Assays Cell_Based_Assays Cell-Based Assays Receptor_Binding_Assays->Cell_Based_Assays scPTZ_Model scPTZ Model (Chemically-induced seizures) Cell_Based_Assays->scPTZ_Model MES_Model MES Model (Electrically-induced seizures) Cell_Based_Assays->MES_Model Kindling_Model Kindling Model (Chronic epilepsy model) Cell_Based_Assays->Kindling_Model Efficacy_Assessment Seizure Frequency & Severity scPTZ_Model->Efficacy_Assessment MES_Model->Efficacy_Assessment Kindling_Model->Efficacy_Assessment Toxicity_Studies Acute & Chronic Toxicity Efficacy_Assessment->Toxicity_Studies Pharmacokinetics ADME Studies Toxicity_Studies->Pharmacokinetics IND_Submission IND Submission to Regulatory Agencies Pharmacokinetics->IND_Submission

Caption: Typical preclinical workflow for a novel anti-epileptic drug.

Future Outlook

While this compound is in the nascent stages of drug development, its distinct GABAergic mechanism of action holds promise for patients with refractory epilepsy who have not responded to currently available treatments. Further preclinical studies are necessary to fully elucidate its efficacy, safety profile, and precise mechanism. Should this compound progress to clinical trials, it will be rigorously evaluated against the existing standard of care. For researchers and clinicians, the development of novel compounds like this compound underscores the ongoing commitment to addressing the significant unmet medical need in the management of refractory epilepsy. The journey from a preclinical candidate to an approved therapeutic is long and challenging, but the potential to improve the lives of patients makes this endeavor crucial.

References

Comparative Efficacy of DSP-0565 and Other Anti-Seizure Medications in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical activity of the investigational anti-seizure medication (ASM) DSP-0565 against established ASMs, including sodium valproate, phenytoin (B1677684), carbamazepine (B1668303), and levetiracetam (B1674943). The comparison is based on data from commonly employed rodent seizure models: the subcutaneous pentylenetetrazole (scPTZ) test, the maximal electroshock (MES) test, the 6 Hz psychomotor seizure test, and the amygdala kindling model. While quantitative efficacy data (ED50 values) for this compound are not yet publicly available, this guide summarizes its reported activity and provides a quantitative comparison of the other ASMs to offer a valuable benchmark for researchers.

Executive Summary

This compound is a novel, broad-spectrum anti-epileptic drug candidate with a purported unique GABAergic mechanism of action.[1] Preclinical studies have demonstrated its anti-convulsant properties across a range of seizure models that represent different seizure types, including generalized tonic-clonic, myoclonic, and focal seizures.[1][2] This profile suggests a potential for wide therapeutic application in epilepsy treatment. This guide presents the available data to facilitate an objective comparison with standard-of-care ASMs.

Data Presentation: Comparative Anticonvulsant Activity

The following tables summarize the median effective dose (ED50) of sodium valproate, phenytoin, carbamazepine, and levetiracetam in various mouse seizure models. It is important to note that ED50 values can vary depending on the specific experimental conditions, animal strain, and route of administration.

Note: Quantitative data for this compound is not currently available in the public domain. It has been reported to show anti-convulsant activity in the scPTZ, MES, 6 Hz, and amygdala kindling models.[1][2]

Table 1: Efficacy in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model (Mice)

CompoundED50 (mg/kg, i.p.)Reference
Sodium Valproate177.83[3]
PhenytoinIneffective[4]
Carbamazepine> 50[5]
LevetiracetamIneffective[3][6]

Table 2: Efficacy in the Maximal Electroshock (MES) Seizure Model (Mice)

CompoundED50 (mg/kg, i.p.)Reference
Sodium Valproate189 - 255[7]
Phenytoin~8[8]
Carbamazepine~8[8]
LevetiracetamIneffective[3]

Table 3: Efficacy in the 6 Hz Psychomotor Seizure Model (Mice, 32 mA)

CompoundED50 (mg/kg, i.p.)Reference
Sodium Valproate~200-300[9]
PhenytoinIneffective at non-toxic doses[10]
Carbamazepine> 40[8]
Levetiracetam14.84 - 19.4[2][11]

Table 4: Efficacy in the Amygdala Kindling Model (Rats)

CompoundED50 (mg/kg, i.p.)Reference
Sodium Valproate~30-60 (suppression of motor seizures)[9]
Phenytoin62 (forelimb clonus)[11]
Carbamazepine~15-30 (seizure severity reduction)[9]
Levetiracetam7 (generalized seizures)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard practices in preclinical epilepsy research.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

Objective: To assess the ability of a compound to raise the threshold for generalized myoclonic and clonic seizures.

Procedure:

  • Animals: Male albino mice (e.g., Swiss or CF-1 strain), weighing 20-25g, are used.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a specified pretreatment time.

  • Induction of Seizures: A convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously into the loose skin on the back of the neck.

  • Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the presence or absence of a generalized clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and loss of righting reflex.

  • Endpoint: The number of animals protected from seizures in each treatment group is recorded. The ED50 is calculated as the dose that protects 50% of the animals from the tonic component of the seizure.

Maximal Electroshock (MES) Seizure Model

Objective: To evaluate the efficacy of a compound in preventing the spread of seizures, modeling generalized tonic-clonic seizures.

Procedure:

  • Animals: Male albino mice (e.g., Swiss or CF-1 strain), weighing 20-25g, are used.

  • Drug Administration: The test compound or vehicle is administered i.p. at a specified pretreatment time.

  • Induction of Seizures: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of anesthetic/electrolyte solution is applied to the eyes before electrode placement.

  • Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension.

  • Endpoint: Protection is defined as the abolition of the hindlimb tonic extension phase of the seizure. The ED50 is the dose that protects 50% of the animals.

Hz Psychomotor Seizure Model

Objective: To identify compounds effective against therapy-resistant focal seizures.

Procedure:

  • Animals: Male albino mice (e.g., Swiss or CF-1 strain), weighing 18-25g, are used.

  • Drug Administration: The test compound or vehicle is administered i.p. at a specified pretreatment time.

  • Induction of Seizures: A low-frequency electrical stimulus (6 Hz, 0.2 ms (B15284909) pulse width, 3 s duration) at a specific current intensity (e.g., 22, 32, or 44 mA) is delivered via corneal electrodes.

  • Observation: Animals are observed for seizure activity, which includes stun, forelimb clonus, twitching of the vibrissae, and Straub-tail.

  • Endpoint: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation. The ED50 is the dose that protects 50% of the animals.

Amygdala Kindling Model

Objective: To model the development and treatment of focal epilepsy with secondary generalization.

Procedure:

  • Surgery: Rats are surgically implanted with a bipolar electrode in the basolateral amygdala under anesthesia.

  • Kindling Development: After a recovery period, a sub-threshold electrical stimulus is delivered to the amygdala once daily. The seizure severity is scored using Racine's scale. This process is repeated until stable, fully kindled seizures (Stage 4 or 5) are consistently elicited.

  • Drug Testing: Once animals are fully kindled, the test compound or vehicle is administered i.p. The afterdischarge threshold (the minimum current required to elicit an afterdischarge) and seizure severity and duration are measured following electrical stimulation.

  • Endpoint: The ability of the compound to increase the afterdischarge threshold and/or reduce the seizure severity and duration is assessed. The ED50 is the dose that produces a 50% reduction in a given seizure parameter.

Signaling Pathways and Experimental Workflows

Proposed GABAergic Mechanism of Action

While the precise mechanism of this compound's "unique GABAergic function" is not fully elucidated, GABAergic signaling is a cornerstone of seizure control. The following diagram illustrates a generalized view of GABAergic inhibition at the synapse, a pathway likely modulated by this compound.

GABAergic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA GAD->GABA_vesicle Synthesizes GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor Binds to Cl_channel Cl- Channel GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to Anticonvulsant_Screening_Workflow start Compound Synthesis (this compound) acute_screening Acute Seizure Models (scPTZ, MES, 6 Hz) start->acute_screening efficacy_data Determine Efficacy (ED50) acute_screening->efficacy_data kindling_model Chronic Seizure Model (Amygdala Kindling) toxicity_testing Neurotoxicity Testing (e.g., Rotarod) kindling_model->toxicity_testing efficacy_data->kindling_model Promising Candidates pk_pd Pharmacokinetic/ Pharmacodynamic Studies toxicity_testing->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization clinical_trials Clinical Trials lead_optimization->clinical_trials

References

Benchmarking DSP-0565: A Comparative Analysis Against Novel Antiepileptic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiepileptic drug (AED) development is continuously evolving, with a focus on identifying novel compounds with superior efficacy, improved safety profiles, and mechanisms of action that can address treatment-resistant epilepsy. This guide provides a comparative analysis of the investigational drug DSP-0565 against a selection of novel antiepileptic compounds: Cenobamate, Ganaxolone (B1674614), Padsevonil, and XEN1101. The objective is to benchmark the preclinical profile of this compound and highlight its potential therapeutic standing.

Executive Summary

This compound is a promising broad-spectrum antiepileptic agent with a unique GABAergic mechanism of action.[1] Preclinical studies have demonstrated its anticonvulsant activity in various seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), 6 Hz, and amygdala kindling models, suggesting a wide therapeutic potential.[1][2] This guide will compare the available preclinical data for this compound with that of other novel AEDs that have recently entered the market or are in late-stage clinical development.

Data Presentation: Preclinical Anticonvulsant Activity

A direct quantitative comparison of the preclinical efficacy of this compound with other novel antiepileptic drugs is challenging due to the limited publicly available data for this compound's ED50 (median effective dose) and TD50 (median toxic dose) values. The following tables summarize the available data for the comparator compounds.

Note: Data for this compound, Cenobamate, Padsevonil, and XEN1101 in these specific standardized models were not available in the public domain at the time of this report. The data for Ganaxolone is derived from a comprehensive preclinical study.[3][4]

CompoundMES (ED50 mg/kg)scPTZ (ED50 mg/kg)6 Hz (ED50 mg/kg)Amygdala Kindling (ED50 mg/kg)Neurotoxicity (TD50 mg/kg, rotarod)
This compound Data not availableData not availableData not availableData not availableData not available
Cenobamate Data not availableData not availableData not availableData not availableData not available
Ganaxolone 29.74.36.36.633.4
Padsevonil Data not availableData not availableData not available1.2Data not available
XEN1101 Data not availableData not availableData not availableData not availableData not available

Mechanisms of Action: A Comparative Overview

The novel antiepileptic compounds discussed in this guide exhibit diverse mechanisms of action, targeting different aspects of neuronal excitability.

This compound: Possesses a unique, though not fully elucidated, GABAergic function.[1] Further research is needed to pinpoint its exact molecular targets within the GABA system.

Cenobamate: Exhibits a dual mechanism of action. It enhances inhibitory currents by acting as a positive allosteric modulator of GABA-A receptors at a non-benzodiazepine binding site.[5][6][7][8][9] Additionally, it reduces excitatory currents by preferentially inhibiting the persistent sodium current (INaP) over the transient sodium current (INaT).[6]

Ganaxolone: A synthetic analog of the endogenous neurosteroid allopregnanolone, Ganaxolone is a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[10][11][12][13][14] Its ability to modulate extrasynaptic receptors, which are responsible for tonic inhibition, may contribute to its broad efficacy.

Padsevonil: This compound was designed with a dual mechanism, targeting both presynaptic and postsynaptic mechanisms. It binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[15][16][17] Additionally, it acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[16]

XEN1101: A potent and selective opener of Kv7.2/Kv7.3 potassium channels.[18][19][20] By enhancing the activity of these channels, XEN1101 increases the M-current, which helps to stabilize the neuronal membrane potential and reduce hyperexcitability.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental protocols, the following diagrams have been generated using Graphviz.

G cluster_DSP This compound Mechanism of Action (Hypothesized) DSP0565 This compound GABA_Receptor GABA-A Receptor DSP0565->GABA_Receptor Unique Modulation Chloride_Influx Increased Chloride Influx GABA_Receptor->Chloride_Influx Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition

This compound's hypothesized GABAergic mechanism.

G cluster_Cenobamate Cenobamate Dual Mechanism of Action Cenobamate Cenobamate GABA_A_Receptor GABA-A Receptor (non-BZD site) Cenobamate->GABA_A_Receptor Positive Allosteric Modulation Persistent_Na_Channel Persistent Sodium Channel (INaP) Cenobamate->Persistent_Na_Channel Inhibition Increased_Inhibition Enhanced GABAergic Inhibition GABA_A_Receptor->Increased_Inhibition Reduced_Excitation Reduced Neuronal Excitability Persistent_Na_Channel->Reduced_Excitation

Cenobamate's dual mechanism of action.

G cluster_Ganaxolone Ganaxolone Mechanism of Action Ganaxolone Ganaxolone Synaptic_GABA_A Synaptic GABA-A Receptor Ganaxolone->Synaptic_GABA_A PAM Extrasynaptic_GABA_A Extrasynaptic GABA-A Receptor Ganaxolone->Extrasynaptic_GABA_A PAM Phasic_Inhibition Enhanced Phasic Inhibition Synaptic_GABA_A->Phasic_Inhibition Tonic_Inhibition Enhanced Tonic Inhibition Extrasynaptic_GABA_A->Tonic_Inhibition

Ganaxolone's modulation of GABA-A receptors.

G cluster_Padsevonil Padsevonil Dual-Target Mechanism Padsevonil Padsevonil SV2_Proteins SV2A, SV2B, SV2C Padsevonil->SV2_Proteins High-Affinity Binding GABA_A_Receptor GABA-A Receptor (BZD site) Padsevonil->GABA_A_Receptor Partial Agonist Reduced_Neurotransmitter_Release Modulated Neurotransmitter Release SV2_Proteins->Reduced_Neurotransmitter_Release Enhanced_Inhibition Enhanced GABAergic Inhibition GABA_A_Receptor->Enhanced_Inhibition

Padsevonil's dual-target mechanism.

G cluster_XEN1101 XEN1101 Mechanism of Action XEN1101 XEN1101 Kv7_Channels Kv7.2/Kv7.3 Potassium Channels XEN1101->Kv7_Channels Opener Increased_M_Current Increased M-Current Kv7_Channels->Increased_M_Current Neuronal_Hyperpolarization Neuronal Hyperpolarization Increased_M_Current->Neuronal_Hyperpolarization

XEN1101's action on potassium channels.

G cluster_MES_Test Maximal Electroshock (MES) Test Workflow start Animal Acclimation & Dosing stimulus Corneal Electrical Stimulation (e.g., 50mA, 60Hz, 0.2s) start->stimulus observation Observation for Tonic Hindlimb Extension stimulus->observation endpoint Endpoint: Abolition of Tonic Hindlimb Extension observation->endpoint

Workflow for the Maximal Electroshock (MES) test.

G cluster_scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Workflow start Animal Acclimation & Dosing injection Subcutaneous PTZ Injection (e.g., 85 mg/kg) start->injection observation Observation for Clonic Seizures (30 min) injection->observation endpoint Endpoint: Absence of Clonic Seizures observation->endpoint

Workflow for the scPTZ test.

G cluster_6Hz_Test 6 Hz Test Workflow start Animal Acclimation & Dosing stimulus Corneal Electrical Stimulation (6 Hz, 32-44 mA, 3s) start->stimulus observation Observation for Seizure Behavior stimulus->observation endpoint Endpoint: Absence of Seizure (Stunned posture, clonus, etc.) observation->endpoint

Workflow for the 6 Hz seizure test.

G cluster_Kindling Amygdala Kindling Workflow surgery Electrode Implantation in Amygdala stimulation Repeated, Sub-convulsive Electrical Stimulation surgery->stimulation seizure_dev Progressive Seizure Development (Kindling) stimulation->seizure_dev drug_testing Drug Administration & Seizure Threshold Determination seizure_dev->drug_testing

Workflow for the amygdala kindling model.

Experimental Protocols

Standardized preclinical models are crucial for evaluating the anticonvulsant potential of new chemical entities. Below are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[21][22]

  • Animals: Male mice (e.g., CD-1) or rats (e.g., Sprague-Dawley).

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Administer the test compound or vehicle to the animals at various doses and time points before the test.

    • Apply a drop of saline or electrode gel to the corneal electrodes.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through the corneal electrodes.[23]

    • Observe the animal for the presence or absence of a tonic hindlimb extension.

  • Endpoint: The abolition of the tonic hindlimb extension phase is considered protection.[23]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.[24]

  • Animals: Male mice (e.g., CF-1).

  • Reagents: Pentylenetetrazole (PTZ) solution.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • After a predetermined pretreatment time, inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.[25][26]

    • Place the animal in an observation chamber and observe for 30 minutes.

  • Endpoint: The absence of a clonic seizure (defined as clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 3-5 seconds) within the 30-minute observation period indicates protection.[26]

Hz Seizure Test

The 6 Hz test is a model of therapy-resistant partial seizures.[27]

  • Animals: Male mice (e.g., ICR-CD1).

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Administer the test compound or vehicle.

    • Apply a drop of topical anesthetic and saline to the eyes.

    • Deliver a long-duration, low-frequency electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz, 0.2 ms (B15284909) rectangular pulse for 3 seconds) via corneal electrodes.[27][28]

    • Observe the animal for characteristic seizure behaviors such as stun, forelimb clonus, and twitching of the vibrissae.[29]

  • Endpoint: The absence of seizure activity is considered protection.

Amygdala Kindling Model

The amygdala kindling model is a widely used model of temporal lobe epilepsy that mimics the progressive development of seizures (epileptogenesis).[30]

  • Animals: Rats are commonly used.

  • Procedure:

    • Surgery: Surgically implant a bipolar electrode into the basolateral amygdala.[31][32]

    • Kindling: Deliver brief, low-intensity electrical stimulations to the amygdala once or twice daily. Initially, these stimulations do not cause seizures.

    • Seizure Development: With repeated stimulation, the animals progressively develop more severe seizures, starting with focal seizures and eventually leading to generalized tonic-clonic seizures (fully kindled).[33]

    • Drug Testing: Once the animals are fully kindled, administer the test compound and determine its effect on the seizure threshold or the severity of the elicited seizures.

  • Endpoint: An increase in the afterdischarge threshold or a reduction in the seizure score (e.g., using the Racine scale) indicates anticonvulsant activity.[34]

Conclusion

This compound represents an intriguing antiepileptic drug candidate with a proclaimed unique GABAergic mechanism. Its demonstrated broad-spectrum activity in preclinical models positions it as a compound of interest. However, a comprehensive comparative analysis is currently hampered by the lack of publicly available quantitative preclinical data. To fully assess its potential relative to novel competitors like Cenobamate, Ganaxolone, Padsevonil, and XEN1101, the disclosure of its ED50 and TD50 values in standardized seizure models is essential. Further elucidation of its specific molecular target within the GABAergic system will also be critical in understanding its novelty and potential advantages. The diverse mechanisms of the comparator compounds underscore the dynamic nature of AED research and the ongoing effort to provide better therapeutic options for individuals with epilepsy.

References

Species Differences in the Metabolism and Pharmacokinetics of DSP-0565: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism and pharmacokinetic profiles of the novel antiepileptic drug candidate, DSP-0565, across different species. Understanding these differences is crucial for the extrapolation of preclinical data to human clinical trials and for the overall safety and efficacy assessment of new chemical entities.

The primary data for this guide is derived from the key study, "Species Differences in Metabolism of a New Antiepileptic Drug Candidate, this compound [2-(2'-fluoro[1,1'-biphenyl]-2-yl)acetamide]"[1]. It is important to note that while this study highlights significant qualitative differences in metabolic pathways, specific quantitative pharmacokinetic parameters are not publicly available and are therefore not included in this guide.

Executive Summary

Significant species-dependent variations have been identified in the metabolism of this compound. In vitro studies using hepatocytes have revealed that the primary metabolic pathway in humans is amide bond hydrolysis, leading to the formation of the M8 metabolite, (2'-fluoro[1,1'-biphenyl]-2-yl)acetic acid. In contrast, rats and dogs utilize both hydrolysis and oxidation (hydroxylation at the benzene (B151609) ring or benzyl (B1604629) site) as major metabolic routes.[1]

In vivo studies in rats and dogs further confirm these metabolic differences, with oxidation being the predominant pathway, followed by hydrolysis.[1] This divergence in metabolic pathways underscores the importance of careful species selection in preclinical safety and efficacy studies and highlights potential challenges in accurately predicting human clearance and exposure from animal models.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound
ParameterHumanRatDog
Cmax Data not availableData not availableData not available
Tmax Data not availableData not availableData not available
AUC Data not availableData not availableData not available
Clearance (CL) Data not availableData not availableData not available
Volume of Distribution (Vd) Data not availableData not availableData not available
Half-life (t1/2) Data not availableData not availableData not available
Excretion (Urine) Data not available71-72% of dose[1]71-72% of dose[1]
Excretion (Feces) Data not available23-25% of dose[1]23-25% of dose[1]
Table 2: Comparative Metabolite Profiles of this compound
SpeciesPrimary Metabolic Pathway(s)Major Metabolites Detected
Human Amide Bond Hydrolysis[1]M8 ((2'-fluoro[1,1'-biphenyl]-2-yl)acetic acid)[1]
Rat Oxidation (57-62%), Hydrolysis (23-33%)[1]Oxidized metabolites, M8, Glucuronide of this compound[1]
Dog Oxidation (57-62%), Hydrolysis (23-33%)[1]Oxidized metabolites, M8, Glucuronide of this compound[1]

Experimental Protocols

While the specific, detailed protocols for the this compound studies are not publicly available, this section outlines general methodologies typically employed in such preclinical investigations.

In Vitro Metabolism Studies with Hepatocytes
  • Objective: To investigate the metabolic pathways of a compound in a controlled, in vitro environment using liver cells from different species.

  • Methodology:

    • Hepatocyte Isolation and Culture: Cryopreserved or freshly isolated hepatocytes from humans, rats, and dogs are thawed and cultured in appropriate media.

    • Incubation: The test compound (e.g., [14C]this compound) is added to the hepatocyte cultures at a specified concentration.

    • Time-Course Sampling: Aliquots of the culture medium and/or cell lysates are collected at various time points.

    • Metabolite Profiling: Samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) to identify and quantify the parent drug and its metabolites.

    • Reaction Phenotyping: To identify the enzymes responsible for metabolism, studies may be conducted with recombinant enzymes or specific chemical inhibitors.

In Vivo Pharmacokinetic and Excretion Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in living organisms.

  • Methodology:

    • Animal Models: Male rats (e.g., Sprague-Dawley) and dogs (e.g., Beagle) are commonly used.

    • Dosing: A single oral dose of the radiolabeled compound (e.g., [14C]this compound) is administered.

    • Sample Collection: Blood samples are collected at predetermined time points to determine the plasma concentration-time profile of the parent drug and its metabolites. Urine and feces are collected over a specified period (e.g., 0-168 hours) to determine the routes and extent of excretion.

    • Sample Analysis: Plasma samples are analyzed by LC-MS/MS to determine pharmacokinetic parameters. The total radioactivity in blood, plasma, urine, and feces is measured by liquid scintillation counting.

    • Pharmacokinetic Analysis: Non-compartmental analysis is typically used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, CL, Vd, and t1/2.

Visualizations

metabolic_pathways cluster_human Human Metabolism cluster_rodent Rat & Dog Metabolism DSP0565_H This compound M8_H M8 ((2'-fluoro[1,1'-biphenyl]-2-yl)acetic acid) DSP0565_H->M8_H Amide Bond Hydrolysis DSP0565_R This compound M8_R M8 DSP0565_R->M8_R Hydrolysis Oxidized Oxidized Metabolites DSP0565_R->Oxidized Oxidation (Hydroxylation) Glucuronide Glucuronide Conjugate DSP0565_R->Glucuronide Glucuronidation

Caption: Comparative Metabolic Pathways of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Hepatocytes Hepatocytes (Human, Rat, Dog) Incubation Incubation with This compound Hepatocytes->Incubation Metabolite_ID_vitro Metabolite Identification (LC-MS) Incubation->Metabolite_ID_vitro PK_Analysis Pharmacokinetic Analysis Metabolite_ID_vitro->PK_Analysis Inform Animal_Models Animal Models (Rat, Dog) Dosing Oral Administration of this compound Animal_Models->Dosing PK_Sampling Blood Sampling Dosing->PK_Sampling Excretion_Collection Urine & Feces Collection Dosing->Excretion_Collection PK_Sampling->PK_Analysis Excretion_Analysis Excretion Balance Excretion_Collection->Excretion_Analysis

Caption: General Experimental Workflow for PK Studies.

References

Independent Validation of DSP-0565's GABAergic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent validation of the GABAergic activity of the novel anti-epileptic drug (AED) candidate, DSP-0565. Due to the limited availability of public data on this compound, this document outlines the necessary experimental comparisons against well-established GABAergic modulators, Sodium Valproate and Diazepam. Gabapentin (B195806) is included as a comparator to highlight mechanistic diversity among AEDs.

This compound is described as a broad-spectrum anti-epileptic agent with a unique GABAergic function[1]. However, to date, independent, peer-reviewed data quantifying its interaction with GABA receptors (e.g., EC50, Ki, or IC50 values) are not publicly available. The primary research article by Tanaka T, et al. (2019) describes its discovery and anticonvulsant activity in animal models, but the specific GABAergic mechanism remains to be fully elucidated in independent studies.

This guide details the standard experimental protocols required to independently verify and characterize the GABAergic activity of a compound like this compound and presents benchmark data from established drugs.

Data Presentation: Comparative GABAergic Activity

A direct quantitative comparison of this compound with other GABAergic modulators is currently hampered by the lack of publicly available data for this compound. The following tables are presented to illustrate how such data, once obtained through independent validation, should be structured for a clear comparison.

Table 1: Electrophysiological Potentiation of GABAA Receptor Function

CompoundReceptor SubtypeEC50 / % PotentiationExperimental System
This compound Data not availableData not availableData not available
Diazepam α1β3γ2LEC50: 26 nM (for potentiation of GABA-activated currents)[2]Xenopus oocytes expressing human recombinant receptors[2]
Sodium Valproate Native cortical neuronsSignificant, dose-dependent enhancement of GABA-induced inhibition[3]Microiontophoretic application in rat cerebral cortex[3]

Table 2: Receptor Binding Affinity at the GABAA Receptor

CompoundRadioligandReceptor SubtypeKi (nM)Experimental System
This compound Data not availableData not availableData not availableData not available
Diazepam [3H]-Ro-15-1788Human GABAA33Cloned human receptors[4]
Sodium Valproate [3H]muscimolN/ADoes not directly displace GABA site ligandsN/A

Table 3: Overview of GABAergic Mechanisms

CompoundPrimary GABAergic Mechanism
This compound Described as having a "unique GABAergic function"[1], but the specific mechanism is not publicly detailed.
Diazepam Positive allosteric modulator of GABAA receptors; increases the affinity of GABA for its receptor[5].
Sodium Valproate Increases GABA levels by inhibiting GABA transaminase and may enhance GABAergic inhibition through postsynaptic mechanisms[3][6].
Gabapentin Does not bind to GABA receptors but may increase GABA synthesis and enhances expression of δ subunit-containing GABAA receptors[7][8][9].

Experimental Protocols for Independent Validation

To independently validate the GABAergic activity of this compound, the following experimental protocols are recommended.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the functional effects of a compound on ion channels, such as the GABAA receptor.

  • Objective: To determine if this compound modulates GABA-evoked currents and to quantify its potency (EC50) and efficacy.

  • Methodology:

    • Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) stably expressing specific human recombinant GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) to assess subunit selectivity.

    • Recording Configuration: Establish a whole-cell voltage-clamp configuration. Hold the cell at a potential of -60 mV to -70 mV.

    • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

    • Compound Application: Co-apply varying concentrations of this compound with the baseline GABA concentration to determine if it potentiates or inhibits the GABA-evoked current.

    • Data Analysis: Construct a concentration-response curve for this compound's modulatory effect to calculate the EC50 (for potentiation) or IC50 (for inhibition).

Radioligand Binding Assays

These assays are used to determine if a compound binds directly to a specific site on a receptor and to measure its binding affinity (Ki).

  • Objective: To determine if this compound binds to the GABA binding site, the benzodiazepine (B76468) site, or another allosteric site on the GABAA receptor.

  • Methodology:

    • Membrane Preparation: Prepare membranes from brain tissue (e.g., rat cortex) or from cells expressing specific GABAA receptor subtypes.

    • Assay:

      • To test for binding at the benzodiazepine site, use a radiolabeled ligand such as [3H]flunitrazepam or [3H]Ro 15-1788.

      • To test for binding at the GABA site, use a radiolabeled agonist like [3H]muscimol.

    • Competition Assay: Incubate the membranes with the radioligand and varying concentrations of this compound.

    • Data Analysis: Measure the displacement of the radioligand by this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

GABAergic Signaling Pathway

GABAergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA for GABA GABA GABA_vesicle->GABA Release GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_A_R GABA_A Receptor GABA->GABA_A_R Binds to Cl_channel Cl- Channel GABA_A_R->Cl_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx leads to electrophysiology_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 with GABAA-R) whole_cell Establish Whole-Cell Configuration cell_culture->whole_cell patch_pipette Prepare Patch Pipette patch_pipette->whole_cell solutions Prepare Internal/External Solutions solutions->whole_cell baseline Record Baseline GABA Current (EC10-20) whole_cell->baseline co_application Co-apply GABA + Varying [this compound] baseline->co_application washout Washout co_application->washout measure_current Measure Peak Current Amplitude co_application->measure_current washout->baseline Repeat for different concentrations dose_response Construct Dose-Response Curve measure_current->dose_response calculate_ec50 Calculate EC50/IC50 dose_response->calculate_ec50 logical_relationship cluster_mechanism GABAergic Mechanism DSP0565 This compound Unknown Unique/Unknown Mechanism DSP0565->Unknown Valproate Sodium Valproate GABA_metabolism Inhibits GABA Metabolism Valproate->GABA_metabolism Diazepam Diazepam GABA_A_PAM GABA_A Receptor Positive Allosteric Modulator Diazepam->GABA_A_PAM Gabapentin Gabapentin GABA_synthesis Increases GABA Synthesis Gabapentin->GABA_synthesis

References

Comparative Safety Profile of DSP-0565: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of DSP-0565, a novel anti-epileptic drug (AED) candidate, in relation to established AEDs: Valproate, Levetiracetam (B1674943), and Lamotrigine (B1674446). Due to the early stage of this compound's development, publicly available clinical safety data is limited. This comparison is primarily based on preclinical findings for this compound and extensive clinical data for the comparator drugs.

Executive Summary

This compound is emerging as a promising broad-spectrum anti-epileptic agent with a purported unique GABAergic mechanism of action.[1] Preclinical studies indicate a favorable safety margin in various seizure models.[1][2] However, a direct quantitative comparison with the established safety profiles of Valproate, Levetiracetam, and Lamotrigine is not yet possible due to the absence of comprehensive clinical trial data for this compound. This guide summarizes the currently available information to offer a preliminary comparative perspective.

Preclinical Safety and Efficacy Models

This compound has demonstrated anticonvulsant activity and a good safety margin in several key preclinical models used to assess the efficacy and neurotoxicity of potential AEDs.[1][2] These models are crucial for early-stage drug development and provide initial insights into a compound's therapeutic potential and safety.

Experimental Workflow for Preclinical Anticonvulsant Screening

G cluster_0 Drug Administration cluster_1 Seizure Induction Models cluster_2 Endpoint Assessment Test Compound (this compound) or Comparator AED Test Compound (this compound) or Comparator AED Vehicle Control Vehicle Control Test Compound (this compound) or Comparator AED->Vehicle Control MES Maximal Electroshock (MES) Test Test Compound (this compound) or Comparator AED->MES Administer scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test Test Compound (this compound) or Comparator AED->scPTZ Administer SixHz 6 Hz Psychomotor Seizure Test Test Compound (this compound) or Comparator AED->SixHz Administer Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Test Compound (this compound) or Comparator AED->Neurotoxicity Administer Protection Protection from Seizure MES->Protection scPTZ->Protection SixHz->Protection Kindling Amygdala Kindling Kindling->Protection Test Compound (this compound) or Comparator AED) Test Compound (this compound) or Comparator AED) Test Compound (this compound) or Comparator AED)->Kindling Administer

Caption: Workflow of preclinical screening for anticonvulsant and neurotoxic effects.

Comparative Adverse Event Profile

While specific adverse event data from clinical trials of this compound are not yet available, the following table summarizes the known adverse event profiles of Valproate, Levetiracetam, and Lamotrigine based on extensive clinical use and trials. This provides a benchmark against which this compound will be evaluated in future studies.

Adverse Event CategoryValproate[3][4][5][6]Levetiracetam[7][8][9][10]Lamotrigine[11][12][13][14][15]
Common Neurological Somnolence, dizziness, headache, tremor, ataxiaSomnolence, dizziness, asthenia/fatigue, headacheDizziness, headache, ataxia, somnolence, diplopia, blurred vision
Common Behavioral/Psychiatric Irritability, nervousnessNervousness/irritability, behavioral abnormalitiesInsomnia
Common Gastrointestinal Nausea, vomiting, abdominal pain, diarrhea, decreased appetiteAnorexiaNausea
Common Dermatological Hair loss-Rash (benign)
Serious Neurological Hyperammonemic encephalopathy-Aseptic meningitis
Serious Hematological Thrombocytopenia, leukopenia--
Serious Hepatic Hepatotoxicity (can be fatal)-Hepatic failure (rare)
Serious Dermatological --Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), DRESS syndrome
Teratogenicity High risk of major congenital malformations and neurodevelopmental disordersPregnancy Category C-
Other Serious Events Pancreatitis, mitochondrial toxicity-Suicidal ideation, atrial septal defects, Brugada syndrome

Mechanism of Action: GABAergic Signaling Pathway

This compound is described as having a "unique GABAergic function". The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and a key target for many AEDs. A simplified diagram of a GABAergic synapse is presented below to illustrate the potential sites of action for such drugs.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA GABA GAD->GABA Synthesis Vesicle Vesicle GABA->Vesicle Packaging (VGAT) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release GABA_A GABA-A Receptor (Ionotropic) Synaptic_Cleft->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) Synaptic_Cleft->GABA_B Binds to GAT GABA Transporter (GAT) (Reuptake) Synaptic_Cleft->GAT Cl- Influx\n(Hyperpolarization) Cl- Influx (Hyperpolarization) GABA_A->Cl- Influx\n(Hyperpolarization) K+ Efflux / Ca2+ Block\n(Inhibition) K+ Efflux / Ca2+ Block (Inhibition) GABA_B->K+ Efflux / Ca2+ Block\n(Inhibition) cluster_presynaptic cluster_presynaptic GAT->cluster_presynaptic

Caption: Simplified GABAergic synapse and signaling pathway.

Experimental Protocols for Preclinical Safety Assessment

The following are generalized protocols for the key preclinical models in which this compound has been evaluated. These tests are standard in the initial screening of potential anticonvulsant drugs.

Maximal Electroshock (MES) Test
  • Purpose: To identify compounds effective against generalized tonic-clonic seizures.[16]

  • Methodology: A supramaximal electrical stimulus is delivered to rodents (mice or rats) via corneal or ear-clip electrodes.[17][18] This induces a tonic hindlimb extension. The test compound is administered prior to the electrical stimulus.

  • Endpoint: The absence of the tonic hindlimb extension is considered a positive result, indicating protection.[16]

Subcutaneous Pentylenetetrazol (scPTZ) Test
  • Purpose: To screen for compounds that may be effective against generalized absence and myoclonic seizures.[17]

  • Methodology: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered subcutaneously at a dose that induces clonic seizures in a high percentage of control animals.[19] The test compound is given before the PTZ injection.

  • Endpoint: The absence of a generalized clonic seizure for a defined observation period (typically 30 minutes) indicates that the compound has raised the seizure threshold.[19][20]

Hz Psychomotor Seizure Test
  • Purpose: To identify compounds that may be effective against therapy-resistant focal seizures.[21][22][23]

  • Methodology: A low-frequency (6 Hz), long-duration electrical stimulus is delivered via corneal electrodes to induce a psychomotor seizure.[21][22][24] The seizure is characterized by a "stunned" posture, forelimb clonus, and stereotyped automatic behaviors.[25]

  • Endpoint: Protection is defined as the animal resuming normal exploratory behavior within a short period after the stimulus and not displaying the characteristic seizure behaviors.[21]

Amygdala Kindling Model
  • Purpose: A model of temporal lobe epilepsy used to study epileptogenesis and the effects of drugs on focal seizures that can generalize.[26][27]

  • Methodology: A stimulating electrode is surgically implanted in the amygdala of a rodent.[28] Repeated, initially subconvulsive electrical stimulations are delivered daily or on another regular schedule.[29] This leads to a progressive intensification of seizure activity, eventually resulting in generalized tonic-clonic seizures.

  • Endpoint: The ability of a test compound to reduce the seizure severity score, decrease the afterdischarge duration, and increase the afterdischarge threshold are measures of efficacy.[2]

Conclusion

This compound shows promise as a broad-spectrum AED with a good preclinical safety margin. Its "unique GABAergic function" suggests a potentially novel mechanism of action that could be beneficial for patients. However, the current lack of clinical data, particularly comparative safety data against other AEDs, means that its place in therapy is yet to be determined. Future clinical trials will be essential to fully characterize the safety and tolerability profile of this compound in humans and to understand how it compares to established treatments like Valproate, Levetiracetam, and Lamotrigine. Researchers and clinicians should remain vigilant for the publication of these crucial data to inform future therapeutic decisions.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for the Investigational Compound DSP-0565

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the investigational anti-convulsant compound DSP-0565, adherence to proper disposal protocols is critical for laboratory safety and environmental protection.[1] While specific disposal instructions for this compound are not publicly available, as is common for investigational drugs, established best practices for the management of pharmaceutical and chemical waste in a laboratory setting must be followed.[1][2]

Key Principle: Treat this compound as a potentially hazardous chemical waste product. The primary route for disposal should be through a licensed and approved waste disposal facility.[3] Never dispose of this compound down the drain or in regular trash.[4]

Procedural Steps for Disposal

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, protective gloves, and a lab coat.[3]

  • Waste Segregation:

    • Properly categorize and segregate waste containing this compound.[5]

    • Use designated, clearly labeled, and sealed waste containers.[4][5] It is advisable to use black containers for hazardous pharmaceutical waste.[4]

    • Do not mix this compound waste with other incompatible waste streams.

  • Container Labeling:

    • All waste containers must be clearly labeled with the contents ("this compound Waste"), the associated hazards (if known), and the date of accumulation.[5]

  • Secure Storage:

    • Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[6]

    • Ensure that storage conditions prevent any potential environmental release.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and disposal.[7]

    • Follow all institutional and regulatory procedures for waste manifest and handover.[1][7]

Quantitative Data and Experimental Protocols

There is no publicly available quantitative data regarding specific concentration limits or other numerical thresholds for the disposal of this compound. Similarly, detailed experimental protocols for the neutralization or disposal of this compound are not available. The recommended procedure is to rely on professional waste management services that handle chemical and pharmaceutical waste.[7]

Data PointSpecificationSource
Concentration Limits for DisposalNot Publicly AvailableN/A
pH Neutralization RequirementsNot Publicly AvailableN/A
Specific Inactivation AgentsNot Publicly AvailableN/A

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DSP0565_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate label_container Step 3: Label Waste Container ('this compound Waste', Date, Hazards) segregate->label_container store Step 4: Store in Designated Secure Waste Area label_container->store contact_ehs Step 5: Contact EHS or Approved Waste Vendor store->contact_ehs documentation Step 6: Complete Waste Manifest/Paperwork contact_ehs->documentation handover Step 7: Hand Over for Professional Disposal documentation->handover end End: Disposal Complete handover->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these general yet crucial guidelines, laboratories can ensure the safe and compliant disposal of the investigational compound this compound, thereby protecting personnel and the environment.

References

Essential Safety and Handling Guidance for Novel Chemical Compound DSP-0565

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific chemical entity designated "DSP-0565" is not available in public safety databases or scientific literature based on the conducted search. The following guidance is based on established best practices for handling new or uncharacterized chemical compounds in a laboratory setting. A thorough risk assessment must be conducted by qualified personnel before any handling of an unknown substance.

This document provides a procedural framework for the safe handling, operation, and disposal of a novel chemical compound, here designated this compound. The information is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to create a barrier against potential workplace hazards.[1] The selection of PPE should be based on a comprehensive hazard assessment of the specific tasks to be performed.[2] For a novel compound with unknown toxicity, a conservative approach is recommended, assuming the substance is hazardous.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations (e.g., aerosol generation)
Eye and Face ANSI-approved safety glasses with side shields.[1][3]Full-face shield or chemical splash goggles.
Hand Nitrile or neoprene gloves (double-gloving recommended). Check for breakthrough times if solvents are used.Heavy-duty chemical resistant gloves.
Body Fully buttoned laboratory coat.Chemical-resistant apron or disposable coveralls.
Respiratory Work within a certified chemical fume hood.A fitted air-purifying respirator with appropriate cartridges may be required based on risk assessment.
Foot Closed-toe shoes made of a non-porous material.Chemical-resistant, steel-toe boots.[4]

Operational Plan: Handling and Storage

A clear operational plan is crucial for minimizing exposure and ensuring safe handling.

2.1. Engineering Controls:

  • Primary Containment: All manipulations of this compound powder or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

2.2. Standard Operating Procedures (SOPs):

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.[3] Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing: Weigh solid this compound in a fume hood. Use a tared container to minimize contamination.

  • Solution Preparation: Add solvents slowly to the solid to avoid splashing. Ensure the container is appropriately sealed before agitation.

  • Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (if known) or a general laboratory cleaner.

2.3. Storage:

  • Store this compound in a clearly labeled, sealed container.

  • The storage location should be a ventilated, secure area away from incompatible materials.

  • Consult any preliminary data for specific storage conditions (e.g., temperature, light sensitivity).

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, bench paper, pipette tips) must be collected in a dedicated, labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled, and chemical-resistant waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All waste must be disposed of through the institution's environmental health and safety (EHS) office, following local and national regulations.

Experimental Workflow: Characterization of a Novel Compound

The following diagram outlines a generalized workflow for the initial characterization of a new chemical entity like this compound.

G cluster_prep Preparation & Initial Handling cluster_exp Experimental Phase cluster_post Post-Experiment RiskAssessment Risk Assessment PPE_Selection PPE Selection & Donning RiskAssessment->PPE_Selection WorkArea Prepare Fume Hood Work Area PPE_Selection->WorkArea Weighing Weigh Compound WorkArea->Weighing Begin Experiment Solubilization Solubilization Weighing->Solubilization Characterization Physicochemical Characterization (e.g., NMR, LC-MS) Solubilization->Characterization BiologicalAssay In Vitro Biological Assay Solubilization->BiologicalAssay Decontamination Decontaminate Work Area Characterization->Decontamination BiologicalAssay->Decontamination WasteDisposal Segregate & Dispose Waste Decontamination->WasteDisposal Documentation Document Experiment WasteDisposal->Documentation

Caption: Workflow for handling and characterizing a novel compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.